Polyvinylpyrrolidone
Description
Properties
IUPAC Name |
1-ethenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-7-5-3-4-6(7)8/h2H,1,3-5H2 | |
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InChI Key |
WHNWPMSKXPGLAX-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCCC1=O | |
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Molecular Formula |
C6H9NO | |
| Record name | 1-VINYL-2-PYRROLIDONE | |
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Related CAS |
9003-39-8, 109412-11-5 | |
| Record name | Poly(vinylpyrrolidone) | |
| Source | CAS Common Chemistry | |
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| Record name | 2-Pyrrolidinone, 1-ethenyl-, trimer | |
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DSSTOX Substance ID |
DTXSID2021440 | |
| Record name | Vinylpyrrolidone | |
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Molecular Weight |
111.14 g/mol | |
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Physical Description |
Polyvinylpyrrolidone is a white powder. Compatible with a wide range of hydrophilic and hydrophobic resins. (NTP, 1992), Liquid; NKRA, White or nearly white powder, Clear to light straw colored liquid; [HSDB], White solid or aqueous solution; hygroscopic; [Hawley] Odorless; [HSDB] Beige powder; [MSDSonline], White odorless powder; [Alfa Aesar MSDS], COLOURLESS-TO-YELLOW LIQUID., White powder. | |
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Boiling Point |
90-93 °C, 96 °C @ 14 mm Hg; 193 °C @ 400 mm Hg, at 1.3kPa: 90-93 °C, 194 °F | |
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Flash Point |
95 °C, 100.5 °C (213 °F) open cup, 95 °C closed cup, 93 °C, 199.4 °F | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Soluble, Soluble in water and in ethanol. Insoluble in ether, Sol in water giving a colloidal soln; practically insol in ether; sol in alcohol, chloroform, Sol in chlorinated hydrocarbons, amines, nitro paraffins, lower wt fatty acids, Soluble in water and many organic solvents, In water, 5.2X10+4 mg/L @ 25 °C /Estimated/, Solubility in water: very good | |
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Density |
1.23 to 1.29 (NTP, 1992), 1.23-1.29, 1.04 @ 24 °C/4 °C, Relative density (water = 1): 1.04, 1..04 | |
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Vapor Density |
Relative vapor density (air = 1): 3.83, 3.83 | |
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Vapor Pressure |
0.1 [mmHg], 1.1X10-11 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 20 °C: 12, 0.09 mmHg | |
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Color/Form |
Faintly yellow solid, WHITE TO CREAMY WHITE POWDER, White, free-flowing, amorphous powder or aqueous solution, Clear to light straw colored liquid | |
CAS No. |
9003-39-8, 88-12-0, 25249-54-1, 88-12-0; 9003-39-8 (homopolymer) | |
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Melting Point |
13.9 °C, 13 °C, 57 °F | |
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Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Polyvinylpyrrolidone for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Polyvinylpyrrolidone (PVP), a synthetic polymer of N-vinylpyrrolidone, has garnered significant attention in the biomedical field due to its excellent biocompatibility, low toxicity, and versatile properties.[1][2] This technical guide provides an in-depth overview of the synthesis and characterization of PVP for biomedical applications, offering detailed experimental protocols and data presentation to aid researchers and professionals in drug development and materials science.
Synthesis of this compound
The most common method for synthesizing PVP is through the free-radical polymerization of the N-vinylpyrrolidone (NVP) monomer.[3][4] This process allows for the production of PVP with varying molecular weights, a critical parameter influencing its properties and performance in biomedical applications.
Free-Radical Polymerization
Free-radical polymerization involves three main stages: initiation, propagation, and termination. An initiator, such as 2,2'-Azobisisobutyronitrile (AIBN) or hydrogen peroxide, is used to generate free radicals, which then react with NVP monomers to initiate the polymerization process.[3][5]
Below is a diagram illustrating the workflow of a typical free-radical polymerization of NVP.
Experimental Protocol: Free-Radical Polymerization of NVP in Aqueous Solution
This protocol describes a common method for synthesizing PVP using a water-soluble initiator.
Materials:
-
N-vinylpyrrolidone (NVP), purified
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (a water-soluble AIBN analog) or other suitable water-soluble initiator
-
Deionized water
-
Acetone (for precipitation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Nitrogen or Argon gas inlet
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the desired amount of NVP monomer in deionized water. The concentration will influence the final molecular weight.
-
Initiator Addition: Add the water-soluble initiator to the monomer solution. The monomer-to-initiator ratio is a key parameter for controlling the molecular weight of the resulting polymer.
-
Degassing: Bubble nitrogen or argon gas through the solution for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C) under a continuous inert gas flow while stirring. The reaction time can vary from a few hours to overnight, depending on the desired conversion and molecular weight.
-
Precipitation: After the reaction is complete, cool the solution to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as acetone, while stirring vigorously. This will cause the PVP to precipitate out of the solution.
-
Filtration: Collect the precipitated PVP by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified PVP in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Characterization of this compound
Thorough characterization of synthesized PVP is crucial to ensure its suitability for biomedical applications. Key parameters to evaluate include its chemical structure, molecular weight and distribution, and biocompatibility.
Structural and Molecular Weight Characterization
A typical workflow for the characterization of PVP is depicted below.
Experimental Protocols for Characterization
FTIR spectroscopy is used to identify the characteristic functional groups present in the PVP structure, confirming the polymerization of NVP.
Protocol:
-
Sample Preparation: A small amount of the dried PVP powder is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of PVP can be cast from a solution onto a suitable substrate. For Attenuated Total Reflectance (ATR)-FTIR, the solid sample can be analyzed directly.[6][7]
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic peaks corresponding to the functional groups in PVP.
Table 1: Characteristic FTIR Absorption Peaks of PVP
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2950 | C-H stretching | Alkane |
| ~1650 | C=O stretching (amide I band) | Amide |
| ~1420 | C-H bending | Alkane |
| ~1280 | C-N stretching | Amide |
NMR spectroscopy provides detailed information about the chemical structure and purity of the synthesized PVP. Both ¹H and ¹³C NMR can be employed.
Protocol:
-
Sample Preparation: Dissolve a small amount of the PVP sample in a suitable deuterated solvent (e.g., D₂O or CDCl₃).
-
Data Acquisition: The NMR spectrum is acquired using a high-resolution NMR spectrometer.
-
Data Analysis: The chemical shifts (δ) and integration of the peaks in the spectrum are analyzed to confirm the polymer structure and identify any impurities.
Table 2: Characteristic ¹H NMR Chemical Shifts for PVP in D₂O
| Chemical Shift (ppm) | Proton Assignment |
| ~3.7 | Methine proton adjacent to the pyrrolidone ring |
| ~3.2 | Methylene protons of the pyrrolidone ring |
| ~2.2 | Methylene protons of the pyrrolidone ring |
| ~1.6 | Methylene protons of the polymer backbone |
GPC is a powerful technique for determining the molecular weight distribution of polymers, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[1][8]
Protocol:
-
Sample and Standard Preparation: Prepare dilute solutions of the PVP sample and a series of polymer standards with known molecular weights in a suitable mobile phase (e.g., water with salts or an organic solvent like THF).[1][3]
-
Instrumentation Setup: Use a GPC system equipped with a suitable column set and a detector (e.g., refractive index detector).
-
Data Acquisition: Inject the standard solutions to create a calibration curve, followed by the injection of the PVP sample solution.
-
Data Analysis: The elution profile of the PVP sample is compared to the calibration curve to determine its Mn, Mw, and PDI.
Table 3: Typical GPC Parameters for PVP Analysis
| Parameter | Value |
| Mobile Phase | 0.1 M NaNO₃ in water |
| Columns | Aqueous GPC columns (e.g., Ultrahydrogel) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25-40 °C |
| Detector | Refractive Index (RI) |
| Calibration | Polyethylene oxide (PEO) standards |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and, consequently, the cytotoxicity of a material.[9][10]
Protocol:
-
Cell Culture: Seed a suitable cell line (e.g., fibroblasts or a cell line relevant to the intended application) in a 96-well plate and allow them to adhere overnight.
-
Sample Preparation: Prepare sterile solutions of PVP in cell culture medium at various concentrations.
-
Cell Treatment: Replace the culture medium in the wells with the PVP solutions and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a positive control (a known cytotoxic agent) and a negative control (cells in medium only).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the negative control. A dose-response curve can be generated to determine the concentration at which PVP exhibits cytotoxic effects.
Signaling Pathways in Biomedical Applications
PVP and PVP-based nanomaterials can interact with cells and influence various signaling pathways, which is a critical consideration for their biomedical use. One area of interest is their immunomodulatory effects. For instance, PVP-coated nanoparticles have been shown to interact with Toll-like receptors (TLRs), which are key components of the innate immune system.
The following diagram illustrates a simplified representation of how PVP-coated nanoparticles might modulate the TLR4 signaling pathway, which can lead to the activation of the transcription factor NF-κB and subsequent inflammatory responses.[11][12][13]
Understanding these interactions is crucial for designing PVP-based materials for applications such as drug delivery and immunomodulation, as the nature of the interaction can determine whether the material elicits a pro-inflammatory or anti-inflammatory response.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound for biomedical applications. The detailed experimental protocols and data presentation formats are intended to serve as a valuable resource for researchers and professionals in the field. By carefully controlling the synthesis parameters and thoroughly characterizing the resulting polymer, scientists can tailor the properties of PVP to meet the specific demands of a wide range of biomedical applications, from advanced drug delivery systems to innovative tissue engineering scaffolds. The exploration of PVP's interaction with cellular signaling pathways further opens up new avenues for the rational design of next-generation biomaterials.
References
- 1. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 2. Synthesis, Self-Assembly and In Vitro Cellular Uptake Kinetics of Nanosized Drug Carriers Based on Aggregates of Amphiphilic Oligomers of N-Vinyl-2-pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polymersource.ca [polymersource.ca]
- 4. Green Chemistry in Teaching Labo [web.njit.edu]
- 5. US5159033A - Polymerization process using PVP-H2 O2 as free radical initiator - Google Patents [patents.google.com]
- 6. sciepub.com [sciepub.com]
- 7. Preparation and Characterization of this compound/Cellulose Nanocrystals Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Molecular Weight by using GPC method : Shimadzu (Europe) [shimadzu.eu]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. academicstrive.com [academicstrive.com]
- 11. This compound-Modified Taxifolin Liposomes Promote Liver Repair by Modulating Autophagy to Inhibit Activation of the TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Determining the Molecular Weight of Polyvinylpyrrolidone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Polyvinylpyrrolidone (PVP), a versatile polymer renowned for its solubility in both water and many organic solvents, plays a pivotal role in a wide array of applications, from pharmaceutical excipients to industrial coatings. The molecular weight and its distribution are critical parameters that dictate the physicochemical properties and performance of PVP, such as viscosity, film-forming ability, and adhesive strength. Accurate determination of these characteristics is therefore paramount for quality control, formulation development, and regulatory compliance. This technical guide provides a comprehensive overview of the core techniques employed for the molecular weight determination of PVP, complete with detailed experimental protocols, comparative data, and visual workflows.
Core Techniques for PVP Molecular Weight Analysis
Several analytical techniques are utilized to characterize the molecular weight of polymers like PVP. These methods can be broadly categorized into relative and absolute techniques. Relative methods, such as Size-Exclusion Chromatography (GPC/SEC) without a light scattering detector, rely on calibration with standards of known molecular weight. Absolute methods, including Multi-Angle Light Scattering (MALS), osmometry, and viscometry (when combined with the Mark-Houwink equation), can determine molecular weight directly without the need for such calibration.
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC, also known as GPC, is the most widely used technique for determining the molecular weight distribution of polymers.[1] It separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first as they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores to varying extents and thus have a longer elution path.[2]
Key Principles:
-
Separation based on size in solution.[1]
-
Provides data on number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[1]
-
Requires calibration with well-characterized standards, ideally with a similar structure to the analyte.[1] For PVP analysis, polyethylene (B3416737) glycol (PEG) or polyethylene oxide (PEO) standards are often used for aqueous GPC systems.[3]
Experimental Protocol: SEC/GPC of PVP
-
Mobile Phase Preparation: Prepare an aqueous mobile phase, for instance, 0.2 M NaNO₃ + 0.01 M NaH₂PO₄ adjusted to a specific pH (e.g., pH 7), and degas thoroughly.[4][5]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the PVP sample.
-
Dissolve the sample in a known volume of the mobile phase to create a concentration of 1-2 mg/mL.
-
Ensure complete dissolution by gentle agitation.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[5]
-
-
Instrument Setup:
-
Equilibrate the SEC system, including the pump, columns, and detectors, with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[4]
-
Use a column set suitable for aqueous SEC of water-soluble polymers, such as those with a hydrophilic stationary phase (e.g., polyhydroxyl- or diol-functionalized silica). A combination of columns with different pore sizes can extend the molecular weight separation range.[4]
-
Common detectors include a Refractive Index (RI) detector, which is a universal concentration detector, and a UV-Vis detector if the polymer has a chromophore.[2][6]
-
-
Calibration:
-
Prepare a series of calibration standards of known molecular weights (e.g., PVP or PEO standards) covering the expected molecular weight range of the sample.[7][8]
-
Inject each standard and record the elution volume.
-
Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the elution volume.
-
-
Sample Analysis:
-
Inject a known volume of the filtered PVP sample solution (e.g., 100 µL).
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, the molecular weight at each point of the sample chromatogram is determined.
-
The software then calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), Z-average molecular weight (Mz), and the polydispersity index (PDI = Mw/Mn).[9]
-
Multi-Angle Light Scattering (MALS)
MALS is an absolute technique that measures the intensity of light scattered by molecules in solution at multiple angles.[6][10] When coupled with a concentration detector (like an RI detector in an SEC system), MALS can directly determine the weight-average molecular weight (Mw) and the radius of gyration (Rg) without the need for column calibration.[6][11]
Key Principles:
-
The intensity of scattered light is directly proportional to the product of the polymer's molar mass and its concentration.
-
The angular dependence of the scattered light provides information about the size (radius of gyration) of the molecules.[6]
-
Requires an accurate value for the refractive index increment (dn/dc) of the polymer in the specific solvent and at the wavelength of the laser.[12][13]
Experimental Protocol: SEC-MALS of PVP
The experimental setup is similar to SEC/GPC, with the addition of a MALS detector in-line after the SEC column and before or after the RI detector.
-
System Setup:
-
Follow steps 1-3 of the SEC/GPC protocol.
-
The MALS detector is placed in series with the UV and RI detectors.
-
-
dn/dc Determination:
-
The refractive index increment (dn/dc) for PVP in the chosen mobile phase must be known or determined experimentally. This can be done using a dedicated differential refractometer or by injecting a series of known concentrations of the polymer directly into the RI detector.[13]
-
-
Data Collection:
-
Inject the prepared PVP sample into the SEC system.
-
Data from the MALS, RI, and (if present) UV detectors are collected simultaneously by the acquisition software.
-
-
Data Analysis:
-
The concentration at each elution volume is determined from the RI detector signal using the known dn/dc value.
-
The MALS software uses the light scattering intensity from multiple angles and the concentration data to calculate the absolute weight-average molecular weight (Mw) and radius of gyration (Rg) for each data slice across the chromatogram.
-
This allows for the determination of the overall Mw and PDI of the sample.
-
Dynamic Light Scattering (DLS)
DLS, also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of particles in solution.[14] From these fluctuations, the diffusion coefficient can be determined, and subsequently, the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation.[14] While primarily a sizing technique, DLS can provide an estimate of the molecular weight.
Key Principles:
-
Measures the random movement of particles in suspension.[15]
-
Smaller particles move faster, causing more rapid fluctuations in scattered light intensity.
-
The primary output is the hydrodynamic radius (Rh) and a polydispersity index (PDI) for the size distribution.
Experimental Protocol: DLS of PVP
-
Sample Preparation:
-
Prepare a series of dilute PVP solutions in a high-purity solvent (e.g., deionized water). Concentrations should be low enough to avoid inter-particle interactions.
-
Filter the solutions through a 0.22 µm or smaller filter directly into a clean DLS cuvette to remove dust and aggregates.[16]
-
-
Instrument Setup:
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Set the measurement parameters, including the scattering angle (e.g., 90° or 173°), laser wavelength, and solvent viscosity and refractive index.
-
-
Data Collection:
-
The instrument measures the intensity correlation function of the scattered light over time.
-
-
Data Analysis:
-
The software analyzes the correlation function to determine the diffusion coefficient.
-
The hydrodynamic radius (Rh) is calculated using the Stokes-Einstein equation.
-
The size distribution and PDI are also reported.
-
Viscometry
Viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv) of polymers.[17] It involves measuring the flow time of a dilute polymer solution and the pure solvent through a capillary viscometer.
Key Principles:
-
The viscosity of a polymer solution is higher than that of the pure solvent and increases with polymer molecular weight.[18]
-
The intrinsic viscosity [η] is determined by extrapolating the reduced viscosity to zero concentration.
-
The Mark-Houwink-Sakurada equation, [η] = K * Mv^a, relates the intrinsic viscosity to the viscosity-average molecular weight.[19] The constants K and a are specific to the polymer-solvent-temperature system.[19]
Experimental Protocol: Capillary Viscometry of PVP
-
Sample Preparation:
-
Prepare a stock solution of PVP in a suitable solvent (e.g., water, methanol) at a known concentration.
-
Prepare a series of dilutions from the stock solution.
-
-
Measurement:
-
Calculations:
-
Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.
-
Calculate the reduced viscosity (η_red = η_sp / c) for each concentration (c).
-
-
Data Analysis:
-
Plot the reduced viscosity against concentration.
-
Extrapolate the linear plot to zero concentration to obtain the intrinsic viscosity [η] as the y-intercept.
-
Use the Mark-Houwink equation with known K and a values for PVP in the chosen solvent to calculate the viscosity-average molecular weight (Mv).
-
Membrane Osmometry
Membrane osmometry is an absolute method for determining the number-average molecular weight (Mn) of polymers.[17][22] It measures the osmotic pressure of a dilute polymer solution separated from the pure solvent by a semipermeable membrane.
Key Principles:
-
Osmotic pressure is a colligative property, meaning it depends on the number of solute molecules in a solution, not their chemical nature.[22]
-
The van't Hoff equation relates osmotic pressure to the number-average molecular weight.[23]
-
Measurements are typically performed at several concentrations and extrapolated to zero concentration to obtain an accurate Mn.
Experimental Protocol: Membrane Osmometry of PVP
-
Sample Preparation:
-
Prepare a series of dilute PVP solutions in a suitable solvent.
-
Ensure the solutions are free of low molecular weight impurities that could pass through the membrane.
-
-
Instrument Setup:
-
Place the pure solvent in the solvent chamber and one of the PVP solutions in the sample chamber, separated by a semipermeable membrane.
-
Allow the system to reach thermal and osmotic equilibrium.
-
-
Measurement:
-
Measure the osmotic pressure, which is the pressure required to prevent the flow of solvent across the membrane. This can be measured as the hydrostatic head difference or using a pressure transducer.
-
-
Data Analysis:
-
Plot the reduced osmotic pressure (π/c) against concentration (c).
-
Extrapolate the linear plot to zero concentration. The y-intercept is equal to RT/Mn, where R is the gas constant, T is the absolute temperature, and Mn is the number-average molecular weight.
-
Data Presentation
The following tables summarize key quantitative data for the different PVP molecular weight determination techniques.
Table 1: Comparison of PVP Molecular Weight Determination Techniques
| Technique | Molecular Weight Average | Principle | Advantages | Limitations |
| SEC/GPC | Mn, Mw, Mz, PDI | Hydrodynamic volume separation | Provides full molecular weight distribution, high throughput | Relative method requiring calibration, potential for column interactions |
| MALS | Mw, Rg | Static light scattering at multiple angles | Absolute method, no column calibration needed, provides size information (Rg) | Requires accurate dn/dc value, sensitive to dust and aggregates |
| DLS | Hydrodynamic Radius (Rh) | Fluctuation of scattered light due to Brownian motion | Fast, non-invasive, good for size and size distribution | Indirect measure of molecular weight, sensitive to small amounts of large particles |
| Viscometry | Mv | Increase in solution viscosity | Simple, low-cost instrumentation | Requires known Mark-Houwink parameters (K and a), provides an average molecular weight |
| Membrane Osmometry | Mn | Osmotic pressure of a dilute solution | Absolute method for Mn | Limited to Mn < 1,000,000 g/mol , slow, potential for membrane leakage |
Table 2: Typical Mark-Houwink Parameters for PVP
| Solvent | Temperature (°C) | K (x 10⁻⁴ dL/g) | a |
| Water | 25 | 1.4 | 0.7 |
| Methanol | 25 | 2.3 | 0.65 |
| Ethanol | 25 | 1.9 | 0.66 |
Note: K and a values are highly dependent on the specific experimental conditions and should be determined for the system under study for the highest accuracy.[19][24]
Table 3: Refractive Index Increment (dn/dc) for PVP
| Solvent | Wavelength (nm) | dn/dc (mL/g) |
| Water | 633 | ~0.185 |
| 0.1 M NaCl | 690 | ~0.174 |
Note: The dn/dc value is crucial for MALS analysis and can vary with solvent, temperature, and wavelength.[25][26]
Conclusion
The selection of an appropriate technique for determining the molecular weight of PVP depends on the specific information required, the available instrumentation, and the nature of the sample. SEC/GPC is a powerful tool for obtaining the complete molecular weight distribution, while MALS provides an absolute measure of the weight-average molecular weight. Viscometry and osmometry are valuable, classical techniques that offer cost-effective means of determining average molecular weights. For comprehensive characterization, a combination of these techniques is often employed, leveraging the strengths of each to provide a complete picture of the polymer's molecular properties. This guide provides the foundational knowledge and protocols for researchers, scientists, and drug development professionals to confidently approach the molecular weight characterization of PVP.
References
- 1. benchchem.com [benchchem.com]
- 2. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. agilent.com [agilent.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Multi Angle Light Scattering - SEC-MALS | Malvern Panalytical [malvernpanalytical.com]
- 7. This compound Standards | Agilent [agilent.com]
- 8. agilent.com [agilent.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. wyatt.com [wyatt.com]
- 12. What is a dn/dc value and why is it important for GPC/SEC? | Malvern Panalytical [malvernpanalytical.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. web.mit.edu [web.mit.edu]
- 15. lsinstruments.ch [lsinstruments.ch]
- 16. brookhaveninstruments.com [brookhaveninstruments.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Ept 121 lecture membrane osmometry | PPTX [slideshare.net]
- 19. Mark–Houwink equation - Wikipedia [en.wikipedia.org]
- 20. macro.lsu.edu [macro.lsu.edu]
- 21. Xylem Analytics I Ubbelohde viscometer: Precision in viscosity measurement [xylemanalytics.com]
- 22. eng.libretexts.org [eng.libretexts.org]
- 23. Solved Let's measure the molecular weight of polymer, M. In | Chegg.com [chegg.com]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. Refractive index increment dn/dc values | Malvern Panalytical [malvernpanalytical.com]
- 26. macro.lsu.edu [macro.lsu.edu]
The Core Mechanism of Polyvinylpyrrolidone in Advanced Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Polyvinylpyrrolidone (PVP), a versatile and biocompatible polymer, has established itself as a cornerstone excipient in pharmaceutical formulations. Its unique physicochemical properties enable it to address critical challenges in drug delivery, primarily by enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the mechanisms of action through which PVP exerts its effects, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Mechanism of Action: Enhancing Solubility and Bioavailability
PVP's primary mechanism of action in enhancing drug delivery lies in its ability to form amorphous solid dispersions (ASDs).[1][2] In an ASD, the crystalline structure of a drug is disrupted, and the API is molecularly dispersed within the amorphous PVP matrix.[3] This amorphous state is energetically less stable than the crystalline form, leading to significantly increased apparent solubility and a faster dissolution rate.[1][3]
The key mechanisms through which PVP facilitates this are:
-
Inhibition of Crystallization: PVP sterically hinders the nucleation and growth of drug crystals by creating a physical barrier and through specific molecular interactions.[2] The pyrrolidone ring in the PVP monomer can form hydrogen bonds with various functional groups on drug molecules, disrupting the intermolecular interactions necessary for crystal lattice formation.[1]
-
Improved Wettability: As a hydrophilic polymer, PVP increases the wettability of hydrophobic drug particles, facilitating their dispersion and dissolution in aqueous media.[4]
-
Formation of a Hydrophilic Microenvironment: By encapsulating drug molecules, PVP creates a localized hydrophilic environment, which promotes the dissolution of the drug upon contact with physiological fluids.[5]
These mechanisms collectively contribute to a supersaturated state of the drug in the gastrointestinal tract, leading to enhanced absorption and improved bioavailability.[6]
Quantitative Impact of PVP on Drug Formulation
The inclusion of PVP in pharmaceutical formulations has a quantifiable impact on key drug properties. The following tables summarize data from various studies, illustrating the significant improvements achieved.
Table 1: Enhancement of Drug Solubility with PVP Solid Dispersions
| Drug | PVP Grade | Drug:PVP Ratio | Method | Solubility Fold Increase | Reference |
| Gliclazide | K30 | 1:5 | Solvent Evaporation | 2.54 | [7] |
| Carvedilol (B1668590) | K30 | 1:5 | Solvent Evaporation | (qualitatively increased) | [8] |
| Candesartan Cilexetil | K-90 | 1:4 | Solid Dispersion | (qualitatively increased) | [6] |
Table 2: Enhancement of Drug Dissolution Rate with PVP Solid Dispersions
| Drug | PVP Grade | Drug:PVP Ratio | Method | % Drug Release (Time) | Reference |
| Efavirenz | K30 | 1:5 | Solvent Evaporation | 80% (30 min) | [4] |
| Gliclazide | K30 | 1:5 | Solvent Evaporation | 105.76% (30 min) | [7] |
| Lercanidipine | K-30 | 1:3 | Spray Drying | Fastest dissolution rate | [5] |
| Pioglitazone HCl | K30 | 1:5 | Solvent Evaporation | (qualitatively increased) |
Table 3: Effect of PVP as a Binder on Tablet Properties
| Drug | PVP Grade | PVP Concentration (% w/w) | Compaction Force | Effect on Hardness | Effect on Friability | Reference |
| Hesperetin | K-30 | 4, 7 | 4kN | Optimum | Not optimum | [9] |
| Hesperetin | K-30 | 10 | 2kN, 4kN | Failed to increase | Failed to increase | [9] |
| Paracetamol | K-30 | 2, 4 | N/A | Significant differences | Significant differences | [10] |
| Paracetamol | N/A | N/A | N/A | Increased | 0.599% | [11] |
| Red-ginger extract | N/A | 1:2, 1:3 (with gelatin) | N/A | 14-16 Kgf | 0.2-0.7% | [12] |
Core Experimental Protocols
Detailed and standardized experimental protocols are crucial for the successful development and characterization of PVP-based drug delivery systems.
Preparation of Amorphous Solid Dispersions
This method involves dissolving both the drug and PVP in a common volatile solvent, followed by the removal of the solvent to obtain the solid dispersion.[8]
Protocol:
-
Selection of Solvent: Choose a common solvent in which both the drug and PVP are readily soluble (e.g., ethanol, methanol, chloroform).[13]
-
Dissolution: Accurately weigh the drug and PVP in the desired ratio (e.g., 1:1, 1:3, 1:5) and dissolve them in the selected solvent under constant stirring until a clear solution is obtained.[8]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by heating in a water bath at a controlled temperature (e.g., 40-60°C).
-
Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
Spray drying is a continuous process that converts a liquid feed (solution or suspension of drug and PVP) into a dry powder in a single step.[14]
Protocol:
-
Feed Preparation: Prepare a solution by dissolving the drug and PVP in a suitable solvent system.
-
Atomization: The feed solution is atomized into fine droplets using a nozzle into a hot drying gas stream within the drying chamber.
-
Drying: The solvent rapidly evaporates from the droplets, leading to the formation of solid particles of the drug-PVP dispersion.
-
Collection: The dried particles are separated from the gas stream using a cyclone or a filter and collected.
Characterization of PVP-Drug Formulations
DSC is used to determine the thermal properties of the formulation, such as the glass transition temperature (Tg) and melting point, which provides evidence of the amorphous state of the drug.[15][16]
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample (pure drug, PVP, physical mixture, or solid dispersion) into an aluminum pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC instrument.
-
Thermal Analysis: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C) under a nitrogen purge.[17]
-
Data Analysis: Analyze the resulting thermogram for the absence of the drug's melting endotherm in the solid dispersion, which indicates the formation of an amorphous system.
XRD is employed to analyze the physical state of the drug within the formulation (crystalline or amorphous).[15]
Protocol:
-
Sample Preparation: Place the powder sample on a sample holder and flatten the surface.
-
Instrument Setup: Mount the sample holder in the X-ray diffractometer.
-
Data Acquisition: Scan the sample over a defined 2θ range (e.g., 5° to 60°) using a specific X-ray source (e.g., Cu Kα radiation).
-
Data Analysis: Analyze the diffractogram. The absence of sharp peaks characteristic of the crystalline drug in the solid dispersion pattern confirms its amorphous nature.
FTIR spectroscopy is used to investigate potential molecular interactions, such as hydrogen bonding, between the drug and PVP.[15]
Protocol:
-
Sample Preparation: Prepare a pellet by mixing the sample with potassium bromide (KBr) or analyze the sample directly using an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Acquisition: Record the FTIR spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Compare the spectra of the pure components, the physical mixture, and the solid dispersion. Shifts in the characteristic peaks (e.g., carbonyl group of PVP, functional groups of the drug) can indicate intermolecular interactions.
In Vitro Drug Release Studies
These studies are performed to evaluate the dissolution behavior of the drug from the PVP formulation.
Protocol:
-
Apparatus Setup: Use a USP Dissolution Apparatus, typically Apparatus 2 (paddle) or Apparatus 1 (basket).[18][19]
-
Dissolution Medium: Select an appropriate dissolution medium (e.g., phosphate (B84403) buffer pH 6.8, 0.1 N HCl) and maintain it at 37 ± 0.5°C.
-
Procedure: Place a known amount of the formulation (e.g., equivalent to a specific dose of the drug) into the dissolution vessel.
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex relationships and processes involved in PVP-based drug delivery.
Signaling Pathways and Logical Relationships
Caption: PVP enhances drug solubility by forming amorphous solid dispersions.
Experimental Workflow
Caption: Development workflow for PVP-based solid dispersions.
Conclusion
This compound plays a multifaceted and critical role in modern drug delivery, primarily through its ability to enhance the solubility and dissolution rates of poorly water-soluble drugs. By forming stable amorphous solid dispersions, PVP effectively overcomes the limitations of crystalline APIs, leading to improved bioavailability. The selection of the appropriate PVP grade, drug-to-polymer ratio, and manufacturing process is crucial for optimizing the formulation's performance. The experimental protocols and characterization techniques detailed in this guide provide a robust framework for the rational design and evaluation of PVP-based drug delivery systems, enabling researchers and drug development professionals to harness the full potential of this versatile polymer.
References
- 1. Quantitative analysis of povidone (PVP) in drug-PVP matrix using multicomponent analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Formulation Development and Dissolution Rate Enhancement of Efavirenz by Solid Dispersion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of dissolution rate of lercanidine by solid dispersion technique [wisdomlib.org]
- 6. Applying Different Techniques to Improve the Bioavailability of Candesartan Cilexetil Antihypertensive Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 8. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.unair.ac.id [repository.unair.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. ojs.stikesmucis.ac.id [ojs.stikesmucis.ac.id]
- 13. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving API Solubility Using Spray Drying with Polyvinyl Alcohol [sigmaaldrich.com]
- 15. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. akjournals.com [akjournals.com]
- 17. Preparation, Characterization and Stability Studies of Glassy Solid Dispersions of Indomethacin using PVP and Isomalt as carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. tabletscapsules.com [tabletscapsules.com]
Navigating the Biological Landscape of Polyvinylpyrrolidone: A Technical Guide to Biocompatibility and Toxicity
For Immediate Release
A Deep Dive into the Safety and Biological Interactions of a Versatile Polymer
Polyvinylpyrrolidone (PVP), a synthetic polymer renowned for its versatile applications across the pharmaceutical, biomedical, and cosmetic industries, is the subject of a new in-depth technical guide focusing on its biocompatibility and toxicity profile. This comprehensive whitepaper offers researchers, scientists, and drug development professionals a critical examination of the biological properties of PVP, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
PVP is generally recognized as a biocompatible and non-toxic polymer, a status affirmed by numerous studies and its approval by regulatory bodies like the U.S. Food and Drug Administration (FDA) for various applications.[1][2] Its inert nature, stability at different pH levels and temperatures, and excellent solubility in water and other polar solvents contribute to its widespread use as an excipient in drug formulations, a component in medical devices, and a constituent in personal care products.[1][3][4][5][6]
This guide synthesizes the available scientific literature to provide a nuanced understanding of PVP's interaction with biological systems. While overwhelmingly safe, the biocompatibility of PVP can be influenced by factors such as its molecular weight and specific application.
Summary of Toxicological Data
The safety profile of PVP is well-documented through extensive toxicological testing. The following tables summarize key quantitative data from various studies, providing a clear comparison of toxicity endpoints across different models and exposure routes.
Table 1: Acute and Chronic Toxicity Data for this compound (PVP)
| Toxicity Endpoint | Species | Route of Administration | PVP Grade/ Molecular Weight | Result | Reference |
| Acute Oral LD50 | Rat, Guinea Pig | Oral | K-30 (Avg. MW 40,000) | >100 g/kg body weight | [3][7] |
| 2-Year Chronic Oral Toxicity | Rat | Oral (in diet) | K-30 | No toxic effects or gross lesions at 10% of diet | [7] |
| 2-Year Chronic Oral Toxicity & Carcinogenicity | Sprague Dawley Rat | Oral | K-90 | No toxicity or carcinogenicity at 2,500 mg/kg bw/day | [8] |
| Subchronic Dermal Toxicity (39 weeks) | Göttingen Minipig | Dermal | 7.5% and 10% PVP-Iodine solution | Safe and well-tolerated, no skin irritation or endocrine disruption | [9] |
| Accepted Daily Intake (ADI) | Human | Oral | - | 50 mg/kg/day | [3] |
Table 2: Genotoxicity, Carcinogenicity, and Developmental Toxicity of this compound (PVP)
| Study Type | System/Model | PVP Grade/ Molecular Weight | Result | Reference |
| Genotoxicity/Mutagenicity | Various in vitro and in vivo mammalian systems | - | Negative in the majority of studies | [3][7][10] |
| Carcinogenicity | Rat | Subcutaneous implant | Particulate PVP | Sarcomas localized to the site of implantation |
| Carcinogenicity | Rat | Oral | K-90 | No carcinogenic effect |
| Developmental/Teratogenicity | Animal studies | - | No indications of developmental toxic/teratogenic effects | [3][8][10] |
| Ocular Toxicity | Human | Topical (PVP-Iodine) | - | No corneal damage |
| Dermal Toxicity/Irritation | Human, Rabbit | Topical | Undiluted K-30, 10% PVP-Iodine | Not a dermal irritant or sensitizer |
Experimental Protocols: A Closer Look at Methodology
A critical aspect of interpreting biocompatibility and toxicity data lies in understanding the methodologies employed. This section details the experimental protocols for key assays cited in the literature.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow of an in vitro cytotoxicity assay using the MTT method.
Dermal Irritation and Sensitization: The Draize Test
The Draize test is a method to assess the potential for a substance to cause skin irritation and sensitization.
Experimental Workflow for Dermal Irritation Testing
Caption: Standard workflow for a dermal irritation study (Draize test).
Context-Specific Biocompatibility Considerations
While generally biocompatible, some studies have highlighted context-specific interactions of PVP that are important for researchers and developers to consider.
-
Complement Activation: When complexed with iodine (PVP-I), PVP has been associated with complement activation, a component of the innate immune system.[11] This is a critical consideration in applications involving direct contact with blood or tissues.
-
Drug Delivery Systems: In certain advanced drug delivery systems, such as dissolving microneedles for nucleic acid delivery, high molecular weight PVP has been shown to have lower transfection efficiency compared to other polymers.[11]
-
Tissue Accumulation: High molecular weight PVP (e.g., > 40,000 Da) is not readily excreted by the kidneys and can accumulate in the reticuloendothelial system with repeated parenteral administration.[3][11] This can lead to a condition known as "PVP storage disease." Low molecular weight PVP, such as PVP K30, is rapidly excreted in the urine.[2]
-
Nanoparticle Coatings: PVP is frequently used as a coating for nanoparticles to improve their stability and biocompatibility.[12] However, some studies suggest that PVP-coated nanoparticles can still induce biological responses, such as eryptosis (programmed death of red blood cells) in the case of silver nanoparticles.[11]
Logical Relationship of PVP Properties and Biocompatibility Outcomes
Caption: Factors influencing the biocompatibility of PVP.
Conclusion
This compound's extensive history of safe use, supported by a wealth of toxicological data, solidifies its position as a valuable and versatile polymer in a multitude of scientific and commercial applications.[1][2][3][4][5][6] This guide underscores the importance of considering the specific properties of the PVP grade and the intended application to ensure optimal biocompatibility and safety. For researchers and drug development professionals, a thorough understanding of these nuances is paramount for harnessing the full potential of PVP while mitigating any potential risks.
References
- 1. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vistartglobal.com [vistartglobal.com]
- 3. Pharmaceutical assessment of this compound (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. bionaturajournal.com [bionaturajournal.com]
- 6. Innovative Applications of this compound (PVP) in Medicine and Cosmetics - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 7. scilit.com [scilit.com]
- 8. Re‐evaluation of this compound (E 1201) and polyvinylpolypyrrolidone (E 1202) as food additives and extension of use of this compound (E 1201) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of dermal toxicity and toxicokinetics of povidone‑iodine in Göttingen minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physicochemical Properties of Polyvinylpyrrolidone (PVP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyvinylpyrrolidone (PVP), a synthetic polymer of N-vinylpyrrolidone, is a remarkably versatile excipient in the pharmaceutical and drug development industries. Its biocompatibility, low toxicity, and tunable physicochemical properties make it an invaluable component in a wide array of applications, from conventional tablet manufacturing to advanced drug delivery systems.[1] This technical guide provides an in-depth exploration of the core physicochemical properties of PVP, offering detailed experimental protocols and structured data to aid researchers and formulation scientists in its effective application.
Chemical Structure and General Properties
This compound is a hygroscopic, amorphous polymer characterized by a repeating lactam structure.[1][2] This unique structure, featuring a polar amide group and non-polar methylene (B1212753) groups, is the foundation of its versatile solubility and complexation abilities.[3] PVP is synthesized via the free-radical polymerization of N-vinylpyrrolidone, a process that allows for the production of various molecular weight grades.[1]
General Characteristics:
-
Appearance: Fine, white to off-white, odorless, and very hygroscopic amorphous powder.[1]
-
Synonyms: Povidone, Polyvidone, Plasdone, Kollidon.[1]
-
Chemical Stability: PVP is chemically stable under normal conditions and is resistant to acids, bases, and oxidizing agents.
-
Biocompatibility: It is generally considered biocompatible with low potential for toxicity, making it suitable for various pharmaceutical and medical applications.
Molecular Weight and K-Value
The properties of PVP are intrinsically linked to its molecular weight, which is often characterized by the "K-value." The K-value, derived from the relative viscosity of a PVP solution, provides a standardized measure of the polymer's average molecular weight and degree of polymerization.[1][4] Different grades of PVP, denoted by their K-values (e.g., K-15, K-30, K-90), exhibit distinct viscosity, binding, and film-forming properties, allowing for tailored performance in specific applications.[5][6]
| PVP Grade (K-Value) | Approximate Weight-Average Molecular Weight (Mw) in Daltons |
| K-12 | 2,500 - 3,000 |
| K-15 | 6,000 - 15,000 |
| K-17 | 9,000 - 18,000 |
| K-25 | 28,000 - 34,000 |
| K-30 | 44,000 - 54,000 |
| K-60 | 320,000 - 380,000 |
| K-90 | 1,000,000 - 1,500,000 |
| K-120 | 1,800,000 - 2,200,000 |
(Source: Data compiled from multiple sources)[1][7]
Solubility
A key attribute of PVP is its exceptional solubility in a wide range of solvents, a consequence of its amphiphilic molecular structure containing both hydrophilic imide groups and lipophilic alkyl groups.[3] It is readily soluble in water and other polar solvents, but generally insoluble in non-polar solvents like ethers and hydrocarbons.[1][8][9]
| Solvent Type | Solubility | Examples |
| Polar Protic | Highly Soluble | Water, Ethanol, Methanol, Propylene Glycol, Glycerin, Acetic Acid[1] |
| Polar Aprotic | Soluble | Chloroform, Dichloromethane[1] |
| Non-Polar | Insoluble | Ethers, Hydrocarbons, Mineral Oil, Acetone, Ethyl Acetate[1] |
The solubility of higher molecular weight PVP grades in certain polar organic solvents may be reduced.
Viscosity
The viscosity of PVP solutions is a critical parameter in many applications and is primarily dependent on the molecular weight (K-value), concentration, and temperature. Higher K-values and concentrations result in significantly higher solution viscosities.[4][10]
| PVP Grade | Concentration (w/v) | Approximate Viscosity (mPa·s at 25°C) |
| K-15 | 1% | ~1.0 |
| K-30 | 1% | ~1.0 |
| K-60 | 1% | >1.0 |
| K-120 | 1% | >1.0 |
| K-30 | 5% | 2.3 - 2.4 |
| K-90 | 2-3% | Varies significantly with K-value and concentration |
(Source: Data compiled from multiple sources)[10][11]
The viscosity of PVP solutions can exhibit non-Newtonian flow behavior, particularly at higher concentrations and shear rates.[12][13]
Thermal Properties
The thermal behavior of PVP is crucial for processing and stability assessment. Key thermal properties include its softening point, decomposition temperature, and glass transition temperature (Tg).
| Thermal Property | Typical Value/Range |
| Softening Temperature | ~150 °C |
| Decomposition Temperature | Begins above 180 °C, with significant degradation above 350 °C[1] |
| Glass Transition Temperature (Tg) | ~165 - 175 °C[14] |
Spectroscopic Properties
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the characterization of PVP. The FTIR spectrum of PVP exhibits several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3435 | O-H stretching (absorbed water)[15] |
| ~2951 | Asymmetric C-H₂ stretching[15] |
| ~1650-1660 | C=O stretching (carbonyl group in the pyrrolidone ring)[15][16][17] |
| ~1493-1421 | C-H₂ deformations[15] |
| ~1286 | C-N bending vibration[15] |
Experimental Protocols
Determination of Molecular Weight by Size-Exclusion Chromatography (SEC/GPC)
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight distribution of polymers.
Methodology:
-
System Preparation: Utilize an SEC/GPC system equipped with a refractive index (RI) detector and columns suitable for aqueous or organic mobile phases, depending on the solvent used for PVP.[18][19]
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, such as 0.2 M NaNO₃ + 0.01 M NaH₂PO₄ at a specific pH for aqueous SEC.[18]
-
Calibration: Calibrate the system using polymer standards of known molecular weights (e.g., pullulan for aqueous SEC, polystyrene for organic SEC) to create a calibration curve of retention time versus molecular weight.[19][20]
-
Sample Preparation: Accurately weigh and dissolve the PVP sample in the mobile phase to a known concentration.
-
Injection and Analysis: Inject the dissolved sample into the SEC system. The polymer molecules will separate based on their size, with larger molecules eluting first.[20]
-
Data Processing: The RI detector measures the concentration of the eluting polymer. The molecular weight distribution is then calculated by comparing the sample's elution profile to the calibration curve.
Viscosity Measurement
The viscosity of PVP solutions can be determined using various types of viscometers.
Methodology (using a capillary viscometer):
-
Solution Preparation: Prepare PVP solutions of known concentrations by accurately weighing the polymer and dissolving it in the desired solvent.[13]
-
Temperature Control: Place the viscometer in a constant temperature water bath to ensure accurate and reproducible measurements.[21]
-
Measurement: Introduce the PVP solution into the viscometer and allow it to equilibrate to the bath temperature.
-
Flow Time: Measure the time it takes for the solution to flow between two marked points on the capillary.
-
Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the solution.[22]
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature, allowing for the determination of the glass transition temperature (Tg).[23]
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the PVP sample (typically 5-10 mg) into a DSC pan and seal it.[24][25]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.[26]
-
Heating Program: Program the instrument to heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range that includes the expected Tg.[24][26]
-
Data Acquisition: The instrument records the difference in heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition.[23]
Thermal Analysis: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information on thermal stability and decomposition.[27]
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the PVP sample into a TGA crucible.[27]
-
Instrument Setup: Place the crucible onto the TGA balance.
-
Heating Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600-800 °C) in an inert atmosphere (e.g., nitrogen).[28][29]
-
Data Acquisition: The instrument continuously records the mass of the sample as the temperature increases.
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.[27] TGA of PVP typically shows an initial weight loss due to the removal of absorbed water, followed by the main decomposition at higher temperatures.[30][31]
Conclusion
The physicochemical properties of this compound are multifaceted and directly influence its performance in pharmaceutical formulations and other scientific applications. A thorough understanding of its molecular weight, solubility, viscosity, and thermal behavior is paramount for its effective utilization. This guide provides a foundational understanding and practical experimental approaches to empower researchers and drug development professionals in harnessing the full potential of this versatile polymer.
References
- 1. Pharmaceutical assessment of this compound (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Chemical properties of Polyvinylpyrrolidone_Chemicalbook [chemicalbook.com]
- 4. In-Depth Breakdown of this compound(PVP) K Value-INDUSTRY NEWS-HENAN PENGFEI NEW MATERIALS [pf-pvp.com]
- 5. autechindustry.com [autechindustry.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Influence of this compound Molecular Weight and Concentration on the Precipitation Inhibition of Supersaturated Solutions of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. mdpi.com [mdpi.com]
- 13. psecommunity.org [psecommunity.org]
- 14. This compound (PVP) | Products | NIPPON SHOKUBAI [shokubai.co.jp]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Figure 3. FTIR spectrum of PVP. The major characteristic PVP Absorbance band was located at 1650 cm-1 : Quantitative Analysis of Polyvinyl Alcohol-Polyethylene (PVOH-PE) Copolymers and Polyvinyl Pyrrolidone-Polyvinyl Acetate (PVP-PVAc) Copolymers and Blends Using Fourier Transform Infrared Spectroscopy and Elemental Analysis : Science and Education Publishing [pubs.sciepub.com]
- 18. agilent.com [agilent.com]
- 19. Optimizing Molecular Weight Determination by SEC/GPC [knauer.net]
- 20. aimplas.net [aimplas.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 24. infinitalab.com [infinitalab.com]
- 25. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 26. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 27. openaccessjournals.com [openaccessjournals.com]
- 28. isca.me [isca.me]
- 29. Kinetic Study On The Thermal Degradation Of this compound (Pvp) - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 30. researchgate.net [researchgate.net]
- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to Polyvinylpyrrolidone (PVP) Grades and Their Differences
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyvinylpyrrolidone (PVP), also known as povidone, is a versatile and widely utilized synthetic polymer in the pharmaceutical industry. Its utility stems from its remarkable properties, including high solubility in a range of solvents, excellent biocompatibility, and chemical stability.[1][2] PVP is available in various grades, primarily differentiated by their molecular weight, which in turn dictates their physical and chemical characteristics. This technical guide provides a comprehensive overview of the different PVP grades, their key differences, and their applications in drug development. We present a detailed summary of their quantitative properties in tabular format, outline experimental protocols for their characterization, and provide visual diagrams to illustrate key concepts and workflows.
Introduction to this compound (PVP)
PVP is a homopolymer of N-vinylpyrrolidone.[3][4] Its grades are most commonly classified by their K-value, which is derived from the relative viscosity of a PVP solution and is correlated with the polymer's average molecular weight.[3][5] A higher K-value signifies a higher molecular weight, leading to increased viscosity and adhesive strength.[6][7] This fundamental relationship is the basis for the diverse applications of different PVP grades in pharmaceutical formulations.
The primary roles of PVP in drug formulations include:
-
Binder: In tablet manufacturing, PVP's adhesive properties help to bind the active pharmaceutical ingredient (API) and other excipients together, ensuring tablet integrity.[1][2]
-
Solubilizer: For poorly water-soluble drugs, PVP can form solid dispersions or complexes, thereby enhancing their dissolution rate and bioavailability.[1][8][9][10][11][12]
-
Film-former: PVP's ability to form clear, flexible films makes it suitable for tablet coatings and transdermal drug delivery systems.
-
Suspending and Viscosity-modifying Agent: In liquid dosage forms, PVP helps to maintain the uniform dispersion of insoluble particles and modify the viscosity of the formulation.[13]
Classification and Properties of PVP Grades
The different grades of PVP are distinguished by their K-values, which typically range from K-12 to K-120.[13] The K-value is a function of the average molecular weight, the degree of polymerization, and the intrinsic viscosity.[14]
Correlation of K-Value and Molecular Weight
The K-value is a crucial parameter that provides an indication of the average molecular weight of the PVP grade. The relationship is not linear, but a higher K-value consistently corresponds to a higher average molecular weight.[13]
| PVP Grade | K-Value Range | Approximate Weight-Average Molecular Weight (Mw) ( g/mol ) |
| PVP K-12 | - | 3,000 - 7,000[6] |
| PVP K-15 | 12.75 - 17.25 | 8,000 - 12,000[6] |
| PVP K-17 | 15.30 - 18.36 | 10,000 - 16,000[6] |
| PVP K-25 | 24.0 - 27.0 | 30,000 - 40,000[6] |
| PVP K-30 | 27.0 - 32.4 | 45,000 - 58,000[6][15] |
| PVP K-60 | 54.0 - 64.8 | 270,000 - 400,000[6] |
| PVP K-90 | 81.0 - 97.2 | 1,000,000 - 1,500,000[6][15] |
Table 1: Correlation of PVP K-Value with Approximate Weight-Average Molecular Weight.
Viscosity of PVP Solutions
The viscosity of a PVP solution is directly influenced by its K-value and concentration. Higher K-values and higher concentrations result in significantly higher viscosities.
| PVP Grade | Concentration in Water (w/v) | Approximate Relative Viscosity (mPa·s) |
| PVP K-15 | 5% | 1.3 - 1.7 |
| PVP K-25 | 5% | 2.5 - 4.5 |
| PVP K-30 | 5% | 5.5 - 8.5[13] |
| PVP K-60 | 5% | 30 - 60 |
| PVP K-90 | 5% | 300 - 700 |
Table 2: Approximate Relative Viscosity of Aqueous PVP Solutions at 25°C. Data compiled from various sources.[16]
Solubility of PVP Grades
A key advantage of PVP is its excellent solubility in water and a wide range of polar organic solvents.[2][14] This property is largely independent of the K-value, although higher molecular weight grades may take longer to dissolve.
| Solvent | Solubility of PVP (All Grades) |
| Water | > 100 g / 100 mL[2] |
| Ethanol | Highly Soluble[14] |
| Methanol | Highly Soluble[13][14] |
| Isopropanol | Soluble |
| Glycerol | Soluble[2] |
| Chloroform | Soluble[2] |
| Dichloromethane | Soluble[14] |
| Acetone | Insoluble |
| Diethyl Ether | Insoluble[13] |
| Aliphatic Hydrocarbons | Insoluble[14] |
Table 3: General Solubility of this compound in Various Solvents.
Key Differences and Applications of PVP Grades
The variations in molecular weight and viscosity among the different PVP grades lead to distinct functional properties and, consequently, different applications in pharmaceutical formulations.
| Property | Low K-Value (e.g., K-12, K-15, K-17) | Medium K-Value (e.g., K-25, K-30) | High K-Value (e.g., K-60, K-90) |
| Molecular Weight | Low | Medium | High |
| Viscosity | Low | Medium | High |
| Binding Strength | Low | Moderate | High |
| Film-Forming Ability | Weak | Good | Excellent |
| Primary Applications | Solubilizer for injectables, wetting agent.[5] | Tablet binder in wet and dry granulation, film-former in coatings.[5] | Strong binder for tablets and granules, thickener, sustained-release matrix.[5] |
Table 4: Comparison of Properties and Applications of Different PVP K-Value Ranges.
Caption: Workflow for K-value determination by viscosity measurement.
Objective: To determine the K-value of a PVP sample using a capillary viscometer.
Apparatus:
-
Capillary viscometer (e.g., Ubbelohde or Ostwald type) [17]* Constant temperature water bath (25 ± 0.2°C) [15][18]* Volumetric flasks
-
Pipettes
-
Stopwatch
Procedure:
-
Preparation of PVP Solution:
-
Accurately weigh a quantity of the PVP sample, as specified in the USP monograph for the nominal K-value. [18]For example, for a nominal K-value between 18 and 95, 1.00 g of PVP is used. [18] * Dissolve the weighed PVP in 50 mL of purified water in a 100-mL volumetric flask.
-
Dilute to the mark with purified water and mix thoroughly.
-
Allow the solution to stand for 1 hour to ensure complete dissolution and to allow air bubbles to dissipate. [18]2. Viscosity Measurement:
-
Clean and dry the capillary viscometer thoroughly.
-
Equilibrate the viscometer and the PVP solution in the constant temperature water bath at 25 ± 0.2°C. [15][18] * First, determine the flow time of purified water through the viscometer.
-
Then, determine the flow time of the prepared PVP solution.
-
Perform at least three replicate measurements for both water and the PVP solution and calculate the average flow times. [17]3. Calculation:
-
Calculate the relative viscosity (z) of the PVP solution: z = (flow time of PVP solution) / (flow time of water)
-
Calculate the K-value using the Fikentscher equation: [3] log(z) / c = [75k² / (1 + 1.5kc)] + k Where:
-
c = concentration of the PVP solution in g/100 mL
-
k = Fikentscher's constant
-
-
K-value = 1000 * k [3]
-
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Objective: To determine the molecular weight distribution (MWD) and average molecular weights (Mn, Mw) of a PVP sample.
Apparatus:
-
GPC system with a pump, injector, column oven, and a refractive index (RI) detector. [19][20]* GPC columns suitable for polar polymers (e.g., PSS GRAM, Shodex SB series). [21]* Data acquisition and analysis software.
Reagents:
-
Mobile phase: e.g., 0.1 M Sodium Nitrate in water, or DMAC with LiBr. [21]* PVP standards with known molecular weights for calibration.
Procedure:
-
Sample and Standard Preparation:
-
Prepare a series of PVP standards of known molecular weights in the mobile phase.
-
Prepare a solution of the PVP sample to be analyzed in the mobile phase.
-
Filter all solutions through a 0.45 µm filter before injection.
-
-
GPC Analysis:
-
Set up the GPC system with the appropriate columns and mobile phase.
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the PVP standards and record their chromatograms and retention times.
-
Generate a calibration curve by plotting the logarithm of the molecular weight of the standards against their retention times. [19] * Inject the PVP sample and record its chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, the software calculates the molecular weight distribution and the average molecular weights (Mn, Mw) of the sample.
-
Tablet Hardness (Crushing Strength) Test
dot
Caption: Workflow for tablet hardness testing.
Objective: To measure the mechanical strength of tablets prepared with different grades or concentrations of PVP as a binder.
Apparatus:
-
Tablet Preparation:
-
Prepare granules using the wet granulation method with a solution of the desired PVP grade as the binder.
-
Dry the granules and blend with a lubricant.
-
Compress the granules into tablets of a specific weight and dimension using a tablet press.
-
-
Hardness Measurement:
-
Place a single tablet diametrically between the two platens of the hardness tester. [1] * Start the tester, which applies a compressive force at a constant rate until the tablet fractures. [1] * The instrument records the force required to break the tablet. This is the tablet hardness, typically expressed in Newtons (N) or Kiloponds (Kp). [7] * Repeat the measurement for a statistically significant number of tablets (e.g., 10) from the same batch.
-
-
Data Analysis:
-
Calculate the average hardness and the standard deviation for the batch of tablets.
-
Tablet Friability Test
Objective: To assess the ability of uncoated tablets to withstand mechanical stress during handling, packaging, and transportation.
Apparatus:
-
Sample Preparation:
-
Friability Testing:
-
Place the tablets in the drum of the friabilator.
-
Rotate the drum 100 times at a speed of 25 ± 1 rpm. [25] * Remove the tablets from the drum and carefully de-dust them again.
-
-
Calculation:
-
Accurately weigh the tablets again (W_final).
-
Calculate the percentage friability: Friability (%) = [(W_initial - W_final) / W_initial] * 100
-
A weight loss of not more than 1.0% is generally considered acceptable for most tablets. [24]
-
Film Tensile Strength Test (Based on ASTM D882)
Objective: To determine the tensile properties (tensile strength, elongation at break, and modulus of elasticity) of films cast from different PVP grades.
Apparatus:
-
Universal Testing Machine (Tensile Tester) with appropriate grips for thin films. [26][27]* Film casting equipment.
-
Micrometer for thickness measurement.
Procedure:
-
Film Preparation:
-
Prepare solutions of different PVP grades in a suitable solvent (e.g., water or ethanol).
-
Cast the solutions onto a level surface and allow the solvent to evaporate completely to form a uniform film.
-
Cut the films into rectangular specimens of specified dimensions (e.g., 25 mm wide and 150 mm long). [28]2. Tensile Testing:
-
Measure the thickness of each specimen at several points and calculate the average.
-
Mount the specimen in the grips of the tensile testing machine, ensuring it is properly aligned. [28] * Apply a tensile load at a constant rate of crosshead movement until the film breaks. [28][29] * The machine records the force and elongation throughout the test.
-
-
Data Analysis:
-
From the stress-strain curve generated, the following properties can be determined: [26][27] * Tensile Strength: The maximum stress the film can withstand before breaking.
-
Elongation at Break: The percentage increase in length of the film at the point of fracture.
-
Modulus of Elasticity (Young's Modulus): A measure of the film's stiffness.
-
-
Conclusion
The various grades of this compound offer a wide spectrum of properties that are invaluable to the pharmaceutical scientist and drug development professional. The selection of the appropriate PVP grade, based on its K-value and corresponding molecular weight, is critical to achieving the desired performance characteristics in a drug product, be it optimal tablet hardness, enhanced drug dissolution, or controlled release. A thorough understanding of the differences between these grades, supported by robust experimental characterization, enables the formulation of safe, effective, and stable pharmaceutical dosage forms.
References
- 1. grokipedia.com [grokipedia.com]
- 2. ulab360.com [ulab360.com]
- 3. Pharmaceutical assessment of this compound (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmainform.com [pharmainform.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. icapsulepack.com [icapsulepack.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. atamankimya.com [atamankimya.com]
- 14. future4200.com [future4200.com]
- 15. usp.org [usp.org]
- 16. researchgate.net [researchgate.net]
- 17. drugfuture.com [drugfuture.com]
- 18. usp.org [usp.org]
- 19. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. Friability testing | PPTX [slideshare.net]
- 23. qbdgroup.com [qbdgroup.com]
- 24. usp.org [usp.org]
- 25. usp.org [usp.org]
- 26. matestlabs.com [matestlabs.com]
- 27. zwickroell.com [zwickroell.com]
- 28. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 29. micomlab.com [micomlab.com]
A Comprehensive Technical Guide to the Solubility of Polyvinylpyrrolidone in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyvinylpyrrolidone (PVP), a water-soluble polymer, exhibits remarkable solubility in a diverse range of organic solvents, a characteristic governed by its amphiphilic molecular structure which contains both a polar amide group and non-polar alkyl groups.[1] This dual nature allows for its application in numerous fields, from pharmaceutical formulations to industrial coatings.[2] The solubility of PVP is primarily influenced by its molecular weight (indicated by its K-value), the polarity of the solvent, temperature, and the presence of co-solvents.[3] This guide provides an in-depth analysis of these factors, presents solubility data in a clear, tabular format, and details a standardized experimental protocol for determining solubility.
Understanding this compound (PVP)
PVP is a synthetic polymer produced from the monomer N-vinylpyrrolidone.[4] Commercially, it is available in various grades classified by their K-value, which is derived from viscosity measurements and corresponds to the polymer's average molecular weight.[5][6][7] Common grades include K-15, K-30, K-60, and K-90, with the K-value increasing with the average molecular weight.[6] This molecular weight is a critical factor determining the physical properties of PVP, including its solubility profile.[3][6]
Factors Influencing Solubility
The dissolution of PVP in organic solvents is a complex interplay of several factors:
-
Molecular Weight (K-Value): Generally, an inverse relationship exists between the molecular weight of PVP and its solubility in organic solvents. Lower molecular weight grades, such as PVP K-15 and K-30, tend to be soluble in a broader range of solvents compared to higher molecular weight grades like K-90.[3] For instance, in many polar organic solvents, the solubility of PVP decreases as the molecular weight increases.
-
Solvent Polarity: The principle of "like dissolves like" is paramount. As a polar polymer, PVP dissolves readily in polar organic solvents such as alcohols, glycols, amines, and some chlorinated hydrocarbons.[1][8][9] Conversely, it is generally insoluble or sparingly soluble in non-polar solvents like hydrocarbons, ethers, and ketones such as acetone.[1][2][9]
-
Temperature: Increasing the temperature typically enhances the rate of dissolution and can increase the solubility limit of PVP in a given solvent.[10] However, this effect can vary, and for some solvent systems, PVP may exhibit a lower critical solution temperature (LCST), where it precipitates out of solution upon heating.
-
Co-solvents: The solubility of PVP in poor solvents can be significantly improved by using a co-solvent. For example, while PVP has poor solubility in aliphatic hydrocarbons, clear 3-5% solutions can be prepared by first dissolving the polymer in butanol and then adding the hydrocarbon.[7][11]
Quantitative Solubility Data
The following tables summarize the solubility of various PVP grades across a range of common organic solvents. This data is compiled from multiple technical sources and provides a comparative overview.
Table 1: Solubility of Low Molecular Weight PVP (e.g., K-15, K-25, K-30)
| Solvent Class | Solvent Example | Solubility | References |
| Alcohols | Methanol, Ethanol, Isopropanol, Butanol, Cyclohexanol | Soluble | [5][12] |
| Glycols | Propylene Glycol, Glycerin, Polyethylene Glycol (PEG 200, 400) | Soluble | [5] |
| Acids | Acetic Acid, Propionic Acid | Soluble | [5] |
| Amines | Ethanolamine, Diethanolamine, Triethanolamine, Pyridine | Soluble | |
| Halogenated | Chloroform, Dichloromethane, 1,2-Dichloroethane | Soluble | [5][13][14][15] |
| Lactones | γ-Butyrolactone | Soluble | |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Insoluble / Sparingly Soluble | [1][6] |
| Ethers | Diethyl Ether, Dimethyl Ether | Insoluble | [5][6][9] |
| Hydrocarbons | Toluene, Xylene, Mineral Oil, Hexane, Cyclohexane | Insoluble | [5][11] |
| Esters | Ethyl Acetate | Insoluble | [5] |
Table 2: Solubility of High Molecular Weight PVP (e.g., K-90)
| Solvent Class | Solvent Example | Solubility | References |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | [16][17][18] |
| Glycols | Ethylene Glycol, Propylene Glycol | Soluble | [16] |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMA) | Soluble | [16] |
| Lactams | 2-Pyrrolidone | Soluble | [16] |
| Halogenated | Chloroform | Soluble | [18] |
| Ketones | Acetone | Insoluble | [9][18] |
| Ethers | Diethyl Ether | Insoluble | [9][18] |
| Hydrocarbons | General Hydrocarbons | Insoluble | [11] |
Experimental Protocol for Solubility Determination
This section outlines a standardized methodology for determining the solubility of a PVP sample in an organic solvent.
5.1 Objective To qualitatively and quantitatively determine the solubility of a specific grade of this compound in a selected organic solvent at a controlled temperature.
5.2 Materials and Apparatus
-
This compound (specific K-value)
-
Organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Glass vials or bottles with screw caps (B75204) (e.g., 20 mL)
-
Magnetic stirrer and stir bars
-
Measuring cylinder or pipette
-
Spatula
-
Water bath or incubator for temperature control
-
Centrifuge (for quantitative analysis)
-
Drying oven (for quantitative analysis)
5.3 Experimental Workflow Diagram
References
- 1. Chemical properties of Polyvinylpyrrolidone_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical assessment of this compound (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 101.200.202.226 [101.200.202.226]
- 6. This compound | 9003-39-8 [chemicalbook.com]
- 7. future4200.com [future4200.com]
- 8. kinampark.com [kinampark.com]
- 9. PVP K-90 - Ataman Kimya [atamanchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. PVP K 30 - Ataman Kimya [atamanchemicals.com]
- 12. PVP K-30 - Ataman Kimya [atamanchemicals.com]
- 13. chembk.com [chembk.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. sunvidone.com [sunvidone.com]
- 17. PVP K-90 SOLUTION - Ataman Kimya [atamanchemicals.com]
- 18. chembk.com [chembk.com]
A Comprehensive Technical Guide to the Thermal Properties of Polyvinylpyrrolidone
For Researchers, Scientists, and Drug Development Professionals
Polyvinylpyrrolidone (PVP), a synthetic polymer renowned for its versatility, is a cornerstone excipient in the pharmaceutical industry. Its biocompatibility, low toxicity, and tunable properties make it an invaluable component in a myriad of applications, from tablet binding to the stabilization of amorphous solid dispersions. A thorough understanding of its thermal properties is paramount for formulation development, manufacturing process optimization, and ensuring the stability and efficacy of the final drug product. This in-depth technical guide provides a comprehensive overview of the core thermal characteristics of PVP, detailed experimental methodologies for their determination, and a summary of key quantitative data.
Core Thermal Properties of this compound
This compound is an amorphous polymer, meaning it does not exhibit a true melting point but rather a glass transition temperature (Tg). Above this temperature, it transitions from a rigid, glassy state to a more flexible, rubbery state. The thermal behavior of PVP is significantly influenced by its molecular weight and, due to its hygroscopic nature, its moisture content.
Data Summary
The following tables summarize the key thermal properties of this compound based on a review of scientific literature. It is crucial to note that these values can vary depending on the specific grade (molecular weight) of PVP, its moisture content, and the experimental conditions under which they were measured.
| Thermal Property | Value Range | Notes |
| Glass Transition Temperature (Tg) | 110 - 180 °C | Highly dependent on molecular weight and moisture content. Higher molecular weight generally leads to a higher Tg. Increased moisture content significantly lowers the Tg. |
| Decomposition Temperature | Onset typically > 250 °C | The exact temperature of decomposition and the degradation profile depend on the atmosphere (e.g., inert or oxidative) and heating rate. |
| Specific Heat Capacity (Cp) | ~1.2 J·g⁻¹·K⁻¹ at 25°C | This value can vary with temperature. |
| Thermal Conductivity (k) | ~0.105 - 0.12 W·m⁻¹·K⁻¹ | As an amorphous polymer, PVP has a relatively low thermal conductivity. |
Table 1: Summary of Core Thermal Properties of this compound
| Molecular Weight (K-value) | Approximate Molecular Weight ( g/mol ) | Glass Transition Temperature (Tg) (°C) |
| K-12 | 2,500 | ~136 |
| K-17 | 10,000 | ~154 |
| K-25 / K-30 | 28,000 - 34,000 | ~162 - 172 |
| K-90 | 1,000,000 - 1,500,000 | ~172 |
Table 2: Influence of Molecular Weight on the Glass Transition Temperature of PVP
Experimental Protocols
Accurate determination of the thermal properties of PVP requires standardized and well-controlled experimental procedures. The following sections detail the methodologies for the key analytical techniques used.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
Differential Scanning Calorimetry is a fundamental technique for determining the glass transition temperature of amorphous materials like PVP. The following protocol is a generalized procedure based on ASTM D3418.
1. Sample Preparation:
-
Due to the hygroscopic nature of PVP, it is crucial to control for moisture content. Samples should be pre-conditioned in a controlled humidity environment or dried to a constant weight under vacuum at a temperature below the Tg.
-
Accurately weigh 5-10 mg of the PVP sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any change in moisture content during the experiment. An empty, hermetically sealed pan is used as a reference.
2. Instrumental Parameters:
-
Purge Gas: Use an inert gas, typically nitrogen, with a flow rate of 20-50 mL/min to provide a stable thermal environment and prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., 25 °C).
-
Heat the sample at a constant rate, typically 10 °C/min, to a temperature significantly above the Tg (e.g., 200 °C). This first heating scan is often used to erase the thermal history of the sample.
-
Hold the sample at this temperature for a short period (e.g., 2-5 minutes) to ensure thermal equilibrium.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Heat the sample a second time at the same rate (10 °C/min) through the glass transition region. The Tg is determined from this second heating scan.
-
3. Data Analysis:
-
The glass transition is observed as a step-like change in the heat flow signal on the DSC thermogram.
-
The Tg is typically determined as the midpoint of the inflection of the step change in heat flow.
Polyvinylpyrrolidone (PVP): A Comprehensive Guide to Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Polyvinylpyrrolidone (PVP), a versatile polymer renowned for its solubility and binding properties, is a common excipient in the pharmaceutical industry and a frequent component in laboratory research.[1][2] While generally considered to have low toxicity, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure a safe laboratory environment. This in-depth technical guide provides core safety information, handling protocols, and emergency procedures for researchers, scientists, and drug development professionals working with PVP.
Section 1: Chemical and Physical Properties
PVP is a synthetic polymer of N-vinylpyrrolidone.[3] It is a hygroscopic, amorphous powder, appearing white to off-white in color.[3][4] One of its most notable characteristics is its solubility in water and a wide range of polar organic solvents.[5][6]
Table 1: Physical and Chemical Properties of this compound (PVP)
| Property | Value | References |
| Synonyms | Povidone, Poly[1-(2-oxo-1-pyrrolidinyl)ethylene] | [3][4] |
| CAS Number | 9003-39-8 | [4] |
| Molecular Formula | (C₆H₉NO)n | [7] |
| Appearance | White to off-white, hygroscopic, amorphous powder | [3][4] |
| Odor | Odorless or faint characteristic odor | [8] |
| Solubility | Soluble in water, ethanol, methanol, chloroform, acids, and amines. Insoluble in ethers and hydrocarbons. | [3][5][6] |
| pH (5% aqueous solution) | 3.0 - 7.0 | [4][8] |
| Melting Point | Softens at 150 °C | [3] |
| Decomposition Temperature | >130 °C | [8] |
| Stability | Stable under normal conditions. | [9][10] |
Section 2: Toxicological Data
PVP is generally considered to have a low order of acute toxicity.[11][12] However, as with any chemical, understanding its toxicological profile is essential for safe handling.
Table 2: Acute Toxicity of this compound (PVP)
| Test | Species | Route | Value | References |
| LD50 | Rat | Oral | >100,000 mg/kg | [9][10][11] |
| LD50 | Rabbit | Dermal | >2,000 mg/kg | [13] |
| LC50 | Rat | Inhalation | >5.2 mg/L (4 hours) | [13] |
Carcinogenicity, Mutagenicity, and Reproductive Toxicity:
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PVP in Group 3, meaning it is "not classifiable as to its carcinogenicity to humans."[9] Long-term animal studies with high doses did not show a carcinogenic effect.[12][13]
-
Mutagenicity: Various in vitro and in vivo tests have shown no mutagenic effects.[13]
-
Reproductive Toxicity: No adverse effects on reproductive organs were observed in subchronic and chronic studies.[12] Developmental toxicity studies in rats indicated that adverse effects on the conceptus only occurred at maternally toxic doses.[13]
Section 3: Occupational Exposure and Personal Protective Equipment
Occupational Exposure Limits (OELs):
Currently, there are no specific Occupational Exposure Limits (OELs) for this compound established by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH).[12][14][15][16] In the absence of a specific OEL, it is prudent to minimize dust generation and inhalation.
Personal Protective Equipment (PPE):
Appropriate PPE is crucial when handling PVP powder to prevent skin contact, eye exposure, and inhalation.
Table 3: Recommended Personal Protective Equipment (PPE) for Handling PVP
| PPE | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against airborne dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). | Prevents skin contact. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) if dust generation is significant or ventilation is inadequate. | Minimizes inhalation of airborne particles. |
Section 4: Safe Handling and Storage
Adherence to proper handling and storage procedures is essential to maintain the integrity of PVP and ensure a safe laboratory environment.
Handling:
-
Work in a well-ventilated area to minimize dust accumulation.[15]
-
Use engineering controls such as a fume hood or a powder weighing station, especially when handling large quantities or when dust generation is likely.[7][15]
-
Avoid direct contact with skin, eyes, and clothing.[10]
-
Minimize dust generation by using appropriate tools (e.g., spatulas) and avoiding pouring from heights.[7]
-
Wash hands thoroughly after handling.[10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Keep away from incompatible materials such as strong oxidizing agents.[9][10]
-
Protect from moisture due to its hygroscopic nature.[3]
Section 5: Emergency Procedures
In the event of an accidental exposure or spill, prompt and appropriate action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[9]
-
Skin Contact: Remove contaminated clothing. Wash skin with soap and water. Seek medical attention if irritation develops.[9]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[8][9]
Spill and Leakage Procedures:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and prevent entry.
-
Alert the appropriate emergency response team.
-
Ventilate the area.
-
Follow the cleanup procedures for a minor spill, using appropriate respiratory protection.
-
Firefighting Measures:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Specific Hazards: May burn but does not ignite readily.[9] Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[10]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[10]
Section 6: Experimental Protocols for Safety Assessment
The following are outlines of standard methodologies for assessing the safety of chemical substances like PVP.
Acute Dermal Irritation/Corrosion (OECD 404)
Objective: To determine the potential for a substance to cause skin irritation or corrosion.[18][19][20][21]
Methodology:
-
Animal Model: Albino rabbit is the preferred species.[5][21]
-
Test Substance Application: A single dose of the test substance (0.5 g for solids) is applied to a small area of clipped skin (approximately 6 cm²).[5] An untreated area of skin serves as a control.[21]
-
Exposure: The test site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[5][21]
-
Observation: After removal of the dressing, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours, and then daily for up to 14 days).[5]
-
Scoring: The severity of skin reactions is scored according to a standardized scale.[21]
Acute Eye Irritation/Corrosion (OECD 405)
Objective: To assess the potential of a substance to cause eye irritation or corrosion.[22][23][24][25][26]
Methodology:
-
Animal Model: The albino rabbit is the recommended species.[24][26]
-
Test Substance Instillation: A single dose of the test substance (e.g., 0.1 mL of a solution or a specified weight of a solid) is instilled into the conjunctival sac of one eye.[24][26] The other eye remains untreated and serves as a control.[24][26]
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation, and then daily if effects persist.[24][25]
-
Scoring: Ocular lesions are scored using a standardized system.[23]
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
Objective: To evaluate the mutagenic potential of a substance by its ability to induce reverse mutations in strains of Salmonella typhimurium and Escherichia coli.[14][27][28][29][30]
Methodology:
-
Tester Strains: Several histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of E. coli (e.g., WP2 uvrA) are used.[27][28]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolic processes in mammals.[28]
-
Exposure: The tester strains are exposed to various concentrations of the test substance.[14]
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid (histidine or tryptophan).[14]
-
Incubation and Scoring: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[30]
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
Objective: To detect chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[6][31][32][33][34]
Methodology:
-
Cell Culture: Human or rodent cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes are used.[31]
-
Exposure: The cells are exposed to the test substance with and without metabolic activation (S9 mix).[31]
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one cell division.[33]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: The frequency of micronuclei in binucleated cells is determined by microscopic analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.[31]
Section 7: Visualized Workflows and Pathways
Laboratory Workflow for Handling this compound Powder
Caption: General Workflow for Handling PVP Powder
Risk Assessment Logic for Introducing a New Chemical
References
- 1. labmanageracademy.com [labmanageracademy.com]
- 2. cdn.cmer.com [cdn.cmer.com]
- 3. download.basf.com [download.basf.com]
- 4. RISK ASSESSMENT FLOWCHART - Chemical Laboratory Safety and Security - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. redox.com [redox.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. Re‐evaluation of this compound (E 1201) and polyvinylpolypyrrolidone (E 1202) as food additives and extension of use of this compound (E 1201) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 15. Powder Handling - AirClean Systems [aircleansystems.com]
- 16. tmi.utexas.edu [tmi.utexas.edu]
- 17. fishersci.co.uk [fishersci.co.uk]
- 18. oecd.org [oecd.org]
- 19. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 20. nucro-technics.com [nucro-technics.com]
- 21. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. nucro-technics.com [nucro-technics.com]
- 24. oecd.org [oecd.org]
- 25. onesearch.neu.edu [onesearch.neu.edu]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]
- 28. enamine.net [enamine.net]
- 29. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 30. xenometrix.ch [xenometrix.ch]
- 31. nucro-technics.com [nucro-technics.com]
- 32. criver.com [criver.com]
- 33. oecd.org [oecd.org]
- 34. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols for PVP-Stabilized Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinylpyrrolidone (PVP), a non-toxic and biocompatible polymer, is a widely utilized stabilizing agent in the synthesis of a diverse range of nanoparticles. Its primary role is to prevent the aggregation of nanoparticles, thereby controlling their size, shape, and long-term stability in colloidal suspensions. This is crucial for numerous applications in fields such as drug delivery, diagnostics, and catalysis, where nanoparticle properties must be precisely controlled. These application notes provide a detailed overview of the stabilization mechanism of PVP, experimental protocols for the synthesis of PVP-stabilized nanoparticles, and quantitative data on the influence of PVP on nanoparticle characteristics.
Mechanism of PVP Stabilization
The primary mechanism by which PVP stabilizes nanoparticles is through steric hindrance .[1][2][3] The long-chain PVP molecules adsorb onto the surface of the nanoparticles. The pyrrolidone rings of PVP can interact with the nanoparticle surface through coordination bonds involving the nitrogen and oxygen atoms.[4][5] This adsorbed layer of PVP creates a physical barrier that prevents the nanoparticles from coming into close contact and aggregating due to van der Waals forces.[2] The hydrophilic nature of the PVP chains also enhances the dispersibility of the nanoparticles in aqueous media.
In some syntheses, particularly in polyol methods, PVP can also act as a reducing agent and a shape-directing agent by selectively binding to specific crystallographic facets of the growing nanocrystals.
Below is a diagram illustrating the steric stabilization mechanism of PVP.
Caption: PVP molecules adsorb onto nanoparticle surfaces, creating a steric barrier that prevents aggregation.
Data Presentation
The concentration and molecular weight of PVP are critical parameters that influence the final properties of the nanoparticles. The following tables summarize quantitative data from various studies.
Table 1: Effect of PVP Concentration on Silver Nanoparticle (AgNP) Properties
| PVP Concentration (% w/v) | Average Particle Size (nm) | Zeta Potential (mV) | Reference |
| 0 (uncoated) | >100 (aggregated) | -23 | [4][6] |
| 0.5 (5 mg/mL) | 13 | -28 | [4][6] |
| 1.0 | 36.6 | Not Reported | [7] |
| 1.5 | Not Reported | Not Reported | [7] |
| 10.0 | Not Reported | Not Reported | [7] |
Table 2: Effect of PVP Molecular Weight (MW) on Gold Nanoparticle (AuNP) Properties
| PVP MW (kDa) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| 10 | 24.4 ± 12.8 | > 0.3 (heterogeneous) | Not Reported | [7][8] |
| 40 | 8 ± 1 | < 0.2 (monodisperse) | Not Reported | [9] |
| 360 | 25 | Not Reported | Not Reported | [9] |
Experimental Protocols
Detailed methodologies for the synthesis of various PVP-stabilized nanoparticles are provided below.
Protocol 1: Synthesis of PVP-Stabilized Silver Nanoparticles (AgNPs)
This protocol is adapted from a chemical reduction method.[10][11]
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
This compound (PVP, MW 40,000)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Procedure:
-
Prepare a 10 mM aqueous solution of AgNO₃.
-
Prepare a 0.1 wt% aqueous solution of PVP.
-
In a flask, mix 10 mL of the 10 mM AgNO₃ solution with 10 mL of the 0.1 wt% PVP solution.
-
Stir the mixture vigorously for 30 minutes in an ice bath.
-
Prepare a 7 mM aqueous solution of NaBH₄ and cool it to 0°C.
-
Add the cold NaBH₄ solution dropwise to the AgNO₃/PVP mixture with continuous stirring.
-
Continue stirring until a stable yellow color is observed, indicating the formation of AgNPs.
-
The resulting AgNP suspension can be purified by centrifugation and redispersion in deionized water.
Protocol 2: Synthesis of PVP-Coated Iron Oxide Nanoparticles (IONPs)
This protocol describes a co-precipitation method for synthesizing superparamagnetic iron oxide nanoparticles.[12]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
This compound (PVP, MW 40,000)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Prepare a 2M aqueous solution of FeCl₃ and a 1M aqueous solution of FeCl₂.
-
Dissolve 4.1 g of PVP in 50 mL of deionized water in a reactor vessel with stirring at 500 rpm and heat to 50°C for 5 hours.
-
Under an inert atmosphere (e.g., nitrogen or argon), simultaneously add the FeCl₃ and FeCl₂ solutions to the PVP solution at a controlled flow rate.
-
Maintain the pH of the mixture at 10 by the dropwise addition of a NaOH solution.
-
Continue the reaction with vigorous stirring for at least 1 hour.
-
A black precipitate of PVP-coated IONPs will form.
-
Collect the nanoparticles using a strong magnet and wash them several times with deionized water.
-
The purified nanoparticles can be dried or redispersed in an appropriate solvent.
Protocol 3: Synthesis of PVP-Stabilized AgInS₂ Quantum Dots (QDs)
This protocol outlines the aqueous synthesis of PVP-capped AgInS₂ quantum dots.[10][13]
Materials:
-
Silver nitrate (AgNO₃)
-
Indium(III) chloride (InCl₃)
-
Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)
-
This compound (PVP)
-
Deionized water
Procedure:
-
Dissolve 1.7 mg (0.01 mmol) of AgNO₃ and 8 mg of PVP in 5 mL of deionized water with magnetic stirring.
-
Add 8.8 mg (0.04 mmol) of InCl₃ to the solution and heat to 95°C.
-
Rapidly inject 48 mg (0.2 mmol) of Na₂S·9H₂O into the heated solution to initiate nucleation.
-
Continue heating the solution for 1 hour.
-
Cool the resulting suspension to room temperature.
-
Remove any large precipitates by centrifugation.
Experimental Workflow and Characterization
A typical workflow for the synthesis and characterization of PVP-stabilized nanoparticles is illustrated below.
Caption: A generalized workflow from nanoparticle synthesis to comprehensive characterization.
Characterization Techniques:
-
UV-Visible Spectroscopy: To confirm the formation of nanoparticles through the observation of the surface plasmon resonance (SPR) peak for metallic nanoparticles or the absorption edge for quantum dots.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in solution.[4]
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which is an indicator of colloidal stability.[4]
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): To visualize the size, shape, and morphology of the synthesized nanoparticles.[4]
-
X-ray Diffraction (XRD): To determine the crystalline structure and average crystallite size of the nanoparticles.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of PVP on the nanoparticle surface and to study the interaction between PVP and the nanoparticle.[4]
Conclusion
PVP is a versatile and effective stabilizing agent for a wide variety of nanoparticles. By carefully controlling the concentration and molecular weight of PVP, as well as other synthesis parameters, researchers can tailor the physicochemical properties of nanoparticles for specific applications. The protocols and data presented in these application notes serve as a valuable resource for scientists and professionals working in the field of nanotechnology and drug development.
References
- 1. Water Synthesis of Glutathione- capped Cadmium Selenide Quantum Dots and Stabilization by PVP coating at Room Temperature – TechConnect Briefs [briefs.techconnect.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Superparamagnetic Iron Oxide Nanoparticles: A Series of Laboratory Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of this compound Concentration on Properties and Anti-Bacterial Activity of Green Synthesized Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound-mediated synthesis of ultra-stable gold nanoparticles in a nonaqueous choline chloride–urea deep eutectic solvent - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D3LF00261F [pubs.rsc.org]
- 8. This compound-mediated synthesis of ultra-stable gold nanoparticles in a nonaqueous choline chloride–urea deep eutectic solvent - RSC Applied Interfaces (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Stabilization of Gold Nanoparticles Using Water-Soluble Synthetic and Natural Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound as a Stabilizer in Synthesis of AgInS2 Quantum Dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chalcogen.ro [chalcogen.ro]
- 13. This compound as a Stabilizer in Synthesis of AgInS2 Quantum Dots [mdpi.com]
Application Notes and Protocols: Polyvinylpyrrolidone (PVP) Hydrogel Formulation for Tissue Engineering
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyvinylpyrrolidone (PVP) is a synthetic, water-soluble polymer known for its excellent biocompatibility, chemical stability, and low toxicity.[1] When crosslinked, PVP forms hydrogels—three-dimensional polymeric networks capable of absorbing and retaining large quantities of water while remaining insoluble.[2] These properties make PVP hydrogels highly attractive for biomedical applications, particularly in tissue engineering, as their high water content and soft consistency can mimic the native extracellular matrix (ECM).[3][4]
The versatility of PVP hydrogels lies in the ability to tune their physicochemical properties, such as swelling behavior, mechanical strength, and degradation rate, by adjusting the formulation parameters.[1][5] This includes modifying the PVP concentration, the type and density of crosslinking, and blending PVP with other natural or synthetic polymers like chitosan, pectin, or polyvinyl alcohol (PVA).[4][6] These modifications allow for the creation of tailored scaffolds that can support cell adhesion, proliferation, and differentiation, making them suitable for applications ranging from wound healing to the regeneration of tissues like cartilage and skin.[3][7] This document provides detailed protocols for the formulation, characterization, and biocompatibility assessment of PVP-based hydrogels for tissue engineering applications.
Data Presentation: Physicochemical Properties
The functional characteristics of PVP hydrogels are highly dependent on their composition and synthesis method. The following tables summarize key quantitative data from various studies to guide formulation development.
Table 1: Mechanical Properties of PVP-Based Hydrogels
| Hydrogel Composition | Crosslinking Method | Tensile Strength (MPa) | Young's Modulus (GPa) | Application Focus |
| Pectin/PVP (1:1 w/w) | Solution Casting | 72.29 | - | Drug Delivery |
| Pure Pectin | Solution Casting | 0.50 | - | Drug Delivery |
| Pure PVP | Solution Casting | 1.40 | - | Drug Delivery |
| PVP58-HP-β-CD-11 | Micromolding | - | 2.681 | Microneedles |
| Pure PVP58 | Micromolding | - | 2.433 | Microneedles |
Data sourced from multiple studies for comparison.[4][8]
Table 2: Swelling Properties of PVP-Based Hydrogels
| Hydrogel Composition | Condition | Swelling Ratio (%) | Equilibrium Water Content (%) |
| PVP/AAc (0% AAc) | Distilled Water | ~973 | ~90.5 |
| PVP/AAc (2% AAc) | Distilled Water | ~2108 | ~95.4 |
| PVP/AAc (2% AAc) | pH 3 | ~1000 | - |
| PVP/AAc (2% AAc) | pH 6 | ~2800 | - |
| PVP (Irradiation Dose: 5 kGy) | Water, 20h | >100 | - |
| PVP (Irradiation Dose: 25 kGy) | Water, 8h | <100 | - |
AAc: Acrylic Acid. Swelling properties are highly sensitive to environmental pH and formulation. Data sourced from multiple studies.[9][10]
Experimental Protocols
Protocol: Synthesis of PVP/Acrylic Acid Hydrogel by Free-Radical Polymerization
This protocol describes the synthesis of a pH-sensitive PVP-co-Acrylic Acid (AAc) hydrogel using a chemical initiator.
Materials:
-
This compound (PVP)
-
Acrylic Acid (AAc), monomer
-
Methylene bisacrylamide (MBA), crosslinking agent
-
Potassium persulfate (KPS), initiator
-
Deionized water
Procedure:
-
Prepare Polymer Solution: Dissolve a specified amount of PVP (e.g., 5 g) in an aqueous solution of acrylic acid (e.g., 1 wt.%). Stir until the PVP is completely dissolved.[1]
-
Add Crosslinker and Initiator: To the polymer solution, add the crosslinking agent (MBA) and the initiator (KPS), for example, at a concentration of 3% (w/w) relative to the monomers.[1]
-
Initiate Polymerization: Stir the mixture thoroughly for 1 hour to ensure homogeneity.
-
Curing: Pour the solution into a mold (e.g., petri dish) and place it in an oven at a controlled temperature (e.g., 50-60 °C) for the required duration (e.g., 4-24 hours) to allow polymerization and crosslinking to occur.
-
Purification: After curing, remove the resulting hydrogel from the mold. Immerse it in a large volume of deionized water for at least 24 hours, changing the water periodically, to remove any unreacted monomers, initiator, and non-crosslinked polymer chains.[1]
-
Drying: Dry the purified hydrogel at room temperature and then in a vacuum oven at 40-45 °C until a constant weight is achieved.
-
Storage: Store the dried hydrogel discs in a desiccator until further use.
Protocol: Determination of Swelling Ratio
This protocol details the gravimetric method for determining the water absorption capacity of a hydrogel.
Materials:
-
Dried hydrogel sample of known weight (Wd)
-
Buffer solution of desired pH (e.g., Phosphate Buffered Saline, pH 7.4) or deionized water
-
Beakers or sample vials
-
Filter paper
-
Analytical balance
Procedure:
-
Weigh the dried hydrogel sample accurately to obtain its initial dry weight (Wd).[9]
-
Immerse the dried hydrogel in a beaker containing the swelling medium (e.g., 50 mL of PBS, pH 7.4).
-
Allow the hydrogel to swell at a constant temperature (e.g., room temperature or 37 °C) for a predetermined period (e.g., 24 hours) or until equilibrium is reached.
-
At specific time intervals, carefully remove the swollen hydrogel from the solution.
-
Gently blot the surface with filter paper to remove excess surface water without compressing the hydrogel.
-
Immediately weigh the swollen hydrogel to obtain the wet weight (Ws).[9]
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100[9]
-
Repeat the measurement until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.
Protocol: In Vitro Biocompatibility Assessment using MTT Assay
This protocol outlines the procedure for evaluating the cytotoxicity of a PVP hydrogel scaffold using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay with a fibroblast cell line (e.g., NIH-3T3). This method is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial reductases in viable cells to form purple formazan (B1609692) crystals.
Materials:
-
Sterile, dried PVP hydrogel discs
-
Fibroblast cell line (e.g., NIH-3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol
-
96-well and 24-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Hydrogel Preparation (Extract Method):
-
Sterilize the dried hydrogel discs using a suitable method (e.g., UV irradiation).
-
Incubate the sterile hydrogel discs in complete cell culture medium for 24-72 hours at 37 °C to create a hydrogel extract. The ratio of hydrogel surface area to medium volume should follow ISO 10993-5 standards.
-
-
Cell Seeding:
-
Culture fibroblasts to ~80% confluency.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37 °C and 5% CO2 to allow for cell attachment.
-
-
Cell Treatment:
-
After 24 hours, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared hydrogel extract to each well. Include positive (e.g., toxic substance) and negative (fresh medium) controls.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, aspirate the extract medium from the wells.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37 °C, protected from light, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals or the attached cells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control (cells in fresh medium).
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, characterization, and evaluation of PVP hydrogels for tissue engineering applications.
Caption: Workflow for PVP hydrogel synthesis, characterization, and biological evaluation.
Proposed Signaling Pathway
The mechanical properties of a hydrogel scaffold can directly influence cell behavior. Stiffer matrices are known to promote fibroblast activation into myofibroblasts, a key step in tissue repair and remodeling. This process is often mediated by mechanotransduction signals. The diagram below proposes a pathway by which a stiff PVP hydrogel scaffold could promote fibroblast activation via the PI3K/Akt signaling cascade, a central regulator of cell growth, proliferation, and survival.[1][5]
Caption: Proposed PI3K/Akt pathway for fibroblast activation on stiff PVP hydrogels.
References
- 1. Hydrogels preserve native phenotypes of valvular fibroblasts through an elasticity-regulated PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Polymeric Hydrogel Scaffolds: Skin Tissue Engineering and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Hydrogels preserve native phenotypes of valvular fibroblasts through an elasticity-regulated PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth modulation of fibroblasts by chitosan-polyvinyl pyrrolidone hydrogel: implications for wound management? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biocompatibility evaluation of a new hydrogel dressing based on this compound/polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Hydrogel Scaffolds to Deliver Cell Therapies for Wound Healing [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: PVP in Electrospinning for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyvinylpyrrolidone (PVP) is a biocompatible, water-soluble, and non-toxic polymer widely utilized in the biomedical and pharmaceutical fields.[1][2][3] Its versatility makes it an excellent candidate for fabricating nanofibers through the electrospinning process, particularly for drug delivery applications.[2][4][5] Electrospun PVP nanofibers offer a high surface-area-to-volume ratio, porosity, and the ability to encapsulate therapeutic agents, making them suitable for applications such as wound dressings, tissue engineering scaffolds, and transdermal drug delivery systems.[4][6][7] The morphology and diameter of these nanofibers, which in turn influence drug release kinetics, are highly dependent on various process parameters.[3][8] This document provides detailed application notes and protocols for the electrospinning of PVP, with a focus on optimizing the process parameters for drug delivery applications.
Key Electrospinning Parameters and Their Effects
The successful fabrication of uniform, bead-free PVP nanofibers is a multifactorial process. The key parameters can be categorized into solution parameters, process parameters, and ambient parameters.
Solution Parameters
PVP Concentration: The concentration of the PVP solution is a critical factor influencing fiber morphology.[1][6]
-
Low Concentrations: Lead to the formation of beaded fibers or even electrospraying (particle formation) instead of continuous fibers due to insufficient polymer chain entanglement and low viscosity.[1][9][10]
-
Optimal Concentrations: Result in smooth, uniform, and bead-free nanofibers. For instance, a 7 wt.% PVP in ethanol (B145695) has been identified as an optimal concentration for producing homogeneous nanofibers.[1]
-
High Concentrations: Can lead to the formation of flat, ribbon-like fibers or microfibers instead of nanofibers.[1] Very high concentrations can also cause the needle tip to clog.
Molecular Weight of PVP: The molecular weight of the polymer plays a significant role in achieving the necessary chain entanglement for fiber formation.[1][10][11]
-
Low Molecular Weight (e.g., 10,000 g/mol , 55,000 g/mol ): Presents challenges in fiber formation, often requiring higher concentrations to achieve sufficient viscosity and prevent bead formation.[3][8][9]
-
High Molecular Weight (e.g., 1,300,000 g/mol ): Generally facilitates easier fiber formation with minimal challenges, though it may result in larger fiber diameters.[3][8][9] Lowering the molecular weight of PVP tends to decrease the average fiber diameter.[10][11]
Solvent System: The choice of solvent affects the solution's viscosity, surface tension, and evaporation rate, all of which impact the electrospinning process.
-
Common Solvents: Ethanol, dimethylformamide (DMF), and water are frequently used solvents for PVP.[1][12][13] Ethanol is a less toxic solvent, making it suitable for biomedical applications.[1]
-
Solvent Mixtures: Using mixed solvent systems (e.g., ethanol/water, ethanol/DMF) can modulate the solution properties to achieve desired fiber morphologies.[12] For instance, the fiber diameter of PVP electrospun from ethanol/water mixtures increases with a higher ethanol content.[12]
Process Parameters
Applied Voltage: The applied voltage provides the electrostatic force required to overcome the surface tension of the polymer solution and initiate the electrospinning jet.
-
Effect on Fiber Diameter: Generally, increasing the applied voltage leads to a decrease in fiber diameter due to increased stretching of the polymer jet.[10][11][14] However, an excessively high voltage can lead to an unstable Taylor cone and an increase in bead formation or irregular fiber morphology.[8][9]
-
Optimal Voltage: An optimal voltage needs to be determined for each specific experimental setup and solution. For a 7 wt.% PVP in ethanol solution, a voltage of 15 kV has been found to be effective.[1]
Flow Rate: The flow rate determines the amount of polymer solution supplied to the needle tip.
-
Low Flow Rate: A lower flow rate is often preferred as it allows for sufficient solvent evaporation and stretching of the jet, leading to smaller fiber diameters and fewer beads.[8][9] For a 7 wt.% PVP in ethanol solution, a flow rate of 1.25 mL/h produced homogeneous nanofibers, while a rate of 1.00 mL/h resulted in electrospraying.[1]
-
High Flow Rate: A high flow rate can result in the formation of beaded fibers or wet fibers due to incomplete solvent evaporation.[15]
Tip-to-Collector Distance (TCD): The TCD affects the time available for solvent evaporation and the strength of the electric field.
-
Sufficient Distance: A longer distance provides more time for the solvent to evaporate before the fibers reach the collector, resulting in dry, solid nanofibers.[1]
-
Effect on Fiber Diameter: Increasing the TCD can lead to a decrease in fiber diameter due to a longer flight path for the jet to stretch.[16] A typical TCD for PVP electrospinning is around 15 cm.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the influence of various parameters on PVP nanofiber characteristics.
Table 1: Effect of PVP Concentration on Fiber Morphology and Diameter
| PVP Concentration (wt%) | Solvent | Molecular Weight ( g/mol ) | Applied Voltage (kV) | Flow Rate (mL/h) | TCD (cm) | Resulting Morphology | Average Fiber Diameter (nm) | Reference |
| < 7 | Ethanol | Not Specified | 17.5 | 1.25 | 15 | Electrospraying and beaded nanofibers | - | [1] |
| 7 | Ethanol | Not Specified | 17.5 | 1.25 | 15 | Homogeneous, bead-free nanofibers | ~200 | [1] |
| 8 | Ethanol | Not Specified | 17.5 | 1.25 | 15 | Fibrous with some extra webs | - | [1] |
| 10 | Ethanol | Not Specified | 17.5 | 1.25 | 15 | Flatter, ribbon-like fibers | - | [1] |
| 2 | Ethanol | 1,300,000 | 20 | 0.2 | Not Specified | Beads and nanofibers | Beads: 702.3 | [10][11] |
| 10 | Ethanol | 1,300,000 | 20 | 0.2 | Not Specified | Bead-free nanofibers | 633.0 | [11] |
| 50 | Ethanol | 55,000 | 20 | 0.5 | 14 | Bead-free nanofibers | 380 ± 89 | [9] |
| 80 | Ethanol | 10,000 | 20 | 0.5 | 14 | Bead-free nanofibers | - | [9] |
Table 2: Effect of Process Parameters on PVP Nanofiber Diameter
| PVP Concentration (wt%) | Solvent | Molecular Weight ( g/mol ) | Applied Voltage (kV) | Flow Rate (mL/h) | TCD (cm) | Average Fiber Diameter (nm) | Reference |
| 10 | Ethanol | 1,300,000 | 10 | 1.0 | Not Specified | 443.2 | [11] |
| 10 | Ethanol | 1,300,000 | 15 | 1.0 | Not Specified | 387.8 | [11] |
| 10 | Ethanol | 1,300,000 | 20 | 1.0 | Not Specified | 340.5 | [11] |
| 10 | Ethanol | 1,300,000 | 20 | 0.2 | Not Specified | 311.4 | [11] |
| 10 | Ethanol | 1,300,000 | 20 | 0.5 | Not Specified | 364.1 | [11] |
| 10 | Ethanol | 1,300,000 | 20 | 1.0 | Not Specified | 376.5 | [11] |
| 50 | Ethanol | 55,000 | 15 | 0.5 | 14 | 398 ± 122 | [9] |
| 50 | Ethanol | 55,000 | 20 | 0.5 | 14 | 380 ± 89 | [9] |
| 50 | Ethanol | 55,000 | 25 | 0.5 | 14 | 410 ± 118 | [9] |
Experimental Protocols
Protocol for Preparation of PVP Solution
-
Materials:
-
This compound (PVP) powder (specify molecular weight, e.g., 1,300,000 g/mol ).
-
Solvent (e.g., Ethanol, absolute).
-
Magnetic stirrer and stir bar.
-
Beaker or flask.
-
Weighing scale.
-
-
Procedure:
-
Determine the desired concentration of the PVP solution (e.g., 7 wt.%).
-
Weigh the required amount of PVP powder and transfer it to the beaker.
-
Measure the corresponding volume of the solvent and add it to the beaker containing the PVP powder.
-
Place the beaker on the magnetic stirrer and add a stir bar.
-
Stir the solution at room temperature for approximately 3 hours or until the PVP is completely dissolved and a homogeneous solution is formed.[1]
-
For drug-loaded nanofibers, the drug can be added to the solvent before or after the addition of PVP, depending on its solubility. Ensure the drug is fully dissolved.
-
Protocol for Electrospinning of PVP Nanofibers
-
Apparatus:
-
Procedure:
-
Load the prepared PVP solution into the syringe, ensuring there are no air bubbles.
-
Mount the syringe onto the syringe pump.
-
Position the needle tip at the desired distance from the collector (e.g., 15 cm).[1]
-
Set the syringe pump to the desired flow rate (e.g., 1.25 mL/h).[1]
-
Connect the positive electrode of the high-voltage power supply to the needle and the ground electrode to the collector.
-
Apply the desired voltage (e.g., 15 kV) to the needle.[1]
-
Initiate the syringe pump to start the electrospinning process.
-
Observe the formation of the Taylor cone at the needle tip and the deposition of nanofibers on the collector.
-
Continue the process for the desired duration to obtain a nanofiber mat of the required thickness.
-
After the process is complete, turn off the high-voltage power supply and the syringe pump.
-
Carefully remove the nanofiber mat from the collector.
-
For characterization, the nanofiber mat can be dried under vacuum to remove any residual solvent.
-
Protocol for Characterization of PVP Nanofibers
-
Morphology and Diameter:
-
Technique: Scanning Electron Microscopy (SEM).
-
Procedure:
-
Cut a small piece of the nanofiber mat and mount it on an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging.[12]
-
Observe the sample under the SEM at various magnifications.
-
Measure the diameter of at least 30-50 individual fibers from the SEM images using image analysis software (e.g., ImageJ) to determine the average fiber diameter and distribution.[17]
-
-
-
Drug Release (for drug-loaded nanofibers):
-
Technique: In vitro dissolution test.
-
Procedure:
-
Weigh a specific amount of the drug-loaded nanofiber mat.
-
Place the mat in a dissolution apparatus (e.g., using the paddle over disk method as per USP).[2]
-
Add a known volume of a suitable dissolution medium (e.g., phosphate-buffered saline, PBS).
-
Maintain the temperature and stirring speed at physiological conditions (e.g., 37 °C).
-
At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with fresh medium to maintain a constant volume.
-
Analyze the concentration of the released drug in the withdrawn samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the fabrication and characterization of PVP nanofibers.
Parameter Relationships in PVP Electrospinning
Caption: Logical relationships between key parameters and resulting PVP nanofiber characteristics.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Effects of this compound and Ethyl Cellulose in Polyurethane Electrospun Nanofibers on Morphology and Drug Release Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Electrospinning Parameters for Lower Molecular Weight Polymers: A Case Study on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of Electrospinning Parameters for Lower Molecular Weight Polymers: A Case Study on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Electrospinning Parameters on the Microstructure of PVP/TiO2 Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. thaiscience.info [thaiscience.info]
- 13. researchgate.net [researchgate.net]
- 14. electrospintek.com [electrospintek.com]
- 15. researchgate.net [researchgate.net]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. BJNANO - Nanofibers for drug delivery – incorporation and release of model molecules, influence of molecular weight and polymer structure [beilstein-journals.org]
Application Notes and Protocols for the Use of Polyvinylpyrrolidone (PVP) as a Cryoprotectant for Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is an essential technology for the long-term storage of viable cells, crucial for research, cell-based therapies, and drug development. While dimethyl sulfoxide (B87167) (DMSO) has traditionally been the cryoprotectant of choice, its potential toxicity to cells necessitates the exploration of alternatives. Polyvinylpyrrolidone (PVP), a high-molecular-weight polymer, has emerged as a promising non-permeating cryoprotectant with lower toxicity. This document provides detailed application notes and protocols for utilizing PVP in cell cryopreservation.
Mechanism of Action of PVP as a Cryoprotectant
PVP is a synthetic polymer that acts as an extracellular cryoprotective agent. Its protective effects during freezing are attributed to several mechanisms:
-
Ice Crystal Growth Inhibition: PVP is believed to inhibit the growth and recrystallization of ice crystals in the extracellular space, a primary cause of mechanical damage to cells during freezing and thawing.
-
Membrane Stabilization: By forming a protective layer around the cell membrane, PVP helps to maintain its integrity and prevent damage from osmotic stress and ice crystal formation.
-
Reduction of Solute Concentration: PVP decreases the freezing point of the extracellular solution and reduces the concentration of solutes as water freezes, thereby mitigating osmotic stress on the cells.
-
Mitigation of Intracellular Ice Formation: While PVP does not permeate the cell, its influence on the extracellular environment can indirectly reduce the likelihood of damaging intracellular ice formation.
Quantitative Data Presentation
The following tables summarize the comparative efficacy of PVP and DMSO as cryoprotectants for different cell types.
Table 1: Comparison of Post-Thaw Viability of Adipose-Derived Mesenchymal Stem Cells (ASCs)
| Cryoprotectant Solution | Post-Thaw Cell Viability (%) | Reference |
| 10% PVP in DMEM | 69.7% | [1] |
| 10% PVP + 10% Human Serum (HS) in DMEM | 72.1% | [1] |
| 10% DMSO + 10% Human Serum (HS) in DMEM | 82.5% | [1] |
Table 2: Comparison of Post-Thaw Viability of Wharton's Jelly Mesenchymal Stem Cells (WJ-MSCs)
| Cryoprotectant Solution | Post-Thaw Cell Viability (%) | Reference |
| 10% PVP in ADMEM | 62.9% ± 0.4% | |
| 10% PVP + 10% FBS in ADMEM | 6.8% ± 0.2% | |
| 10% DMSO + 10% FBS in ADMEM | 81.2% ± 0.6% |
Experimental Protocols
Protocol 1: Cryopreservation of Mesenchymal Stem Cells (MSCs) using PVP
This protocol is adapted for the cryopreservation of adipose-derived and other mesenchymal stem cells.
Materials:
-
Complete cell culture medium (e.g., DMEM or MEM)
-
Fetal Bovine Serum (FBS) or Human Serum (HS)
-
This compound (PVP), cell culture grade
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty) or a programmable freezer
-
-80°C freezer
-
Liquid nitrogen storage dewar
-
Water bath at 37°C
Procedure:
-
Cell Preparation:
-
Harvest logarithmically growing MSCs by trypsinization.
-
Centrifuge the cell suspension at 150 x g for 5 minutes to pellet the cells.
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in cold complete growth medium and perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
-
Preparation of Cryopreservation Medium:
-
Prepare a 2X PVP cryopreservation solution by dissolving PVP in a complete culture medium to a final concentration of 20% (w/v). The addition of 10-20% FBS or HS to the medium is recommended to improve cell viability.
-
Sterilize the PVP solution by filtering it through a 0.22 µm filter.
-
-
Freezing:
-
Gently resuspend the cell pellet with the 2X PVP cryopreservation medium to achieve a final cell concentration of 1 x 10^6 to 5 x 10^6 cells/mL and a final PVP concentration of 10%.
-
Aliquot 1 mL of the cell suspension into pre-labeled cryovials.
-
Place the cryovials in a controlled-rate freezing container and transfer them to a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.
-
For long-term storage, transfer the cryovials to a liquid nitrogen dewar (-196°C).
-
-
Thawing:
-
Rapidly thaw the cryovial by immersing it in a 37°C water bath until a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol.
-
Immediately and slowly transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 150 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Plate the cells in a culture flask at the desired density.
-
Protocol 2: Cryopreservation of Hematopoietic Stem Cells (HSCs) using PVP (Investigational)
While DMSO is the standard for HSC cryopreservation, PVP can be investigated as a less toxic alternative. This protocol provides a starting point for optimization.
Materials:
-
HSC-supportive medium (e.g., IMDM)
-
Human Serum Albumin (HSA)
-
This compound (PVP), cell culture grade
-
Cryovials
-
Programmable freezer
-
-80°C freezer
-
Liquid nitrogen storage dewar
-
Water bath at 37°C
Procedure:
-
Cell Preparation:
-
Isolate mononuclear cells containing HSCs from peripheral blood, bone marrow, or cord blood using density gradient centrifugation.
-
Wash the cells with a suitable buffer.
-
Perform a viable cell count.
-
-
Preparation of Cryopreservation Medium:
-
Prepare a cryopreservation solution containing 10% PVP and 5-10% HSA in an appropriate basal medium.
-
-
Freezing:
-
Resuspend the cells in the cryopreservation medium to a final concentration of 1-5 x 10^7 cells/mL.
-
Aliquot the cell suspension into cryovials.
-
Use a programmable freezer with a controlled cooling rate of -1 to -2°C/minute down to -40°C, followed by a more rapid cooling to -120°C.
-
Transfer the vials to liquid nitrogen for long-term storage.
-
-
Thawing:
-
Rapidly thaw the vials in a 37°C water bath.
-
Slowly dilute the thawed cells with a washing solution containing HSA and dextran (B179266) to minimize osmotic shock.
-
Centrifuge the cells to remove the cryoprotectant.
-
Resuspend the cells in an appropriate medium for infusion or further culture.
-
Protocol 3: Vitrification of Oocytes and Embryos using PVP
PVP is often a component of vitrification solutions for oocytes and embryos, typically in combination with other permeable cryoprotectants.
Materials:
-
Handling medium (e.g., HTF with HSA)
-
Equilibration Solution (ES): Basal medium with a lower concentration of cryoprotectants (e.g., 7.5% Ethylene Glycol and 7.5% DMSO).
-
Vitrification Solution (VS): Basal medium with a higher concentration of cryoprotectants (e.g., 15% Ethylene Glycol, 15% DMSO) and a non-permeating cryoprotectant like 0.5 M sucrose (B13894) or PVP.
-
Vitrification device (e.g., Cryotop, Cryoloop)
-
Liquid nitrogen
Procedure:
-
Equilibration:
-
Place the oocyte or embryo in the Equilibration Solution for 5-15 minutes at room temperature to allow for partial dehydration and uptake of cryoprotectants.
-
-
Vitrification:
-
Briefly move the oocyte or embryo to the Vitrification Solution for 30-60 seconds. This step is critical and timing must be precise to avoid toxicity.
-
Load the oocyte or embryo onto the vitrification device with a minimal volume of vitrification solution.
-
Plunge the device directly into liquid nitrogen.
-
-
Warming:
-
Rapidly immerse the vitrification device into a warming solution (typically containing a high concentration of a non-permeating cryoprotectant like sucrose to prevent osmotic shock) at 37°C.
-
Sequentially move the oocyte or embryo through solutions with decreasing concentrations of the non-permeating cryoprotectant to gradually rehydrate the cells.
-
Transfer to a standard culture medium.
-
Visualization of Workflows and Signaling Pathways
Caption: Experimental workflow for cell cryopreservation using PVP.
Caption: Cryoinjury-induced apoptosis and the protective role of PVP.
References
Application Notes and Protocols: Polyvinylpyrrolidone (PVP) as a Binder in Tablet Formulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyvinylpyrrolidone (PVP), also known as povidone, is a versatile synthetic, water-soluble polymer derived from the monomer N-vinylpyrrolidone.[1] Due to its inert, non-toxic, pH-stable, and biocompatible nature, PVP is a widely used excipient in the pharmaceutical industry.[2] It serves various functions, including as a binder, film-former, stabilizer, and solubilizer.[3] This document provides detailed application notes and protocols for the use of PVP as a binder in tablet formulation, a role where its adhesive properties are paramount for ensuring the mechanical strength and integrity of tablets.[4][5] PVP is effective in various tableting processes, including wet granulation, direct compression, and roller compaction.[6]
Physicochemical Properties of PVP
PVP is available in different grades, distinguished by their K-value, which is derived from the relative viscosity of its aqueous solution and is related to the polymer's average molecular weight.[1][7] The choice of PVP grade is critical as the molecular weight influences properties like viscosity, binding strength, and dissolution rate.[2] Generally, a higher K-value corresponds to a higher molecular weight, leading to increased viscosity and stronger binding capacity.[7][8]
Table 1: Properties of Different Pharmaceutical Grades of PVP
| Grade | Approximate Molecular Weight (Da) | K-Value Range | Viscosity (5% solution) | Typical Pharmaceutical Applications as a Binder |
| PVP K12 | 2,000–3,000 | 10.2-13.8 | Very Low | Used in liquid formulations, aerosols, and injectables.[9] |
| PVP K15 | ~10,000 | 12.75-17.25 | Low | Suitable for eye drops and oral liquids.[9][10] |
| PVP K17 | 7,900–11,000 | 15.30-18.36 | Low | Used in coatings and topical solutions.[9][10] |
| PVP K25 | ~28,000 | 24.0-27.0 | Medium | Employed in syrups and as a tablet binder.[9][10][11] |
| PVP K30 | ~40,000 | 27.0-32.4 | Medium | The most widely used grade for tablet binding due to its balanced properties.[9][10][12] |
| PVP K60 | ~160,000 | 54.0-64.8 | High | Used in applications requiring stronger binding, such as controlled-release drugs.[9][10] |
| PVP K90 | ~360,000 | 81.0-97.2 | Very High | Provides very strong adhesion; used in smaller amounts (1-3%).[6][9][10] |
Source: Adapted from multiple sources.[1][9][10]
Mechanism of Action as a Binder
PVP's efficacy as a binder stems from its excellent adhesive properties and its ability to form bonds between particles.[2] In wet granulation, PVP is dissolved in a granulation fluid (like water or ethanol) and added to the powder blend. The PVP solution wets the powder particles, and through capillary action and subsequent drying, it forms solid bridges that bind the particles together into granules.[6] This process enhances the cohesiveness and compressibility of the powder mix.
Caption: Conceptual flow of PVP's binding action in wet granulation.
Applications and Experimental Protocols
PVP is a versatile binder suitable for various tablet manufacturing processes.[6]
Wet Granulation
Wet granulation is the most common application for PVP as a binder.[2] PVP's solubility in both water and various organic solvents makes it suitable for a wide range of drug formulations, including those with water-sensitive active pharmaceutical ingredients (APIs).[6] PVP K30 is the most frequently used grade for this purpose, typically at concentrations of 2-5% of the formulation weight.[6]
Caption: Step-by-step workflow for tablet manufacturing via wet granulation using PVP.
-
Binder Solution Preparation:
-
Prepare a 5-10% w/v solution of PVP K30 in a suitable solvent (e.g., purified water, ethanol, or a hydroalcoholic mixture).
-
Stir continuously until the PVP is completely dissolved. The concentration can be adjusted based on the required granule characteristics.[6]
-
-
Dry Blending:
-
Weigh and blend the active pharmaceutical ingredient (API) and other excipients (e.g., diluents, disintegrants) in a suitable blender for 10-15 minutes to ensure uniformity.
-
-
Wet Massing (Granulation):
-
Slowly add the prepared PVP binder solution to the powder blend while mixing.
-
Continue mixing until a suitable wet mass with appropriate consistency is formed. The endpoint can be determined by the "snowball" test, where a squeezed portion of the mass holds its shape.
-
-
Wet Milling:
-
Pass the wet mass through a suitable screen (e.g., an oscillating granulator or a comil) to break up lumps and form uniformly sized wet granules.
-
-
Drying:
-
Spread the wet granules on trays and dry them in a hot air oven or a fluid bed dryer at a controlled temperature (e.g., 40-60°C) until the desired moisture content is reached (typically 1-3%).
-
-
Dry Sizing:
-
Mill the dried granules through a smaller mesh screen to achieve a uniform particle size distribution, which is crucial for good flowability and compressibility.
-
-
Final Blending (Lubrication):
-
Add lubricants and glidants (e.g., magnesium stearate, silicon dioxide) to the dried granules and blend for a short period (e.g., 3-5 minutes) to ensure uniform coating and prevent sticking during compression.
-
-
Tablet Compression:
-
Compress the final blend into tablets using a tablet press with appropriate tooling and compression force to meet the target weight, hardness, and thickness.
-
Direct Compression
In direct compression, PVP can be used as a dry binder to improve the compressibility and cohesion of the powder mixture.[2] This method is simpler and more cost-effective than wet granulation. PVP helps in forming hard, non-friable tablets.[6]
Caption: Simplified workflow for direct compression using PVP as a dry binder.
-
Milling and Sieving:
-
Individually mill and sieve the API, PVP (as a dry powder), and other excipients to ensure a uniform particle size.
-
-
Blending:
-
Combine the sieved API, PVP, fillers, and disintegrants in a blender and mix for 15-20 minutes to achieve a homogenous blend.
-
-
Lubrication:
-
Add the lubricant (e.g., magnesium stearate) to the blend and mix for an additional 3-5 minutes.
-
-
Compression:
-
Compress the final powder mixture directly into tablets using a tablet press set to the required specifications.
-
Roller Compaction (Dry Granulation)
Roller compaction is a dry granulation method suitable for moisture-sensitive or heat-sensitive APIs.[13][14] PVP is added to the powder blend to improve its flowability and binding capacity, which is essential for forming a compact ribbon.[15] Co-milling PVP with the herbal powder can enhance its effectiveness as a binder.[15]
Caption: Workflow for producing tablets via roller compaction with PVP.
-
Blending:
-
Blend the API, powdered PVP, and other excipients in a blender until a uniform mixture is obtained.
-
-
Roller Compaction:
-
Feed the powder blend into a roller compactor.
-
Apply a defined force and roller speed to compact the powder into a dense ribbon or flake.[13]
-
-
Milling:
-
Mill the compacted ribbons using a suitable mill to produce granules of the desired particle size.
-
-
Lubrication:
-
Blend the resulting granules with a lubricant for a short duration.
-
-
Compression:
-
Compress the lubricated granules into tablets.
-
Quantitative Data and Tablet Evaluation
The concentration and grade of PVP significantly impact the physical properties of the final tablets, such as hardness, friability, and disintegration time.
Effect of PVP on Tablet Properties
The selection of a binder is a critical step in tablet formulation, as it directly influences the mechanical strength and drug release characteristics of the tablet.[16]
Table 2: Influence of PVP K30 on Tablet Physical Properties
| Parameter | Observation | Impact of Increasing PVP K30 Concentration | Reference |
| Hardness | Tablets formulated with PVP K30 generally show high hardness, indicating superior binding capacity.[16] | Hardness often increases with higher binder concentration, though an optimal concentration exists beyond which no further improvement is seen.[17][18] | [16][17][18] |
| Friability | PVP helps produce non-friable tablets.[2] However, at very high concentrations or with certain formulations, friability might increase if the tablets become too hard and brittle.[17] | Friability generally decreases with increased binder concentration up to an optimal point.[17] | [2][17] |
| Disintegration Time | There is often an inverse relationship between tablet hardness and disintegration time.[16] | Increased PVP concentration can lead to longer disintegration times due to the formation of a stronger tablet matrix.[16] | [16] |
| Drug Dissolution | PVP's hydrophilic nature can aid in the dissolution of poorly soluble drugs.[2][19] However, excessively strong binding can sometimes slow down the initial drug release.[18] | The effect is formulation-dependent. It can enhance dissolution by preventing drug crystallization or slightly retard it due to stronger binding.[2][19][20] | [2][18][19][20] |
Table 3: Comparative Data on Binders (Paracetamol Tablets, 5% w/w Binder Concentration)
| Binder Used | Hardness ( kg/cm ²) | Disintegration Time (minutes) |
| Starch | - | 2.8 |
| PVP K30 | 6.8 | 6.2 |
| Gelatin | - | - |
| Acacia | - | - |
| HPMC | - | - |
Source: Data from a comparative study on different binders.[16][21]
This data highlights that PVP K30 produces tablets with the highest hardness, indicating its strong binding capacity, but this also results in a longer disintegration time compared to a binder like starch.[16][21]
Logical Relationships and Considerations
The choice of PVP grade and concentration is a balancing act between achieving sufficient mechanical strength and ensuring appropriate drug release.
Caption: Relationship between PVP properties and resulting tablet characteristics.
This compound is a highly effective and versatile binder for tablet formulations. Its wide range of grades allows formulators to tailor tablet properties to specific needs. PVP K30, in particular, offers a well-balanced profile of binding strength and solubility, making it a preferred choice for wet granulation.[9] By carefully selecting the appropriate PVP grade and concentration and matching it to the chosen manufacturing process (wet granulation, direct compression, or roller compaction), researchers can develop robust tablets with optimal mechanical integrity and desired drug release profiles. The provided protocols offer a foundational approach that can be optimized for specific drug products.
References
- 1. autechindustry.com [autechindustry.com]
- 2. Pharmaceutical assessment of this compound (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Quantification and Chemical Characterization Services - Excipia [excipia.eu]
- 4. nbinno.com [nbinno.com]
- 5. quora.com [quora.com]
- 6. Povidone PVP in the Application of Pharmaceutical Excipients - Huzhou Sunflower Specialty Polymer Co.,Ltd. [sunflowerpolymer.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. vistartglobal.com [vistartglobal.com]
- 10. Povidone (PVP K-series) Technical Data Sheet - Pharma Grade from China manufacturer - ZWPVP [zw-pvp.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. PVP K 30 - Ataman Kimya [atamanchemicals.com]
- 13. international-biopharma.com [international-biopharma.com]
- 14. pci.com [pci.com]
- 15. Roller compaction of crude plant material: influence of process variables, this compound, and co-milling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. repository.unair.ac.id [repository.unair.ac.id]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. sunvidone.com [sunvidone.com]
- 21. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for the Synthesis of PVP-Coated Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various types of polyvinylpyrrolidone (PVP)-coated nanoparticles, including silver (Ag), gold (Au), and iron oxide (Fe₃O₄). These protocols are intended for researchers, scientists, and drug development professionals working in nanotechnology, materials science, and nanomedicine.
Introduction
This compound (PVP) is a versatile polymer widely used as a stabilizing and capping agent in the synthesis of nanoparticles. Its function is to prevent agglomeration and control the growth of the nanoparticles, thereby influencing their size, shape, and stability. The PVP coating also provides a hydrophilic surface, enhancing the biocompatibility and dispersibility of the nanoparticles in aqueous media, which is crucial for various biomedical applications, including drug delivery, bioimaging, and diagnostics.
This application note details established methods for the synthesis of PVP-coated silver, gold, and iron oxide nanoparticles. It includes step-by-step experimental protocols, a summary of key synthesis parameters and resulting nanoparticle characteristics in tabular format, and visual representations of the experimental workflows.
Data Presentation: Synthesis Parameters and Nanoparticle Characteristics
The following tables summarize the quantitative data from various reported synthesis protocols for PVP-coated nanoparticles. This allows for a comparative analysis of how different synthesis parameters influence the physicochemical properties of the nanoparticles.
Table 1: PVP-Coated Silver Nanoparticles (AgNPs)
| Precursor Salt | Reducing Agent | PVP Molecular Weight ( g/mol ) | Reaction Temperature (°C) | Resulting Nanoparticle Size (nm) | Reference |
| Silver Nitrate (B79036) (AgNO₃) | Sodium Borohydride (B1222165) (NaBH₄) | 40,000 or 55,000 | 70 | Not Specified | [1][2] |
| Silver Nitrate (AgNO₃) | Thermal Reduction | Not Specified | 100 | Not Specified | [3] |
| Silver Nitrate (AgNO₃) | Sodium Borohydride (NaBH₄) | Not Specified | Room Temperature | Not Specified | [3] |
| Silver Nitrate (AgNO₃) | Sodium Borohydride (NaBH₄) | Not Specified | Warmed Solution | 6.18 ± 5 | [4] |
Table 2: PVP-Coated Gold Nanoparticles (AuNPs)
| Precursor Salt | Reducing Agent | PVP Molecular Weight ( g/mol ) | Reaction Temperature (°C) | Resulting Nanoparticle Size (nm) | Reference |
| HAuCl₄·3H₂O | L-Ascorbic Acid | Not Specified | 60 | Not Specified | [5] |
| Gold (III) Chloride Hydrate (B1144303) | Sodium Borohydride (NaBH₄) | 30,000 (K-30) | Room Temperature | 120.7 (Hydrodynamic Diameter) | [6] |
| HAuCl₄·3H₂O | Ascorbic Acid | 40,000 (K30) | Not Specified | 48 - 135 (Hydrodynamic Diameter) | [7] |
Table 3: PVP-Coated Iron Oxide Nanoparticles (SPIONs/Fe₃O₄)
| Precursor Salts | Synthesis Method | PVP Molecular Weight ( g/mol ) | Reaction Temperature (°C) | Resulting Nanoparticle Size (nm) | Reference |
| Ferric Chloride (FeCl₃) & Ferrous Sulfate (FeSO₄) | Co-precipitation | Not Specified | Room Temperature, then 400 (calcination) | Not Specified | [8][9] |
| Ferric Chloride & Ferrous Ions | Co-precipitation | 40,000 | 50 | 14.05 | [10][11] |
| Fe(CO)₅ | Thermal Decomposition | 7,000–11,000 | Not Specified | 8-10 (core), 20-30 (overall) | [12][13][14] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of PVP-coated nanoparticles.
Protocol 1: Synthesis of PVP-Coated Silver Nanoparticles (AgNPs) via Chemical Reduction[1][2]
Materials:
-
Silver nitrate (AgNO₃)
-
This compound (PVP, MW 40,000 or 55,000)
-
Sodium borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Disperse 0.17 g of PVP in 96 mL of deionized water in a beaker and heat the solution to 70 °C while stirring.
-
Add 2 mL of a 1% (w/v) AgNO₃ solution to the heated PVP solution.
-
Prepare a fresh 0.1% (w/v) NaBH₄ solution.
-
Add 2 mL of the freshly prepared NaBH₄ solution dropwise to the reaction mixture.
-
Maintain the reaction at 70 °C with vigorous stirring for 1 hour.
-
Allow the solution to cool to room temperature.
-
(Optional) Purify the AgNPs by dialysis using a cellulose (B213188) membrane to remove any remaining contaminants.
-
Adjust the final volume of the suspension to 85 mL with deionized water.
Protocol 2: Synthesis of PVP-Coated Gold Nanoparticles (AuNPs) via Chemical Reduction[6]
Materials:
-
Gold (III) chloride hydrate (HAuCl₄·H₂O)
-
This compound (PVP K-30, MW ~40,000)
-
Sodium borohydride (NaBH₄)
-
Milli-Q water
Procedure:
-
Dissolve 588 µM of gold (III) chloride hydrate and 1 mM of PVP in 20 mL of Milli-Q water.
-
Stir the mixture magnetically at 600 rpm to obtain a clear, homogenous solution.
-
Reduce the Au³⁺ ions by adding 600 µL of 1 mM sodium borohydride solution.
-
Continue stirring the solution for 40 minutes to ensure the formation of stable gold nanoparticles.
-
The color of the solution will change from light yellow to brilliant red, indicating the formation of AuNPs.
-
Filter the synthesized PVP-AuNPs through a 0.4-micron filter to remove any aggregates.
Protocol 3: Synthesis of PVP-Coated Superparamagnetic Iron Oxide Nanoparticles (SPIONs) via Co-precipitation[10][11]
Materials:
-
This compound (PVP, average MW 40,000 g/mol )
-
Ferric chloride (FeCl₃) solution (2 M)
-
Ferrous chloride (FeCl₂) solution (1 M)
-
Distilled water
-
Base (e.g., NaOH or NH₄OH) to adjust pH
Procedure:
-
Dissolve 4.1 g of PVP in 50 mL of distilled water with stirring at 500 rpm and heat to 50 °C for five hours.
-
In a separate reactor, under a degassed environment and with stirring at 500 rpm, add the PVP solution, ferrous solution, and ferric solution simultaneously. The typical molar ratio of Fe³⁺ to Fe²⁺ is 2:1.
-
Adjust the pH of the reaction mixture to 10.
-
The formation of a black precipitate indicates the synthesis of SPIONs.
Protocol 4: Characterization of PVP-Coated Nanoparticles
1. UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To confirm the formation of nanoparticles and assess their stability.
-
Procedure:
-
Record the UV-Vis absorption spectrum of the nanoparticle suspension.
-
For AgNPs, a characteristic surface plasmon resonance (SPR) peak is expected around 400-450 nm.
-
For AuNPs, the SPR peak typically appears between 500-550 nm.
-
2. Dynamic Light Scattering (DLS):
-
Purpose: To determine the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the nanoparticles in suspension.
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in an appropriate solvent (e.g., deionized water).
-
Place the diluted sample in a cuvette and measure using a DLS instrument.
-
Analyze the data to obtain the Z-average diameter and PDI.
-
3. Zeta Potential Measurement:
-
Purpose: To assess the surface charge and stability of the nanoparticle suspension.
-
Procedure:
-
Use a zeta potential analyzer to measure the electrophoretic mobility of the nanoparticles in the suspension.
-
The instrument calculates the zeta potential from this measurement. Highly positive or negative zeta potential values (typically > ±30 mV) indicate good colloidal stability.
-
4. Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the morphology, size, and shape of the nanoparticles.
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air dry completely.
-
Image the grid using a TEM to obtain high-resolution images of the nanoparticles.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the synthesis and characterization of PVP-coated nanoparticles.
Caption: Experimental workflow for the synthesis of PVP-coated nanoparticles.
Caption: Workflow for the characterization of PVP-coated nanoparticles.
References
- 1. Polyvinyl-Pyrrolidone-Coated Silver Nanoparticles—The Colloidal, Chemical, and Biological Consequences of Steric Stabilization under Biorelevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and comparative study on the antimicrobial activity of hybrid materials based on silver nanoparticles (AgNps) stabilized by this compound (PVP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol optimization for a fast, simple and economical chemical reduction synthesis of antimicrobial silver nanoparticles in non-specialized facilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-mediated synthesis of ultra-stable gold nanoparticles in a nonaqueous choline chloride–urea deep eutectic solvent - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D3LF00261F [pubs.rsc.org]
- 6. Functionalisation of this compound on Gold Nanoparticles Enhances Its Anti-Amyloidogenic Propensity towards Hen Egg White Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Continuous synthesis of PVP stabilized biocompatible gold nanoparticles with a controlled size using a 3D glass capillary microfluidic device - Loughborough University - Figshare [repository.lboro.ac.uk]
- 8. d-nb.info [d-nb.info]
- 9. oiccpress.com [oiccpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of PVP Coated Superparamagnetic Iron Oxide Nanoparticles with a High Saturation Magnetization | Scientific.Net [scientific.net]
- 12. Synthesis and characterization of PVP-coated large core iron oxide nanoparticles as an MRI contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Application Notes and Protocols for the Preparation of Polyvinylpyrrolidone (PVP) Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for preparing polyvinylpyrrolidone (PVP) hydrogels, materials of significant interest for a range of biomedical applications, including controlled drug delivery and wound management. This document details various physical and chemical crosslinking methodologies, offering specific experimental protocols and a comparative analysis of the resultant hydrogel properties.
Introduction to PVP Hydrogels
This compound (PVP) is a synthetic, water-soluble polymer known for its excellent biocompatibility, low toxicity, and chemical inertness.[1] These properties make it an ideal candidate for creating hydrogels, which are three-dimensional, crosslinked polymer networks capable of absorbing and retaining large quantities of water or biological fluids.[1] The versatility of PVP allows for the formation of hydrogels with tunable physical properties, such as swelling behavior, mechanical strength, and drug release kinetics, by carefully selecting the preparation method and parameters.[2]
PVP hydrogels can be synthesized through two primary crosslinking strategies: physical and chemical crosslinking. Physical crosslinking involves the formation of non-covalent bonds between polymer chains through processes like repeated freezing and thawing, while chemical crosslinking creates permanent covalent bonds via methods such as radiation or the use of chemical crosslinking agents.[3][4] The choice of crosslinking method significantly impacts the final properties and potential applications of the hydrogel.[5][6]
Methods of Preparation and Experimental Protocols
This section details the most common methods for preparing PVP hydrogels, providing step-by-step protocols for each.
Physical Crosslinking: The Freeze-Thawing Method
Physical crosslinking through freeze-thawing cycles is a straightforward method that avoids the use of potentially toxic crosslinking agents.[3] This technique is particularly suitable for creating hydrogels from blends of PVP with polymers like polyvinyl alcohol (PVA).
Experimental Protocol: PVA/PVP Hydrogel via Freeze-Thawing
-
Polymer Solution Preparation:
-
Prepare a 15% (w/v) aqueous solution of PVA by dissolving 15 g of PVA in 100 mL of deionized water at 90°C with continuous stirring until the solution is clear.
-
In a separate container, prepare a 10% (w/v) aqueous solution of PVP by dissolving 10 g of PVP in 100 mL of deionized water at room temperature.
-
Mix the PVA and PVP solutions in the desired ratio (e.g., 1:1 by volume) and stir thoroughly to ensure homogeneity.
-
-
Freeze-Thawing Cycles:
-
Pour the polymer blend solution into a suitable mold (e.g., a petri dish).
-
Freeze the solution at -20°C for 12 hours.
-
Thaw the frozen gel at room temperature for 12 hours.
-
Repeat the freeze-thaw cycle for a minimum of three cycles to ensure adequate crosslinking and mechanical strength.
-
-
Washing and Sterilization:
-
After the final thawing step, immerse the hydrogel in deionized water to wash away any uncrosslinked polymer.
-
The hydrogel can be sterilized using methods such as autoclaving or gamma irradiation, depending on the intended application.
-
Chemical Crosslinking Methods
Chemical crosslinking results in the formation of a more stable and permanent hydrogel network.[3] Several techniques can be employed, with radiation-induced and UV photocrosslinking being among the most common.
Gamma or electron beam irradiation is an effective method for inducing crosslinking in aqueous PVP solutions, often in a single step that also sterilizes the hydrogel.[7][8] The degree of crosslinking can be controlled by adjusting the radiation dose.[7]
Experimental Protocol: Gamma Irradiation Crosslinking
-
Polymer Solution Preparation:
-
Prepare an aqueous solution of PVP at the desired concentration (e.g., 10% w/w) in deionized water. For blended hydrogels, other polymers like polyethylene (B3416737) glycol (PEG) or agar (B569324) can be added at this stage.[9]
-
Stir the solution until the polymer is fully dissolved.
-
-
Irradiation:
-
Pour the polymer solution into molds and seal them.
-
Expose the samples to a Cobalt-60 gamma source at a specific dose, typically ranging from 25 to 45 kGy.[7] The optimal dose will depend on the PVP concentration and desired hydrogel properties.
-
-
Post-Irradiation Processing:
-
After irradiation, the resulting hydrogel is ready for use. The gel content can be determined by drying a sample to a constant weight, immersing it in water to remove the soluble fraction, and then re-drying to a constant weight.
-
UV photocrosslinking offers a rapid and controllable method for hydrogel synthesis, often in the presence of a photoinitiator.[10]
Experimental Protocol: UV Photocrosslinking
-
Polymer Solution Preparation:
-
Prepare an aqueous solution of PVP (e.g., 20% w/v).
-
Add a suitable photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), to the solution at a concentration of approximately 1% (w/w) relative to the PVP.
-
-
UV Exposure:
-
Pour the solution into a mold (e.g., between two quartz plates separated by a spacer).
-
Expose the solution to a UV light source (e.g., a high-pressure mercury lamp) for a predetermined time. The exposure time will influence the degree of crosslinking.
-
-
Washing:
-
After crosslinking, immerse the hydrogel in deionized water to remove any unreacted monomer, polymer, and photoinitiator.
-
Comparative Data of PVP Hydrogel Properties
The choice of preparation method and the concentration of components significantly influence the final properties of the PVP hydrogel. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Influence of Preparation Method on PVP Hydrogel Properties
| Preparation Method | PVP Concentration (w/v %) | Crosslinker/Dose | Swelling Ratio (%) | Compressive Strength (kPa) |
| Gamma Irradiation | 20% | 25 kGy | ~43% | 76.14 ± 1.49 |
| Gamma Irradiation | 40% | 25 kGy | 64.32 ± 8.17 | 24.51 ± 1.70 |
| Freeze-Thawing (PVA/PVP) | 15% PVA / 10% PVP | 3 cycles | >400% | ~0.82 MPa (Tensile Strength) |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.[11]
Table 2: Effect of PVP and Additive Concentration on Hydrogel Properties (Gamma Irradiation at 25 kGy)
| PVP Concentration (w/w %) | Additive | Additive Concentration (w/w %) | Gel Fraction (%) | Swelling Ratio (%) |
| 10% | None | 0% | >80% | ~973% |
| 10% | Acrylic Acid | 2.0% | >90% | ~2108% |
| 10% | Acrylic Acid (NaOH treated) | 2.0% | >90% | ~3298% |
Data suggests that the addition of acrylic acid significantly increases the swelling capacity of PVP hydrogels.
Visualization of Workflows and Mechanisms
To further clarify the preparation and crosslinking processes, the following diagrams are provided.
Caption: General experimental workflow for PVP hydrogel preparation.
Caption: Mechanisms of physical versus chemical crosslinking in hydrogels.
Applications in Drug Development
The tunable properties of PVP hydrogels make them highly suitable for various applications in drug development.
-
Controlled Drug Release: The porous network of PVP hydrogels can be tailored to control the release rate of encapsulated drugs. For instance, hydrogels with a higher degree of crosslinking and smaller mesh size will generally exhibit a slower drug release profile. The release of tamoxifen (B1202) from PVP/gelatin-based hydrogels has been shown to be more effective in acidic conditions, which is beneficial for targeting the acidic environment of cancer cells.[10]
-
Wound Dressings: The high water content of PVP hydrogels helps to maintain a moist wound environment, which is conducive to healing. They can be loaded with antimicrobial agents to prevent infection. The mechanical properties can be adjusted to ensure the dressing is flexible and comfortable for the patient.
-
Tissue Engineering: Biocompatible PVP hydrogels can serve as scaffolds for cell growth and tissue regeneration. Their porous structure allows for the transport of nutrients and waste products.
Conclusion
The preparation of PVP hydrogels can be achieved through a variety of methods, each yielding materials with distinct properties. By understanding the relationship between the synthesis parameters and the final hydrogel characteristics, researchers can design and fabricate PVP hydrogels tailored to specific applications in drug delivery, wound healing, and tissue engineering. The protocols and comparative data presented in these notes serve as a valuable resource for the development of novel PVP-based biomaterials.
References
- 1. PVP-based Hydrogels: Synthesis, Properties and Applications [publikace.k.utb.cz]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. inis.iaea.org [inis.iaea.org]
- 8. researchgate.net [researchgate.net]
- 9. A comparative study between three different methods of hydrogel network characterization: effect of composition on the crosslinking properties using sol–gel, rheological and mechanical analyses [inis.iaea.org]
- 10. mdpi.com [mdpi.com]
- 11. Gamma Ray-Induced Polymerization and Cross-Linking for Optimization of PPy/PVP Hydrogel as Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Polyvinylpyrrolidone (PVP) in Plant DNA Extraction
Introduction
Obtaining high-quality genomic DNA from plant tissues is a critical first step for a wide range of molecular biology applications, from genetic mapping and marker-assisted selection to drug discovery and pharmacognosy. However, plant cells present unique challenges not typically encountered with animal tissues. Many plant species are rich in secondary metabolites, such as polyphenols and polysaccharides, which can co-precipitate with DNA, hindering the extraction process and inhibiting downstream enzymatic reactions like PCR and restriction digestion.[1][2]
Polyphenolic compounds, when oxidized, can irreversibly bind to nucleic acids, causing DNA degradation and sample browning.[3] Polysaccharides make the DNA pellet gelatinous and difficult to handle, and they can inhibit the activity of enzymes like Taq polymerase. This note details the application of Polyvinylpyrrolidone (PVP), a synthetic polymer, to overcome the challenges posed by polyphenols during DNA extraction.
Mechanism of Action
This compound (PVP) is a high molecular weight polymer that is commonly added to plant DNA extraction buffers, such as CTAB (Cetyl Trimethylammonium Bromide) buffer, to remove polyphenolic contaminants.[4] Its efficacy lies in its chemical structure, which mimics the peptide bonds of proteins.
PVP has a strong affinity for polyphenols and binds to them through hydrogen bonding.[3][4] This action effectively sequesters the polyphenols in the aqueous phase during the initial homogenization step. By binding to these contaminants, PVP prevents them from oxidizing and subsequently binding to the DNA.[3] The PVP-polyphenol complexes can then be efficiently removed during the chloroform (B151607) extraction and centrifugation steps, resulting in a cleaner, higher-quality DNA sample.[2]
Applications
The use of PVP is particularly recommended for DNA extraction from plant species known to have high levels of secondary metabolites, including:
-
Woody plants and conifers[5]
-
Medicinal plants[7]
-
Plants with dense, pigmented tissues (e.g., mature leaves, bark, fruit skins)[8]
Quantitative Data on PVP in DNA Extraction
The inclusion of PVP in the extraction buffer typically leads to a significant improvement in both the yield and purity of the extracted DNA. Purity is commonly assessed by spectrophotometry, measuring the absorbance ratios at A260/A280 (indicator of protein contamination) and A260/A230 (indicator of polyphenol/polysaccharide contamination). An A260/A280 ratio of 1.8–2.0 is generally considered indicative of pure DNA.[5][9]
Table 1: Effect of PVP Concentration on DNA Yield and Purity from Passiflora foetida
| PVP Concentration (%) | Average DNA Yield (µ g/0.5g tissue) | A260/A280 Ratio (Purity) | A260/A230 Ratio (Purity) |
| 0 (Control) | Lower Yield, often with contamination | < 1.7 | < 1.5 |
| 1% | ~998.7 | ~2.06 | ~1.99 |
| 3.5% | 210.9 - 449.5 | ~1.56 | ~0.75 |
| 4.0% | Variable | ~1.50 | ~0.67 |
| 5.0% | Variable | ~1.70 | ~0.81 |
| Data adapted from a study on Passiflora foetida, a medicinal plant rich in polyphenols. Optimal results were found at 1% PVP, with higher concentrations leading to decreased purity and yield.[7] |
Visualizing the PVP Mechanism and Workflow
The following diagrams illustrate the mechanism of PVP action and the general workflow for plant DNA extraction incorporating PVP.
Protocol: Modified CTAB DNA Extraction with PVP
This protocol is adapted for extracting high-quality genomic DNA from 0.5-1.0 g of fresh plant tissue rich in polyphenols and polysaccharides.
Materials and Reagents:
-
2X CTAB Extraction Buffer:
-
2% (w/v) CTAB
-
100 mM Tris-HCl (pH 8.0)
-
20 mM EDTA (pH 8.0)
-
1.4 M NaCl
-
1-2% (w/v) PVP (MW 40,000)
-
Add just before use: 0.2% (v/v) β-mercaptoethanol
-
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (B130326) (ice-cold)
-
70% Ethanol (B145695) (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
RNase A (10 mg/mL)
-
Liquid Nitrogen
-
Mortar and Pestle
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Water bath or heat block (65°C)
-
Microcentrifuge
Procedure:
-
Tissue Preparation: a. Weigh approximately 0.5 g of fresh, young leaf tissue. b. Freeze the tissue with liquid nitrogen. c. Immediately grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. d. Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.
-
Lysis: a. Add 1 mL of pre-warmed (65°C) 2X CTAB Extraction Buffer (with β-mercaptoethanol and PVP added) to the powdered tissue.[10] b. Vortex thoroughly for 1-2 minutes to create a homogeneous slurry. c. Incubate the mixture in a 65°C water bath for 30-60 minutes.[10] Invert the tube every 10-15 minutes.
-
Phase Separation: a. Cool the tube to room temperature. b. Add an equal volume (~1 mL) of Chloroform:Isoamyl alcohol (24:1). c. Mix by inverting the tube gently for 5-10 minutes to form an emulsion. Do not vortex , as this can shear the DNA. d. Centrifuge at 12,000 x g for 15 minutes at room temperature.[7]
-
DNA Precipitation: a. Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube. Avoid disturbing the interface. b. Add 0.7 volumes of ice-cold isopropanol to the supernatant. c. Mix gently by inversion until a stringy white DNA precipitate becomes visible. d. Incubate at -20°C for at least 30 minutes to enhance precipitation. e. Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
Washing: a. Carefully decant the supernatant without disturbing the DNA pellet. b. Add 1 mL of ice-cold 70% ethanol to wash the pellet. c. Centrifuge at 10,000 x g for 5 minutes. d. Decant the ethanol and repeat the wash step. e. After the final wash, remove as much ethanol as possible and air-dry the pellet for 5-10 minutes. Do not over-dry, as this will make it difficult to resuspend.
-
Resuspension and RNA Removal: a. Resuspend the DNA pellet in 50-100 µL of TE buffer. b. Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to remove RNA contamination. c. Store the purified DNA at -20°C for long-term use.
The incorporation of PVP into standard DNA extraction protocols, particularly the CTAB method, is a simple yet highly effective modification for isolating pure, high-molecular-weight DNA from challenging plant species. By efficiently removing polyphenolic inhibitors, PVP ensures the reliability of downstream molecular analyses, which is paramount for researchers in genetics, biotechnology, and drug development. The optimal concentration of PVP may need to be determined empirically for each plant species, but a starting concentration of 1-2% is effective for a wide range of tissues.[7][11]
References
- 1. quora.com [quora.com]
- 2. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A simple and rapid method for isolation of high quality genomic DNA from fruit trees and conifers using PVP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficient genomic DNA extraction protocol from medicinal rich Passiflora foetida containing high level of polysaccharide and polyphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of a CTAB DNA extraction protocol for plants containing high polysaccharide and polyphenol components - ProQuest [proquest.com]
- 9. Determinants of DNA yield and purity collected with buccal cell samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneticeducation.co.in [geneticeducation.co.in]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Polyvinylpyrrolidone (PVP) as a Surface Modifier for Medical Devices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyvinylpyrrolidone (PVP), a synthetic water-soluble polymer, is widely utilized in the biomedical field due to its exceptional biocompatibility, chemical stability, and versatility.[1][2] Its application as a surface modifier for medical devices is of particular interest, as it can significantly enhance the performance and safety of implants, catheters, and drug delivery systems. PVP coatings are known to improve lubricity, reduce protein adsorption (biofouling), and increase the biocompatibility of various materials.[1][2][3] This document provides detailed application notes and protocols for the use of PVP in surface modification of medical devices.
Key Benefits of PVP Surface Modification
-
Enhanced Biocompatibility: PVP coatings can significantly reduce the body's rejection of implants, thereby lowering the risk of inflammation and infection. The polymer is considered physiologically inactive and hemocompatible.[1][2]
-
Improved Lubricity: Hydrophilic PVP coatings create a "slippery-when-wet" surface, which is highly beneficial for devices such as catheters and guidewires, allowing for smoother insertion and reduced tissue trauma.[3][4][5]
-
Reduced Biofouling: The hydrophilic nature of PVP helps to prevent the non-specific adsorption of proteins and adhesion of bacteria, which can lead to device failure and infections.[1][2][6]
-
Drug Delivery: PVP can act as a reservoir for therapeutic agents, enabling localized and controlled drug release from the surface of a medical device.[7][8][9]
Data Presentation: Performance of PVP-Modified Surfaces
The following tables summarize quantitative data from various studies, showcasing the effectiveness of PVP as a surface modifier.
| Surface Property | Substrate Material | PVP Modification Method | Result | Reference |
| Water Contact Angle | Catheter | Solvent-free graft-from polymerization | 22° | [6] |
| Bacterial Fouling | Catheter | Solvent-free graft-from polymerization | >99.9% reduction | [6] |
| Friction Force | PVC Catheter | UV-cured dip coating | 0.02 | [10] |
| Protein Adsorption | Polytetrafluoroethylene (PTFE) | Radiation grafting | Decreased fibrinogen adsorption, increased albumin adsorption | [11] |
Signaling Pathways and Biocompatibility
The biocompatibility of PVP-modified surfaces is primarily attributed to their ability to resist protein adsorption, a critical initial step in the foreign body response. By creating a hydrophilic barrier, PVP coatings minimize the interaction between the device surface and blood or tissue components. This, in turn, can modulate downstream signaling pathways related to inflammation and coagulation.
Caption: Mechanism of improved biocompatibility of PVP-coated medical devices.
Experimental Protocols
The following are generalized protocols for common PVP surface modification techniques. Researchers should optimize parameters such as concentration, temperature, and time for their specific substrate and application.
Protocol 1: Dip Coating with UV Curing
This method is suitable for creating a cross-linked, stable PVP coating on various substrates.
Materials:
-
This compound (PVP, e.g., K-90)
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)
-
Solvent (e.g., ethanol, deionized water)
-
Substrate to be coated
-
UV curing system (e.g., 254 nm wavelength)
Procedure:
-
Solution Preparation: Dissolve PVP in the chosen solvent to the desired concentration (e.g., 1-10% w/v). Add the photoinitiator at an appropriate concentration (e.g., 1-5% of PVP weight). Stir until fully dissolved.
-
Substrate Preparation: Clean the substrate surface thoroughly using appropriate solvents (e.g., isopropanol, ethanol) and dry completely. Plasma treatment can be used to increase surface hydrophilicity and promote adhesion.
-
Coating: Immerse the substrate in the PVP solution for a set period (e.g., 1-5 minutes). Withdraw the substrate at a constant, controlled speed to ensure a uniform coating.
-
Drying: Allow the solvent to evaporate from the coated surface in a clean, dust-free environment. A low-temperature oven (e.g., 50-70°C) can be used to accelerate drying.
-
UV Curing: Expose the dried, coated substrate to UV radiation for a sufficient time to induce cross-linking of the PVP. The exposure time will depend on the intensity of the UV source and the concentration of the photoinitiator.
-
Washing: Rinse the coated substrate with deionized water to remove any un-cross-linked PVP.
-
Final Drying: Dry the final coated device.
Caption: Experimental workflow for dip coating with UV curing.
Protocol 2: Radiation-Induced Graft Polymerization
This technique creates a covalent bond between the PVP and the substrate, resulting in a very stable coating.
Materials:
-
N-vinylpyrrolidone (NVP) monomer
-
Substrate to be coated
-
Deionized water
-
Gamma or electron beam radiation source
Procedure:
-
Substrate Preparation: Clean the substrate as described in Protocol 1.
-
Monomer Solution: Prepare an aqueous solution of NVP monomer at the desired concentration.
-
Immersion: Immerse the substrate in the NVP solution in a sealed container.
-
Irradiation: Expose the container with the substrate and monomer solution to a controlled dose of gamma or electron beam radiation. The radiation dose will determine the degree of grafting.
-
Washing: After irradiation, thoroughly wash the substrate with deionized water to remove any homopolymer (ungrafted PVP) and unreacted monomer.
-
Drying: Dry the grafted substrate.
Protocol 3: Characterization of PVP-Coated Surfaces
1. Water Contact Angle Measurement (Hydrophilicity Assessment):
-
Place a small droplet of deionized water on the coated surface.
-
Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
A lower contact angle indicates greater hydrophilicity.
2. Protein Adsorption Assay (Anti-fouling Property):
-
Incubate the PVP-coated and uncoated control substrates in a protein solution (e.g., bovine serum albumin or fibrinogen) for a specific time.
-
Rinse the substrates thoroughly to remove non-adsorbed protein.
-
Quantify the amount of adsorbed protein using a suitable assay (e.g., bicinchoninic acid (BCA) assay or enzyme-linked immunosorbent assay (ELISA)).
-
Compare the protein adsorption on the coated surface to the uncoated control.
3. Friction Coefficient Measurement (Lubricity Evaluation):
-
Use a tribometer or a custom-built friction testing apparatus.
-
Measure the force required to move a sled of a known weight across the wetted coated surface.
-
Calculate the coefficient of friction. A lower value indicates higher lubricity.
Sterilization of PVP-Coated Devices
The choice of sterilization method is critical, as some techniques can degrade PVP coatings.[12]
-
Ethylene Oxide (EtO) and Autoclave: Generally considered more compatible with PVP coatings on certain substrates.[13]
-
Gamma and E-beam Radiation: Can cause chain scission or further cross-linking, potentially altering the coating's properties.[9][12] However, radiation is also used for graft polymerization.[14][15] The effect is dose-dependent.
-
Hydrogen Peroxide Plasma: May lead to significant degradation of the coating.[13]
It is essential to validate the chosen sterilization method to ensure it does not compromise the integrity and performance of the PVP coating.
Conclusion
PVP is a highly effective and versatile polymer for the surface modification of medical devices. By carefully selecting the coating method and parameters, researchers and drug development professionals can significantly improve the biocompatibility, lubricity, and anti-fouling properties of their devices, leading to enhanced safety and efficacy. The protocols and data provided in these application notes serve as a valuable resource for the development and evaluation of PVP-coated medical devices.
References
- 1. Poly(N-vinylpyrrolidone)-modified surfaces for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hydromer.com [hydromer.com]
- 4. CATHETERS WITH A HYDROPHILLIC COATING – Lentismed [lentismed.com]
- 5. Slippery customers: the ins and outs of lubricious coverings - Medical Device Developments [medicaldevice-developments.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bionaturajournal.com [bionaturajournal.com]
- 9. mdpi.com [mdpi.com]
- 10. CA2349198C - A method for sterilizing a medical device having a hydrophilic coating - Google Patents [patents.google.com]
- 11. Polytetrafluoroethylene-N-vinylpyrrolidone graft copolymers: affinity with plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mddionline.com [mddionline.com]
- 13. Sterilization Effects on Ultrathin Film Polymer Coatings for Silicon-based Implantable Medical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
PVP Hydrogel Synthesis Technical Support Center
Welcome to the technical support center for Polyvinylpyrrolidone (PVP) hydrogel synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific problems you might encounter during the synthesis of PVP hydrogels.
Q1: Why is my PVP hydrogel not forming or polymerization incomplete?
A1: Incomplete polymerization can be due to several factors:
-
Inhibitors: The presence of oxygen can inhibit free-radical polymerization. Ensure your reaction is performed in an oxygen-free environment, for example, by purging with nitrogen or argon.[1]
-
Low Initiator Concentration: Insufficient initiator will result in a low concentration of free radicals, leading to incomplete polymerization. The concentration of the initiator can significantly impact the reaction kinetics.[2] For example, a higher initiator concentration leads to faster polymer consumption.[2]
-
Inadequate Initiator Activation: Ensure the initiator is activated correctly. Thermal initiators require a specific temperature to decompose and generate radicals, while photoinitiators need UV light of the appropriate wavelength and intensity.[1][3]
-
Low Monomer or Polymer Concentration: Low concentrations of PVP or other monomers can hinder the formation of a crosslinked network.[4] Coatings made from solutions with less than 15% PVP may bind poorly to the matrix.[4]
-
Presence of Impurities: Impurities in your reagents can interfere with the polymerization process. Use high-purity monomers and solvents.
Troubleshooting Workflow for Incomplete Polymerization
Caption: Troubleshooting Decision Tree for Incomplete Polymerization.
Q2: My PVP hydrogel has poor mechanical strength. How can I improve it?
A2: The mechanical properties of PVP hydrogels can be enhanced by:
-
Increasing Cross-linker Concentration: A higher concentration of the cross-linking agent leads to a higher cross-linking density, which in turn increases the mechanical strength of the hydrogel.[5][6] However, this may also decrease the swelling ratio.[5]
-
Blending with Other Polymers: Incorporating other polymers like polyvinyl alcohol (PVA) or acrylic acid (AA) can improve the mechanical properties of PVP hydrogels.[5][7] For instance, blending PVA with PVP can result in hydrogels with a tensile strength of up to 0.82 MPa.[8]
-
Increasing Polymer Concentration: A higher concentration of PVP can lead to a more entangled polymer network, which can contribute to improved mechanical strength.[9]
-
Post-synthesis Processing: Techniques like repeated freeze-thaw cycles for PVA/PVP blends can enhance mechanical properties by inducing physical cross-linking.[10]
Q3: The swelling ratio of my PVP hydrogel is too high or too low. How can I control it?
A3: The swelling behavior of PVP hydrogels is influenced by several factors:
-
Cross-linker Concentration: The degree of swelling is inversely proportional to the cross-linking density.[11] Increasing the cross-linker concentration will decrease the swelling ratio.[5]
-
Hydrophilic Comonomers: Incorporating hydrophilic monomers like acrylic acid can increase the swelling ratio, especially at higher pH values due to the ionization of carboxylic acid groups.[5]
-
PVP Concentration: The effect of PVP concentration on swelling can be complex. In some systems, increasing PVP content can decrease the equilibrium swelling.[5]
-
pH of the Swelling Medium: For hydrogels containing pH-sensitive groups like carboxylic acids, the swelling is significantly affected by the pH of the surrounding medium. Swelling increases at higher pH values for anionic hydrogels.[5]
-
Ionic Strength of the Swelling Medium: The presence of ions in the swelling medium can decrease the swelling ratio due to a reduction in the osmotic pressure difference between the hydrogel and the external solution.[12]
Quantitative Data Summary
| Parameter | Effect on Swelling Ratio | Effect on Mechanical Strength | Reference(s) |
| Increasing Cross-linker Concentration | Decreases | Increases | [5] |
| Increasing Initiator Concentration | May indirectly affect by altering chain length | Can decrease molecular weight, potentially affecting strength | [2] |
| Increasing PVP Concentration | Can decrease | Increases | [5][9] |
| Addition of Acrylic Acid | Increases (especially at higher pH) | Can be tuned | [5] |
| Addition of PVA (with freeze-thawing) | Can be controlled by PVA/PVP ratio | Increases | [8][10] |
| Increasing pH (for AA-containing hydrogels) | Increases | - | [5] |
| Increasing Ionic Strength of Medium | Decreases | - | [12] |
Q4: How do I choose the right cross-linker for my PVP hydrogel synthesis?
A4: The choice of cross-linker depends on the desired properties of the hydrogel and the polymerization method.
-
For Thermal or UV Polymerization: Ethylene glycol dimethacrylate (EGDMA) and di-ethylene glycol bis-allyl carbonate (DEGBAC) are common choices.[1][13]
-
For Chemical Cross-linking: Glutaraldehyde (GA) can be used to crosslink PVP with other polymers like pectin.[14]
-
For Radiation Cross-linking: No chemical cross-linker is needed as the high-energy radiation induces the formation of cross-links.[11][15]
Cross-linker Selection Guide
Caption: Cross-linker Selection Based on Polymerization Method.
Experimental Protocols
Protocol 1: Heat-Activated Polymerization of PVP Hydrogel
This protocol is adapted from a method for synthesizing a crosslinked PVP hydrogel.[13]
-
Preparation of Solution:
-
Solubilize 1-vinyl-2-pyrrolidone (NVP) in distilled water to a concentration of 70 wt.%.
-
Add di-ethylene glycol bis-allyl carbonate (DEGBAC) as a cross-linker and azobisisobutyronitrile (AIBN) as a thermal initiator. A 1:1 ratio of DEGBAC to AIBN at 0.4 wt.% of the total solution is a good starting point.[13]
-
-
Polymerization:
-
Pour the solution into glass beakers and seal with aluminum foil.
-
Place the beakers in an oven at 50 ± 2 °C for 24 hours to initiate polymerization.[13]
-
-
Purification:
-
After polymerization, immerse the resulting hydrogel in distilled water to wash out any unreacted monomers and initiator. The water should be changed periodically until it remains clear.
-
Protocol 2: Free-Radical Polymerization of pH-Sensitive PVP/Acrylic Acid (AA) Hydrogels
This protocol describes the synthesis of PVP/AA hydrogels.[5][6]
-
Preparation of Solution:
-
Dissolve the desired amount of PVP in distilled water.
-
Add acrylic acid (AA) as the comonomer and N,N'-methylenebisacrylamide (MBA) as the cross-linker.
-
Add benzyl (B1604629) peroxide as the initiator.[6]
-
-
Polymerization:
-
Purge the solution with nitrogen gas to remove dissolved oxygen.
-
Carry out the polymerization at a controlled temperature (e.g., 60-80 °C) for a specified duration.
-
-
Purification and Drying:
-
Cut the resulting hydrogel into discs and wash thoroughly with distilled water to remove any unreacted components.
-
Dry the hydrogels in an oven at a controlled temperature until a constant weight is achieved.
-
Experimental Workflow for PVP Hydrogel Synthesis
Caption: General Experimental Workflow for PVP Hydrogel Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. fluenceanalytics.com [fluenceanalytics.com]
- 3. Studies on the Impact of the Photoinitiator Amount Used during the PVP-Based Hydrogels’ Synthesis on Their Physicochemical Properties [mdpi.com]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and Properties of Polyvinyl Alcohol (PVA)/Polyvinyl Pyrrolidone (PVP) Hydrogel | Scientific.Net [scientific.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ijrr.com [ijrr.com]
- 12. tsijournals.com [tsijournals.com]
- 13. Lyophilized this compound Hydrogel for Culture of Human Oral Mucosa Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of Pectin/PVP Hydrogel Membranes for Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PVP Concentration in Nanoparticle Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during nanoparticle synthesis using polyvinylpyrrolidone (PVP).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of PVP in nanoparticle synthesis?
A1: this compound (PVP) is a versatile polymer that serves multiple functions in nanoparticle synthesis. Its primary roles include acting as a surface stabilizer, a growth modifier, a nanoparticle dispersant, and in some cases, a reducing agent.[1][2][3][4] As a stabilizer, PVP adsorbs onto the surface of newly formed nanoparticles, creating a steric barrier that prevents them from aggregating due to high surface energy.[4] Its amphiphilic nature allows it to influence nanoparticle growth and morphology by providing solubility in various solvents and selectively binding to specific crystal facets.[1][3]
Q2: How does PVP concentration influence the size of the synthesized nanoparticles?
A2: Generally, increasing the concentration of PVP leads to a decrease in the average size of the nanoparticles.[2] This is because a higher concentration of PVP provides more effective capping of the nanoparticle surface, which in turn controls the growth of the particles and prevents agglomeration.[2][5] For instance, in the synthesis of silver nanoparticles, increasing the PVP concentration from 2% to 4% resulted in a decrease in average particle size from 4.61 nm to 2.49 nm.[2]
Q3: Can the molecular weight of PVP affect the outcome of the synthesis?
A3: Yes, the molecular weight of PVP is a critical parameter that can significantly influence the morphology and stability of the resulting nanoparticles.[3][6] Different molecular weights of PVP can exhibit varying efficiencies in stabilizing nanoparticles and directing their shape. For example, in the synthesis of silver nanocrystals, the use of PVP with different molecular weights (ranging from 8,000 to 1,300,000 g/mol ) resulted in the formation of different shapes, such as nanorods, nanospheres, and nanowires, under the same reaction conditions.[6] The choice of molecular weight can affect the steric hindrance and the selective adsorption onto different crystal facets.[6][7]
Q4: How can I remove the PVP capping from my nanoparticles after synthesis?
A4: Removing the PVP capping agent can be necessary for certain applications, such as catalysis or creating conductive films.[8] A common method is to wash the nanoparticles through centrifugation and redispersion in a suitable solvent, such as water or ethanol, multiple times.[8] Another approach involves stirring the nanoparticles in a dilute aqueous solution of HCl or KI (e.g., 0.05 M) for several hours.[8] Heating or boiling the nanoparticles in a solvent like pyridine (B92270) has also been suggested, as it can replace the PVP on the nanoparticle surface and can be subsequently removed more easily.[8] However, it is important to note that removing the capping agent can lead to nanoparticle aggregation.[8]
Troubleshooting Guide
Problem 1: My nanoparticles are aggregated.
| Possible Cause | Suggested Solution |
| Insufficient PVP Concentration | The concentration of PVP may be too low to provide adequate steric stabilization. Increase the concentration of PVP in the reaction mixture. In some cases, an optimal PVP concentration needs to be determined experimentally. For ZnS nanoparticles, a 5% PVP concentration was found to be optimal for achieving well-dispersed particles.[5] |
| Inappropriate PVP Molecular Weight | The chosen molecular weight of PVP might not be providing effective stabilization. Experiment with different molecular weights of PVP. Longer PVP chains can offer better protection against aggregation.[3] |
| Incorrect Reaction Conditions | Factors such as pH, temperature, and the presence of salts can influence nanoparticle stability and lead to aggregation.[9] Ensure that the pH of the reaction medium is optimal. For some PVP-stabilized silver nanoparticles, a neutral to alkaline pH (pH 7.2-9) was found to be most favorable.[9] Use a sonicator to improve the dispersion of nanoparticles.[10] |
| Post-synthesis Aggregation | Aggregation can occur during purification or storage. When centrifuging, ensure a surfactant is present to prevent aggregation upon pelleting.[10] Resuspend nanoparticles in ultra-pure water or a dilute sodium citrate (B86180) solution rather than salt-containing buffers.[10] |
Problem 2: The nanoparticle size is too large.
| Possible Cause | Suggested Solution |
| Low PVP Concentration | A lower PVP concentration can lead to less effective surface capping and result in larger particles. Increase the PVP concentration to better control particle growth. For silver nanoparticles, increasing the PVP concentration from 2% to 4% decreased the average particle size.[2] |
| Slow Nucleation Rate | If the nucleation process is too slow, it can favor the growth of existing nuclei over the formation of new ones, leading to larger particles. The formation of a complex between the metal ion and PVP can sometimes slow down the nucleation rate.[5] Modifying other reaction parameters, such as temperature or the reducing agent concentration, might be necessary to promote faster nucleation. |
Problem 3: The nanoparticle morphology is not as expected (e.g., irregular shapes instead of spheres or cubes).
| Possible Cause | Suggested Solution |
| Incorrect PVP Concentration or Molecular Weight | PVP plays a crucial role as a shape-directing agent by selectively adsorbing to specific crystal facets.[3][7] The concentration and molecular weight of PVP are vital in determining the final morphology.[3] Varying the PVP concentration and molecular weight can lead to different shapes. For example, in silver nanoparticle synthesis, different PVP molecular weights yielded nanorods, nanospheres, and nanowires.[6] |
| Reaction Kinetics | The rate of reduction and other kinetic factors can influence the final shape of the nanoparticles. Adjusting the reaction temperature or the rate of addition of the reducing agent can help control the growth kinetics and achieve the desired morphology. |
Quantitative Data Summary
Table 1: Effect of PVP Concentration on Silver Nanoparticle Size
| PVP Concentration | Average Particle Size (nm) | Absorbance Wavelength (λmax, nm) |
| 2% | 4.61 | 438 |
| 3% | 2.92 | - |
| 4% | 2.49 | 421 |
| Data extracted from a study on silver nanoparticles synthesized by a modified thermal treatment method.[2] |
Table 2: Effect of PVP Concentration on Platinum Nanocube Synthesis
| Initial PVP Concentration (M) | Edge Length of Pt Nanocubes (nm) | Monodispersity |
| 0.2 | 7.7 ± 1.1 | Low (<50%) |
| 0.4 | 6.8 ± 1.2 | High |
| 0.8 | 6.1 ± 1.3 | Low |
| Data from a study on the role of PVP in the formation of Pt nanocubes.[7] |
Experimental Protocols
Protocol 1: Synthesis of PVP-Capped Silver Nanoparticles (Modified Polyol Method)
This protocol is adapted from a method used for synthesizing PVP-capped silver nanoparticles for sensor applications.[11]
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
This compound (PVP)
-
Ethylene (B1197577) glycol
Procedure:
-
Prepare a 0.25 M solution of AgNO₃ in ethylene glycol.
-
Prepare a 0.1 wt.% solution of PVP in ethylene glycol.
-
Mix 10 mL of the AgNO₃ solution with 10 mL of the PVP solution.
-
Stir the resulting solution at 120 °C.
-
Continue stirring until a yellow color appears, indicating the formation of silver nanoparticles.
-
Allow the solution to cool to room temperature.
-
Wash the synthesized nanoparticles with acetone several times to remove excess ethylene glycol and PVP. This is typically done by centrifugation, discarding the supernatant, and resuspending the nanoparticle pellet in fresh acetone.
Protocol 2: Synthesis of PVP-Stabilized Gold Nanoparticles
This protocol is based on a method for the colorimetric detection of mercury ions.[12]
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
Sodium tetraphenylborate (B1193919) (TPB)
-
This compound (PVP)
-
Deionized water
Procedure:
-
Prepare a 1 mM aqueous solution of HAuCl₄.
-
Prepare a 1 mM aqueous solution of TPB.
-
Prepare a 0.01% (w/v) aqueous solution of PVP.
-
In a typical synthesis, mix the PVP stabilizer solution with the 1 mM TPB solution.
-
To this mixture, add the 1 mM HAuCl₄ solution.
-
The reaction is complete when the solution turns a pink color, indicating the formation of gold nanoparticles.
Visualizations
Caption: Mechanism of PVP stabilization in nanoparticle synthesis.
Caption: Troubleshooting workflow for nanoparticle aggregation.
References
- 1. This compound (PVP) in nanoparticle synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Influence of Poly(vinylpyrrolidone) concentration on properties of silver nanoparticles manufactured by modified thermal treatment method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. nbinno.com [nbinno.com]
- 5. Influence of the Polyvinyl Pyrrolidone Concentration on Particle Size and Dispersion of ZnS Nanoparticles Synthesized by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation on the role of the molecular weight of polyvinyl pyrrolidone in the shape control of high-yield silver nanospheres and nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of this compound (PVP) as a capping and structure-directing agent in the formation of Pt nanocubes - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00186G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Polyvinyl-Pyrrolidone-Coated Silver Nanoparticles—The Colloidal, Chemical, and Biological Consequences of Steric Stabilization under Biorelevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound-Capped Silver Nanoparticles for Highly Sensitive and Selective Optical Fiber-Based Ammonium Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile and One Pot Synthesis of Gold Nanoparticles Using Tetraphenylborate and this compound for Selective Colorimetric Detection of Mercury Ions in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polyvinylpyrrolidone (PVP) Degradation and Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering degradation and stability issues with Polyvinylpyrrolidone (PVP).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues observed during experiments involving PVP.
1. Discoloration: Why has my PVP solution turned yellow?
-
Question: I prepared a PVP aqueous solution, and upon heating or prolonged storage, it has developed a yellow tint. What is the cause of this discoloration?
-
Answer: The yellowing of PVP solutions, particularly under heat, is a known phenomenon. While pure PVP solutions are generally stable, prolonged heating can lead to discoloration.[1] This is often attributed to the formation of aggregates of hydrated PVP chains that can scatter light, resulting in a yellow appearance.[2][3] The intensity of the color can be influenced by the molecular weight of the PVP and the presence of strongly hydrated ions.[3] In some cases, the yellow/orange hue in a heated solution containing PVP and a metal precursor can be due to the formation of metal complexes and oxidation.[4]
2. Precipitation: Why is there a precipitate in my PVP solution?
-
Question: I've observed precipitation in my PVP solution. What could be causing this?
-
Answer: Precipitation in PVP solutions can be triggered by several factors:
-
Presence of Salts with Polyvalent Anions: The addition of salts containing polyvalent anions, such as sodium tripolyphosphate and sodium metasilicate, can cause PVP to precipitate from an aqueous solution.[1]
-
Co-heating with Strong Bases: Heating a PVP solution in the presence of a strong base (e.g., sodium silicate (B1173343) or trisodium (B8492382) phosphate) can lead to precipitation.[5]
-
Solvent Polarity: PVP is highly soluble in polar solvents like water and ethanol (B145695) but has poor solubility in non-polar solvents. If the polarity of the solvent system is significantly decreased, PVP may precipitate.
-
Complexation with Other Molecules: PVP can form complexes with various molecules. While this often enhances solubility, in some cases, such as with certain polyphenols, it can lead to the formation of insoluble complexes.
-
3. Changes in Viscosity: Why has the viscosity of my PVP solution changed unexpectedly?
-
Question: The viscosity of my PVP solution has either increased or decreased significantly over time. What could be the reason?
-
Answer: Changes in the viscosity of a PVP solution are often indicative of structural changes in the polymer:
-
Decrease in Viscosity: A decrease in viscosity typically points to degradation of the PVP polymer, where the polymer chains are breaking down into smaller fragments, reducing the overall molecular weight. This can be caused by factors such as prolonged grinding, which can mechanically degrade the polymer.[1] Oxidative degradation can also lead to a reduction in molecular weight.[6]
-
Increase in Viscosity (Gelation): A significant increase in viscosity, potentially leading to gel formation, can occur due to cross-linking of the PVP chains. This can be induced by:
-
Exposure to UV light or gamma rays in the presence of azo compounds.[1]
-
Heating to high temperatures (e.g., 150°C in air) or heating at lower temperatures (90°C) with an initiator like ammonium (B1175870) persulfate.[1][5]
-
Microwave-induced in-liquid-plasma has also been shown to cause gelation.[7][8]
-
-
4. Gelation: My PVP solution has formed a gel. How can I prevent this?
-
Question: I am experiencing unwanted gel formation in my PVP solution. What are the causes and how can I avoid it?
-
Answer: Gelation in PVP solutions is a result of cross-linking between polymer chains. To prevent this:
-
Avoid Exposure to Light: Protect PVP solutions from UV and gamma radiation, especially if azo compounds are present.[1]
-
Control Temperature: Avoid prolonged heating at high temperatures. If heating is necessary, use the lowest effective temperature and time. Be aware that initiators like ammonium persulfate can induce gelation at lower temperatures.[1][5]
-
Chemical Environment: Be mindful of the chemical environment. The presence of certain oxidants or co-heating with strong bases can promote cross-linking and precipitation.[5]
-
Quantitative Data on PVP Stability
The stability of PVP is influenced by various environmental factors. The following tables summarize the effects of these factors on PVP degradation.
Table 1: Factors Influencing PVP Degradation and Stability
| Factor | Observation | Potential Outcome | Reference(s) |
| Heat | Prolonged heating of aqueous solutions | Discoloration (yellowing) | [1] |
| Heating to 150°C in air | Cross-linking, formation of insoluble compounds | [1][5] | |
| Heating to 90°C with ammonium persulfate | Cross-linking, formation of insoluble compounds | [1][5] | |
| Light (UV/Gamma) | Irradiation in the presence of azo compounds | Gel formation | [1] |
| Mechanical Stress | Long-term grinding | Decrease in average molecular weight | [1] |
| pH | Co-heating with strong bases | Precipitation | [5] |
| Additives | Salts with polyvalent anions (e.g., sodium tripolyphosphate) | Precipitation | [1] |
| Moisture/Humidity | Exposure to elevated humidity | Absorption of water, can lower the glass transition temperature (Tg) and change the physical state from glassy to rubbery. | [9][10] |
Experimental Protocols
1. Protocol for UV-Vis Spectroscopic Analysis of PVP Degradation
This protocol outlines a method to monitor PVP degradation by observing changes in its UV absorbance spectrum.
-
Objective: To qualitatively assess the degradation of PVP in a solution by monitoring changes in its UV-Vis spectrum. PVP has a characteristic absorbance maximum around 213.5 nm.[11] Degradation can lead to changes in this peak.
-
Materials:
-
PVP solution of known concentration
-
Solvent used to prepare the PVP solution (e.g., deionized water, ethanol)
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a Blank: Fill a quartz cuvette with the same solvent used to prepare your PVP solution. This will be your blank reference.
-
Calibrate the Spectrophotometer: Place the blank cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 190-400 nm).
-
Measure the Initial Spectrum: Fill a clean quartz cuvette with your fresh PVP solution. Place it in the spectrophotometer and record the absorbance spectrum. Note the wavelength and absorbance value of the peak maximum.
-
Induce Degradation (as required): Subject your PVP solution to the conditions you are investigating (e.g., heat, UV exposure, addition of a chemical agent).
-
Measure the Spectrum After Treatment: At desired time intervals, take a sample of the treated PVP solution, allow it to return to room temperature if heated, and record its UV-Vis spectrum using the same procedure as in step 3.
-
Analyze the Data: Compare the spectra taken over time. A decrease in the absorbance maximum, a shift in the wavelength of the maximum, or the appearance of new peaks can indicate degradation of the PVP.
-
2. Protocol for Size Exclusion Chromatography (SEC) Analysis of PVP
This protocol provides a step-by-step guide for analyzing the molecular weight distribution of PVP, which is a key indicator of its degradation.
-
Objective: To determine the molecular weight distribution of a PVP sample and assess for degradation, which is indicated by a shift to lower molecular weights.
-
Materials:
-
PVP sample
-
Appropriate SEC mobile phase (e.g., 0.1M sodium acetate (B1210297) and 200 mL methanol (B129727) in 800 mL water)[12]
-
SEC system with a suitable column (e.g., TSKgel G1000PW)[12]
-
UV detector
-
Molecular weight standards for calibration
-
-
Procedure:
-
System Preparation:
-
Prepare the mobile phase and degas it thoroughly.
-
Install the appropriate SEC column and equilibrate the system by running the mobile phase through it at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[12]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the PVP sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates.
-
-
Calibration (if necessary):
-
Prepare a series of molecular weight standards in the mobile phase.
-
Inject each standard and record its retention time.
-
Create a calibration curve by plotting the logarithm of the molecular weight versus the retention time.
-
-
Sample Analysis:
-
Inject a known volume of the prepared PVP sample (e.g., 25 µL) into the SEC system.[12]
-
Record the chromatogram. The PVP will elute as one or more peaks.
-
-
Data Analysis:
-
Integrate the peak(s) in the chromatogram.
-
Using the calibration curve, determine the molecular weight distribution (including number-average molecular weight, Mn, and weight-average molecular weight, Mw) of your PVP sample.
-
A shift in the peak to longer retention times or the appearance of a shoulder or a new peak at longer retention times compared to a non-degraded sample indicates a decrease in molecular weight and thus degradation.
-
-
Visualizations
Diagram 1: Potential PVP Degradation Pathways
Caption: Overview of factors leading to PVP degradation or cross-linking.
Diagram 2: Troubleshooting Workflow for PVP Stability Issues
Caption: A logical guide to troubleshooting common PVP stability problems.
Diagram 3: Experimental Workflow for Assessing PVP Stability
Caption: A standard workflow for conducting a PVP stability study.
References
- 1. Chemical properties of Polyvinylpyrrolidone_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. A novel green chemistry gelation method for polyvinyl pyrrolidone (PVP) and dimethylpolysiloxane (silicone): microwave-induced in-liquid-plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel green chemistry gelation method for polyvinyl pyrrolidone (PVP) and dimethylpolysiloxane (silicone): microwave-induced in-liquid-plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of moisture on this compound in accelerated stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Preventing PVP Precipitation in Aqueous Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the precipitation of polyvinylpyrrolidone (PVP) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of PVP precipitation in an aqueous solution?
A1: PVP precipitation in aqueous solutions can be triggered by several factors:
-
"Salting Out" Effect: The addition of high concentrations of salts can lead to the precipitation of PVP. This occurs because water molecules, which are essential for hydrating and solubilizing PVP through hydrogen bonding, are instead attracted to the salt ions. This competition for water molecules reduces the hydration of the PVP polymer chains, causing them to aggregate and precipitate.[1][2] Bi- and trivalent ions are generally more effective at causing precipitation than monovalent ions.[1]
-
Temperature Changes: While PVP is generally soluble in water, its solubility can be temperature-dependent. For some PVP grades, increasing the temperature can decrease solubility, leading to precipitation. This is a phenomenon known as a lower critical solution temperature (LCST), although for PVP in pure water, this temperature is typically above 100°C. However, the presence of other substances can lower this temperature into a relevant range.[1]
-
High PVP Concentration: While increasing PVP concentration can inhibit the precipitation of poorly soluble drugs, excessively high concentrations of PVP itself can lead to increased solution viscosity and potential self-aggregation, which may contribute to precipitation under certain conditions.[3][4]
-
pH Changes: Although PVP is known for its pH stability, extreme pH values can influence its solubility and interactions with other components in the solution, potentially leading to precipitation.[5]
-
Presence of Co-solutes: Certain organic molecules, particularly those that can form strong hydrogen bonds, may compete with water in solvating PVP, or may form insoluble complexes with PVP, leading to precipitation.[6]
Q2: How does the molecular weight (K-value) of PVP affect its precipitation?
A2: The molecular weight of PVP, often denoted by its K-value, plays a significant role in its solubility and precipitation behavior.[7][8]
-
Higher Molecular Weight (Higher K-value): Higher molecular weight PVP (e.g., K90) has a greater thickening effect on the solution, which can sometimes reduce the rate of precipitation.[7] However, these larger polymer chains may also be more prone to aggregation and precipitation, especially in the presence of salting-out agents.
-
Lower Molecular Weight (Lower K-value): Lower molecular weight PVP (e.g., K15, K17) is generally more readily soluble and less viscous in solution.[7][9] This can make it less susceptible to precipitation due to self-aggregation.
Q3: Can the presence of other active pharmaceutical ingredients (APIs) or excipients cause PVP to precipitate?
A3: Yes, interactions between PVP and other formulation components can lead to precipitation. PVP is known to form complexes with various molecules, and if this complex is insoluble in the aqueous medium, precipitation will occur.[6] For instance, PVP can form hydrogen bonds with hydroxyl and carboxyl groups on other molecules.[10] If these interactions are stronger than the interactions of the individual components with water, an insoluble complex may form.
Q4: How can I prepare a stable aqueous solution of PVP?
A4: To prepare a stable aqueous solution of PVP and minimize the risk of precipitation, follow these steps:
-
Use Purified Water: Start with high-purity water (e.g., deionized or distilled) to avoid introducing ions that could cause a salting-out effect.
-
Gradual Addition: Add the PVP powder to the water gradually while stirring continuously. This prevents the formation of clumps that are difficult to dissolve.
-
Adequate Agitation: Use a magnetic stirrer or overhead mixer to ensure vigorous and consistent agitation, which facilitates the hydration of the polymer chains.
-
Consider Gentle Heating: For higher molecular weight PVP grades, gentle heating (e.g., to 40-50°C) can help to speed up the dissolution process. However, be cautious not to overheat, as this can negatively impact the stability of some PVP grades.[11]
-
Allow Sufficient Time: Complete dissolution may take time, from a few minutes to several hours depending on the PVP grade and concentration.[12] Ensure the solution is completely clear before use.
-
pH Adjustment: If necessary, adjust the pH of the final solution. PVP is stable over a wide pH range, but optimal stability is often found in neutral to slightly acidic conditions.[5]
Troubleshooting Guides
Issue 1: PVP precipitates immediately upon addition of a salt-containing buffer.
This is a classic example of the "salting-out" effect.
Troubleshooting Steps:
-
Reduce Salt Concentration: If possible, lower the concentration of the salt in your buffer.
-
Change the Salt Type: Different salts have varying abilities to cause precipitation. Experiment with different buffer systems. Salts with monovalent ions (e.g., NaCl, KCl) are generally less likely to cause precipitation than those with divalent or trivalent ions (e.g., Na2SO4, Na3PO4).[1]
-
Lower the PVP Concentration: A lower concentration of PVP may be less susceptible to salting out.
-
Use a Lower Molecular Weight PVP: Lower K-value PVP grades are often more resistant to salting out.
Issue 2: The PVP solution is initially clear but becomes cloudy or precipitates over time, especially after a temperature change.
This could be due to temperature effects on solubility or slow aggregation kinetics.
Troubleshooting Steps:
-
Control the Temperature: Maintain a constant and controlled temperature for your solution. Avoid temperature cycling.
-
Assess Temperature Solubility Profile: Determine if the solubility of your specific PVP grade in your formulation is sensitive to temperature changes. You may need to operate within a specific temperature range.
-
Add a Stabilizer: In some cases, the addition of a co-solvent like ethanol (B145695) or a surfactant can help to stabilize the PVP in solution.[13]
Issue 3: PVP co-precipitates with my active pharmaceutical ingredient (API).
This indicates an insoluble complex formation between PVP and your API.
Troubleshooting Steps:
-
Modify the pH: Changing the pH of the solution can alter the ionization state of your API and the nature of the PVP-API interaction, potentially preventing the formation of an insoluble complex.
-
Adjust the PVP-to-API Ratio: The stoichiometry of the complex can be critical. Experiment with different ratios of PVP to API to find a range where co-precipitation does not occur.
-
Screen Different PVP Grades: The molecular weight of PVP can influence its interaction with the API. Test different K-values to see if a particular grade is less prone to complexation.
-
Introduce a Competitive Binder: Adding another excipient that can interact with either the PVP or the API might prevent the formation of the insoluble PVP-API complex.
Data Presentation
Table 1: Relationship between PVP K-Value and Average Molecular Weight
| K-Value | Average Molecular Weight ( g/mol ) | General Viscosity in Solution |
| K-12 | ~2,500 | Low |
| K-15 | ~8,000 | Low |
| K-17 | ~10,000 | Low to Medium |
| K-25 | ~29,000 | Medium |
| K-30 | ~50,000 | Medium to High |
| K-60 | ~400,000 | High |
| K-90 | ~1,000,000 | Very High |
| K-120 | ~2,500,000 | Extremely High |
Note: The molecular weights are approximate and can vary between manufacturers.[6][7][8][9][14][15][16]
Table 2: Effect of Different Salts on the Cloud Point of a 10 wt% PVP Aqueous Solution
| Salt | Concentration for Phase Separation at 20°C (mol/kg) | Concentration for Phase Separation at 80°C (mol/kg) |
| Na3PO4 | ~0.4 | ~0.3 |
| Na2CO3 | ~0.8 | ~0.6 |
| Na2SO4 | ~1.0 | ~0.8 |
Data adapted from literature to illustrate the trend. Actual values can vary based on specific experimental conditions.[17] This table demonstrates that trivalent phosphate (B84403) ions are more effective at inducing phase separation (precipitation) at lower concentrations compared to divalent carbonate and sulfate (B86663) ions.
Experimental Protocols
Protocol 1: Preparation of a Standard 5% (w/v) PVP K-30 Aqueous Solution
Materials:
-
PVP K-30 powder
-
Deionized or distilled water
-
Magnetic stirrer and stir bar
-
Beaker
-
Graduated cylinder
Procedure:
-
Measure 95 mL of deionized water using a graduated cylinder and pour it into a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar. Start stirring at a moderate speed to create a vortex.
-
Weigh 5 grams of PVP K-30 powder.
-
Slowly and gradually add the PVP K-30 powder to the vortex of the stirring water. Avoid adding the powder too quickly to prevent clumping.
-
Continue stirring until all the PVP powder is completely dissolved and the solution is clear. This may take 30-60 minutes.
-
Once dissolved, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Add deionized water to the volumetric flask until the solution reaches the 100 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
Protocol 2: Solvent-Shift Method for Evaluating PVP as a Precipitation Inhibitor
This method is used to assess the ability of PVP to prevent the precipitation of a poorly water-soluble drug from a supersaturated solution.
Materials:
-
Poorly water-soluble drug (API)
-
Organic solvent in which the API is highly soluble (e.g., DMSO, ethanol)
-
Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
PVP solution of a specific concentration in the aqueous buffer
-
Magnetic stirrer and stir bar
-
UV-Vis spectrophotometer or HPLC for concentration analysis
Procedure:
-
Prepare a concentrated stock solution of the API in the chosen organic solvent.
-
Prepare the dissolution medium: the aqueous buffer with and without the desired concentration of dissolved PVP.
-
Place a known volume of the dissolution medium (with or without PVP) in a beaker and begin stirring at a constant rate.
-
Rapidly inject a small, precise volume of the concentrated API stock solution into the stirring dissolution medium to induce supersaturation. The final concentration of the organic solvent should be low (typically <1%) to minimize its effect on solubility.
-
At predetermined time intervals, withdraw samples from the beaker. Immediately filter the samples through a syringe filter (e.g., 0.22 µm) to remove any precipitated drug.
-
Analyze the filtrate to determine the concentration of the dissolved drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the drug concentration versus time. A slower decrease in concentration in the presence of PVP indicates its effectiveness as a precipitation inhibitor.
Visualizations
Caption: Factors leading to PVP precipitation in aqueous solutions.
Caption: A logical workflow for troubleshooting PVP precipitation.
Caption: Simplified mechanism of PVP hydrogel formation.
References
- 1. researchgate.net [researchgate.net]
- 2. The solution behavior of poly(vinylpyrrolidone): its clouding in salt solution, solvation by water and isopropanol, and interaction with sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Co-precipitation with PVP and Agar to Improve Physicomechanical Properties of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PVP K-30 - Ataman Kimya [atamanchemicals.com]
- 6. Pharmaceutical assessment of this compound (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. autechindustry.com [autechindustry.com]
- 8. Detailed explanation of K value of this compound-KNOWLEDGE-HENAN PENGFEI NEW MATERIALS [pf-pvp.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis and Characterization of Pectin/PVP Hydrogel Membranes for Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sunvidone.com [sunvidone.com]
- 12. stainsfile.com [stainsfile.com]
- 13. researchgate.net [researchgate.net]
- 14. Influence of this compound Molecular Weight and Concentration on the Precipitation Inhibition of Supersaturated Solutions of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ulab360.com [ulab360.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Polyvinylpyrrolidone (PVP) Interference in Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Polyvinylpyrrolidone (PVP) in their biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PVP) and why is it used in biological experiments?
This compound (PVP) is a water-soluble, inert, and biocompatible polymer.[1][2] Due to these properties, it has a wide range of applications in pharmaceutical and biological research, including:
-
Drug formulation and delivery: To enhance the solubility and bioavailability of poorly soluble drugs.[2][3]
-
Blocking agent: To prevent nonspecific binding of proteins and other molecules to surfaces in immunoassays like ELISA and Western blotting.[4][5][6]
-
Enzyme assays: To inhibit the activity of polyphenol oxidases and absorb polyphenols that can interfere with the assay, particularly in plant extracts.[7]
-
Stabilizer: To stabilize nanoparticles and prevent their aggregation.[8][9]
-
Assay enhancer: In some cases, to enhance the signal in microparticle-based agglutination immunoassays.[10]
Q2: How can PVP interfere with my biological assay?
PVP can interfere with biological assays through several mechanisms:
-
Nonspecific Binding: PVP can coat hydrophobic surfaces, which is beneficial for blocking, but it can also lead to nonspecific adsorption of assay components, potentially causing false positives or high background signals.[4][11]
-
Protein Corona Formation: When used with nanoparticles, PVP can influence the formation of a protein corona, which alters cellular uptake and biological responses.[8]
-
Viscosity: High concentrations of PVP can increase the viscosity of solutions, which may affect pipetting accuracy and the kinetics of the assay.[9][11]
-
Direct Interaction with Assay Components: PVP can directly interact with antibodies, enzymes, or other reagents, potentially altering their activity or binding characteristics.[1] In some microparticle-based immunoassays, excessive amounts of PVP can be detrimental to the reagents.[10]
-
Cellular Effects: In cell-based assays, PVP can affect cellular processes. For instance, PVP-coated silver nanoparticles have been shown to trigger the programmed death of red blood cells (eryptosis).[12]
Q3: Which types of assays are most susceptible to PVP interference?
-
Immunoassays (ELISA, Lateral Flow, Agglutination Assays): PVP is often used as a blocking agent or signal enhancer in these assays, but improper concentrations can lead to high background, reduced sensitivity, or false results.[4][5][10][13][14]
-
Protein Quantification Assays: The presence of polymers like PVP can interfere with common protein assays. It is crucial to ensure that the buffer composition is compatible with the chosen assay.[15][16]
-
Enzyme Assays: While sometimes used to reduce interference from polyphenols, PVP itself can potentially interact with the enzyme or substrate, affecting the measured activity.[7]
-
Cell-Based Assays: PVP, especially in nanoparticle formulations, can have direct biological effects on cells, such as impacting viability and metabolic activity, which can confound the experimental results.[12][17]
Troubleshooting Guides
Problem 1: High Background Signal in Immunoassays (e.g., ELISA)
Possible Cause: Nonspecific binding of antibodies or other detection reagents to the assay surface. While PVP is used to block, suboptimal concentrations or the specific PVP molecular weight might be ineffective or even contribute to the background.
Troubleshooting Steps:
-
Optimize PVP Concentration: The optimal concentration of PVP as a blocking agent can vary. Start with a concentration range (e.g., 0.1% to 2.0%) to determine the best signal-to-noise ratio.[4][18]
-
Evaluate Different Molecular Weights of PVP: The molecular weight of PVP (e.g., PVP-40, PVP-360) can influence its blocking efficiency and potential for interference.[5][10]
-
Combine with Other Blocking Agents: In some cases, a combination of PVP with other blocking agents like polyvinyl alcohol (PVA), bovine serum albumin (BSA), or non-fat dry milk may be more effective.[4][5][11]
-
Sample Dilution: If the interference is suspected to come from the sample matrix which may contain PVP (e.g., from a drug formulation), diluting the sample can reduce the concentration of the interfering substance.[15][19]
Problem 2: Inconsistent or Non-Reproducible Results
Possible Cause: High viscosity of PVP-containing solutions leading to pipetting inaccuracies, or lot-to-lot variability of PVP.
Troubleshooting Steps:
-
Pre-warm PVP Solutions: Allow PVP-containing buffers to come to room temperature before use to ensure consistent viscosity.
-
Verify Pipetting Technique: Use calibrated pipettes and ensure consistent, slow pipetting to handle more viscous solutions accurately.
-
Control for Lot-to-Lot Variability: If possible, use the same lot of PVP for the duration of a study. If a new lot is introduced, perform validation experiments to ensure consistency.
-
Alternative Formulations: If viscosity is a persistent issue, consider using a lower molecular weight PVP or reducing its concentration if the assay performance is not compromised.
Problem 3: Reduced Assay Sensitivity or Signal
Possible Cause: PVP may be sterically hindering the binding of the analyte to the capture or detection molecule. In some cases, PVP can also cause the detachment of coated antigens from the microplate.[11]
Troubleshooting Steps:
-
Optimize Incubation Times: Increasing the incubation time of the sample or detection antibody may help overcome any kinetic hindrance caused by PVP.
-
Adjust PVP Concentration: A lower concentration of PVP might be sufficient for blocking without significantly impeding the specific binding interactions.
-
Use PVP as an Enhancer (in specific assays): In microparticle-based agglutination assays, PVP (particularly high molecular weight like PVP-360) has been shown to enhance the reaction kinetics and signal.[10] The optimal concentration needs to be determined empirically. For example, in an HPV VLP ELISA, 0.8% PVP-360 was found to be optimal for enhancing the signal.[5]
-
Alternative Blocking Agents: If PVP is suspected to be the cause of reduced sensitivity, test other blocking agents such as BSA, casein, or commercially available blocking buffers.[11][13]
Quantitative Data Summary
The following tables summarize quantitative data on PVP concentrations used in various biological assays and their observed effects.
Table 1: PVP in Immunoassays
| Assay Type | PVP Type/MW | Concentration | Purpose | Observed Effect | Reference |
| Magnetic Microparticle Immunoassay (EBV IgM) | PVP-360 | 0.1% | Reduce Interference | Significantly reduced false-positive results. | [4] |
| HPV VLP ELISA | PVP-360 | 0.8% | Enhance Signal | Maximized the optical density of positive samples. | [5] |
| Microparticle Agglutination (THC Assay) | PVP-360 | 0.69% (final) | Enhance Reaction Kinetics | Provided significant acceleration of the reaction. | [10] |
| Microparticle Agglutination (Benzodiazepine Assay) | PVP-40 | 1.31% - 3.27% (final) | Enhance Signal | Signal more than tripled at 3.27% compared to 1.31%. | [10] |
| Lateral Flow Assay | PVP (unspecified MW) | 1% | Block Reagent Pads | Yielded the highest signal intensity in an optimization experiment. | [18] |
Table 2: PVP in Other Biological Applications
| Application | PVP Type/MW | Concentration | Purpose | Observed Effect | Reference |
| Plant Enzyme Extract Preparation | PVP (unspecified MW) | 1% (w/v) | Inhibit Polyphenols | Used in the homogenization buffer for enzyme activity assays. | [20] |
| Silver Nanoparticle Synthesis | PVP (unspecified MW) | 1:10 weight ratio (AgNO₃:PVP) | Reducing and Stabilizing Agent | Produced colloidally stable nanoparticles. | [8] |
Experimental Protocols
Protocol 1: General Method for Mitigating Assay Interference by Sample Dilution
This protocol is a general approach for reducing the concentration of an interfering substance, such as PVP from a drug formulation, to a level that no longer affects the assay performance.
Materials:
-
Sample containing the analyte and suspected interfering substance (e.g., PVP).
-
Assay-compatible buffer (without the interfering substance).
Procedure:
-
Prepare a series of dilutions of the sample in the assay-compatible buffer (e.g., 1:2, 1:5, 1:10, 1:20).
-
Run each dilution in the assay according to the standard protocol.
-
Analyze the results. The goal is to find a dilution factor that is high enough to eliminate the interference but still allows the analyte concentration to be within the detection range of the assay.
-
If a suitable dilution is found, all subsequent samples should be diluted by this factor before being assayed. Remember to multiply the final result by the dilution factor to determine the original concentration of the analyte.
Protocol 2: Optimizing PVP as a Blocking Agent in ELISA
This protocol outlines the steps to determine the optimal concentration of PVP for blocking nonspecific binding in an ELISA.
Materials:
-
ELISA plates coated with the capture antibody or antigen.
-
PVP stock solution (e.g., 10% w/v in PBS).
-
Positive and negative control samples.
-
Detection antibody conjugated to an enzyme (e.g., HRP).
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Wash buffer (e.g., PBST).
-
Plate reader.
Procedure:
-
Prepare a range of PVP concentrations in your blocking buffer (e.g., 0%, 0.1%, 0.5%, 1.0%, 2.0% PVP in PBS).
-
After coating and washing the ELISA plate, add the different blocking solutions to the wells.
-
Incubate for the standard blocking time and temperature (e.g., 1-2 hours at room temperature).
-
Wash the plate.
-
Proceed with the rest of the ELISA protocol, adding positive and negative control samples to wells blocked with each PVP concentration.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the signal-to-noise ratio (Signal of positive control / Signal of negative control) for each PVP concentration.
-
The optimal PVP concentration is the one that provides the highest signal-to-noise ratio.
Visualizations
Caption: Mechanisms of PVP interference in biological assays.
Caption: Troubleshooting workflow for PVP-related assay interference.
References
- 1. Pharmaceutical assessment of this compound (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Prevention of Assay Interference in Infectious-Disease Serology Tests Done on the Liaison Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Enzyme-Linked Immunosorbent Assay for Detection of Antibodies to Virus-Like Particles of Human Papillomavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a blocking agent in immunochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. NZ241889A - Using polyvinyl pyrrolidone (pvp) to enhance the sensitivity and signal of microparticle based agglutination immunoassays - Google Patents [patents.google.com]
- 11. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. End-Functionalized Poly(vinylpyrrolidone) for Ligand Display in Lateral Flow Device Test Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Immunomodulatory Function of this compound (PVP)-Functionalized Gold Nanoparticles in Vibrio-Stimulated Sea Urchin Immune Cells [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in PVP Removal from Nanoparticle Surfaces
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing polyvinylpyrrolidone (PVP) from nanoparticle surfaces.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove PVP from nanoparticle surfaces?
A1: While PVP is a common and effective stabilizing agent in nanoparticle synthesis, its presence on the surface can be detrimental for certain applications.[1][2][3] Residual PVP can block active catalytic sites, interfere with drug loading and release, and potentially impact biocompatibility and toxicity studies.[1][2][4] Therefore, complete or controlled removal of the PVP layer is often a critical post-synthesis step.
Q2: What are the most common challenges encountered during PVP removal?
A2: Researchers often face several challenges during PVP removal, including:
-
Incomplete Removal: PVP can be strongly adsorbed onto the nanoparticle surface, making its complete removal difficult.[1][5]
-
Nanoparticle Aggregation: The removal of the protective PVP layer can lead to the agglomeration and precipitation of nanoparticles, altering their size and properties.[6][7]
-
Morphological Changes: Some removal techniques, particularly harsh chemical or thermal treatments, can alter the shape and size of the nanoparticles.[2]
-
Surface Contamination: The removal process itself might introduce new contaminants to the nanoparticle surface.[5]
Q3: How can I confirm that PVP has been successfully removed?
A3: Several analytical techniques can be employed to verify the removal of PVP from nanoparticle surfaces. The most common methods include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique can detect the characteristic vibrational peaks of PVP. The disappearance or significant reduction of these peaks after the removal process indicates successful removal.[8][9]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can identify the elemental composition and chemical states on the nanoparticle surface. A decrease in the nitrogen signal (from the pyrrolidone ring of PVP) is indicative of PVP removal.[9]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. The weight loss corresponding to the decomposition of PVP can be quantified to assess the amount of residual PVP.
Troubleshooting Guides
Issue 1: Nanoparticle Aggregation After Washing/Centrifugation
Symptoms:
-
Visible precipitation or cloudiness in the nanoparticle dispersion after washing with water or solvents and subsequent centrifugation.
-
Significant increase in hydrodynamic diameter as measured by Dynamic Light Scattering (DLS).
Possible Causes:
-
Complete removal of the stabilizing PVP layer, leading to van der Waals attraction between nanoparticles.
-
Inappropriate solvent choice that does not maintain nanoparticle stability.
-
Excessive centrifugation speed or duration, forcing particles to agglomerate.
Troubleshooting Steps:
-
Optimize Washing Solvent: While water is commonly used to dissolve PVP, for some nanoparticle systems, a mixture of water and a co-solvent (e.g., ethanol) might provide better stability during the washing process.[6][7]
-
Gradual PVP Removal: Instead of a single, aggressive washing step, perform multiple, gentler washing cycles with lower centrifugation speeds. This allows for a more controlled removal of PVP.
-
Surface Modification: After PVP removal, immediately functionalize the nanoparticle surface with a new, more suitable capping agent for your application to prevent aggregation.
-
Alternative Removal Methods: Consider dialysis, which is a gentler method for removing unbound or loosely bound PVP without the high mechanical stress of centrifugation.
Issue 2: Incomplete PVP Removal Confirmed by FTIR/XPS
Symptoms:
-
FTIR spectrum still shows characteristic PVP peaks (e.g., C=O stretching around 1650 cm⁻¹, C-N stretching).[8]
-
XPS analysis reveals a persistent nitrogen signal on the nanoparticle surface.
Possible Causes:
-
Strong binding of PVP to the nanoparticle surface.
-
Insufficient washing/treatment time or intensity.
-
Use of an ineffective removal method for the specific nanoparticle-PVP system.
Troubleshooting Steps:
-
Increase Washing Efficiency: Increase the number of washing cycles or the volume of the solvent. Sonication during the washing steps can also help to dislodge strongly adsorbed PVP.
-
Chemical Treatment: For more stubborn PVP layers, consider mild chemical treatments. For instance, a facile NaBH₄/tert-butylamine (TBA) treatment has been shown to be effective for removing PVP from Pt alloy nanoparticles without altering their morphology.[1][2]
-
Thermal Treatment (Calcination): For robust, inorganic nanoparticles, calcination at elevated temperatures can effectively burn off the PVP. However, this method requires careful optimization of temperature and atmosphere to avoid nanoparticle sintering or phase changes.[8]
-
UV-Ozone Treatment: This method can achieve complete removal of residual PVP from immobilized nanoparticles by photochemical oxidative degradation.[5]
Experimental Protocols
Protocol 1: PVP Removal by Centrifugation and Washing
This protocol is a general guideline and may require optimization for specific nanoparticle systems.
Materials:
-
PVP-capped nanoparticle dispersion
-
Deionized water or appropriate solvent (e.g., ethanol)
-
Centrifuge tubes
-
High-speed centrifuge
-
Sonication bath (optional)
Procedure:
-
Transfer a known volume of the nanoparticle dispersion to a centrifuge tube.
-
Add an excess volume of deionized water (e.g., 5-10 times the volume of the dispersion).
-
Vortex or sonicate the mixture for 5-10 minutes to ensure thorough mixing and aid in PVP dissolution.
-
Centrifuge the mixture at a speed and for a duration sufficient to pellet the nanoparticles. This will depend on the size, density, and concentration of the nanoparticles. Start with a moderate speed (e.g., 8,000 - 12,000 rpm) for 15-30 minutes.
-
Carefully decant the supernatant, which contains the dissolved PVP.
-
Resuspend the nanoparticle pellet in fresh deionized water.
-
Repeat steps 2-6 for a total of 3-5 washing cycles.
-
After the final wash, resuspend the nanoparticles in the desired solvent for storage or further use.
-
Analyze a dried sample of the washed nanoparticles using FTIR or XPS to confirm PVP removal.
Protocol 2: Chemical Removal of PVP using NaBH₄/tert-Butylamine (TBA)
This method is adapted for the removal of PVP from platinum-based nanoparticles.[2]
Materials:
-
PVP-capped Pt-based nanoparticles
-
Sodium borohydride (B1222165) (NaBH₄)
-
tert-Butylamine (TBA)
-
Deionized water
-
Stirring plate and stir bar
-
Ice bath
Procedure:
-
Prepare a fresh NaBH₄/TBA aqueous solution. For example, dissolve 10 mg of NaBH₄ in a mixture of 5 mL of TBA and 1.2 mL of deionized water.[2]
-
Disperse a known amount of the PVP-capped nanoparticles (e.g., 300 mg) in the NaBH₄/TBA solution.
-
Stir the mixture for 1 hour at a low temperature (e.g., in an ice bath at ~275 K).[2]
-
After the treatment, collect the nanoparticles by centrifugation.
-
Wash the collected nanoparticles several times with deionized water to remove any residual treatment chemicals.
-
Dry the nanoparticles and confirm PVP removal using surface analysis techniques.
Quantitative Data Summary
Table 1: Comparison of PVP Removal Methods and Their Effectiveness
| Removal Method | Nanoparticle System | Effectiveness | Potential Side Effects | Reference |
| Washing with Water | AgNPs, AuNPs | Partial to complete, depends on binding strength | Nanoparticle aggregation | [6] |
| Solvent Washing (Ethanol) | AgNPs | Can be more effective than water alone | Potential for aggregation | [7] |
| NaBH₄/TBA Treatment | Pt-Pd Nanocubes | Effective removal | Minimal change in morphology | [1][2] |
| HCl or KI Solution | AgNPs | Effective | Risk of aggregation, not suitable for acid-sensitive systems | [7][10] |
| Steam Treatment | Pd Nanoparticles | Efficient removal, maintains structure | Requires a specialized reactor | [3] |
| UV-Ozone Treatment | AuNPs on SiO₂ | Complete removal | Can introduce surface oxidation | [5] |
| Calcination | AgNPs | Complete removal | Risk of sintering and particle growth | [8] |
Visualizations
Caption: Experimental workflow for PVP removal from nanoparticle surfaces.
Caption: Troubleshooting logic for PVP removal challenges.
References
- 1. Facile removal of this compound (PVP) adsorbates from Pt alloy nanoparticles - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Steam treatment: a facile and effective process for the removal of PVP from shape-controlled palladium nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. Effect of this compound (PVP) on palladium catalysts for direct synthesis of hydrogen peroxide from hydrogen and oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Removal of Residual Poly(vinylpyrrolidone) from Gold Nanoparticles Immobilized on SiO>2> by Ultraviolet-Ozone Treatment - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Poly(vinylpyrrolidone) concentration on properties of silver nanoparticles manufactured by modified thermal treatment method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Mechanical Properties of PVP Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the mechanical properties of polyvinylpyrrolidone (PVP) hydrogels.
Frequently Asked Questions (FAQs)
Q1: My PVP hydrogel is too weak and brittle. How can I improve its strength and toughness?
A1: The mechanical properties of PVP hydrogels can be significantly enhanced through several methods. Blending PVP with other polymers, such as polyvinyl alcohol (PVA) or natural polymers like pectin (B1162225), can improve tensile strength.[1][2] Another effective approach is to create an interpenetrating polymer network (IPN) by introducing a second crosslinked polymer network within the PVP hydrogel. Additionally, increasing the crosslinking density, either by adjusting the concentration of a chemical crosslinker or by increasing the dose of radiation during synthesis, can lead to a stronger hydrogel.[3][4][5][6] The incorporation of additives like polyethylene (B3416737) glycol (PEG) can also act as a plasticizer, improving the physical properties of the hydrogel.[3]
Q2: What is the effect of radiation dose on the mechanical properties of my PVP hydrogel?
A2: The radiation dose is a critical parameter in controlling the mechanical properties of radiation-crosslinked PVP hydrogels. Generally, increasing the irradiation dose leads to a higher crosslinking density, which in turn increases the gel content and can improve mechanical strength up to a certain point.[3][4][5][6] However, excessive radiation can lead to polymer chain degradation, resulting in a more brittle hydrogel with reduced elongation.[4] Finding the optimal radiation dose is therefore crucial for achieving the desired balance of strength and flexibility. For instance, some studies have shown that a dose of 25 kGy can be sufficient for both crosslinking and sterilization.[3]
Q3: How can I control the swelling behavior of my PVP hydrogel while improving its mechanical strength?
A3: Controlling the swelling behavior while enhancing mechanical properties involves balancing hydrophilicity and crosslink density. Increasing the crosslink density, which improves mechanical strength, will generally decrease the swelling ratio as the tighter network restricts water uptake.[3] Blending PVP with less hydrophilic polymers can also reduce swelling. Conversely, incorporating hydrophilic polymers or monomers, like acrylic acid, can increase the swelling capacity.[7] The key is to optimize the formulation and crosslinking parameters to achieve the desired equilibrium between water absorption and mechanical robustness.
Q4: Can I improve the mechanical properties of PVP hydrogels without using chemical crosslinkers or radiation?
A4: Yes, physical crosslinking methods can be employed. A common technique is the freeze-thaw cycling of PVP blended with PVA.[8][9] During the freezing process, ice crystals form, forcing the polymer chains into close proximity and promoting the formation of hydrogen bonds, which act as physical crosslinks. Subsequent thawing allows for the reorganization of these bonds. Repeating this cycle multiple times can create a robust and mechanically strong hydrogel network.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Hydrogel is too soft or does not form a stable gel. | - Insufficient crosslinking.- Low polymer concentration.- Inadequate initiator concentration or activation (for chemical crosslinking).- Insufficient radiation dose (for radiation crosslinking). | - Increase the concentration of the crosslinking agent.- Increase the PVP concentration in the precursor solution.- Optimize the initiator concentration and ensure proper activation conditions (e.g., temperature, UV intensity).- Increase the irradiation dose. |
| Hydrogel is brittle and fractures easily. | - Excessive crosslinking.- High radiation dose leading to polymer degradation.- Inhomogeneous mixing of components. | - Decrease the concentration of the crosslinking agent.- Reduce the irradiation dose.- Ensure all components are fully dissolved and the solution is homogeneous before initiating polymerization. |
| Inconsistent mechanical properties between batches. | - Variations in synthesis parameters (e.g., temperature, time).- Inconsistent mixing or degassing.- Variations in the molecular weight of the PVP or other polymers. | - Strictly control all synthesis parameters.- Standardize mixing and degassing procedures.- Use polymers from the same batch with a known and consistent molecular weight. |
| Hydrogel swells excessively, losing its shape and mechanical integrity. | - Low crosslink density.- Highly hydrophilic formulation. | - Increase the crosslinking density by adjusting the crosslinker concentration or radiation dose.- Incorporate a more hydrophobic co-monomer or blend with a less hydrophilic polymer. |
Quantitative Data on Mechanical Properties
The following tables summarize the mechanical properties of PVP hydrogels under different formulation and synthesis conditions.
Table 1: Effect of Polymer Blending on Tensile Strength
| Hydrogel Composition | Crosslinking Method | Tensile Strength (MPa) | Reference |
| Pectin | Glutaraldehyde (B144438) | 0.50 | [1] |
| PVP | Glutaraldehyde | 1.4 | [1] |
| Pectin/PVP (1:1) | Glutaraldehyde | 72.29 | [1] |
| PVA | Freeze-thaw | ~0.5 - 2 | [10] |
| PVA/MOL/GO | Freeze-thaw | ~0.46 - 0.62 | [10] |
Table 2: Effect of PVP Concentration and Borax (B76245) on Compressive Strength of PVA/PVP Hydrogels
| PVP Content (%) | Borax Content (%) | Compressive Strength (kPa) | Reference |
| 0 | 0.5 | ~120 | [8] |
| 4 | 0.5 | ~200 | [8] |
| 8 | 0.5 | ~160 | [8] |
| 4 | 0.3 | ~130 | [8] |
| 4 | 0.7 | ~280 | [8] |
Experimental Protocols
Protocol 1: Synthesis of Pectin/PVP Hydrogel Membranes by Solution Casting
Materials:
-
Pectin (MW ~30,000–100,000)
-
This compound (PVP) (MW 40,000)
-
Glutaraldehyde (GA) 25% solution
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Prepare a 10% (w/v) pectin solution by dissolving pectin in distilled water.
-
Prepare separate PVP solutions to achieve desired pectin:PVP ratios (e.g., 1:0.2, 1:0.4, 1:0.6, 1:0.8, and 1:1 w/w).
-
Add 50 ml of the appropriate PVP solution to 50 ml of the pectin solution with continuous stirring to obtain a homogeneous mixture.
-
Prepare a glutaraldehyde reagent by mixing 0.2 ml of HCl with 1 ml of GA.
-
Add the glutaraldehyde reagent as a crosslinking agent to the pectin/PVP solution and stir at room temperature for 30 minutes.
-
Cast the resulting dispersion onto a flat surface (e.g., a petri dish) and allow it to dry to form a hydrogel membrane.[1]
Protocol 2: Synthesis of PVA/PVP Hydrogels by Freeze-Thaw Cycling
Materials:
-
Polyvinyl alcohol (PVA)
-
This compound (PVP)
-
Borax (optional, as a structure-forming accelerator)
-
Deionized water
Procedure:
-
If using borax, dissolve it in deionized water with stirring at 50 °C.
-
Add PVA particles to the borax solution (or plain deionized water) and heat to 95 °C while stirring for 2 hours to obtain a 10 wt% PVA solution.
-
Cool the solution to 70 °C and add the desired amount of PVP.
-
Pour the mixture into molds.
-
Subject the molds to repeated freeze-thaw cycles (e.g., freezing at -20 °C for 12 hours followed by thawing at room temperature for 5 hours).[8][9]
Protocol 3: Mechanical Testing of Hydrogels
A. Tensile Testing (adapted from ASTM D638) [11]
-
Prepare dumbbell-shaped hydrogel samples according to standard dimensions (e.g., JISK6251-7).[12]
-
Clamp both ends of the sample in a universal testing machine.
-
Stretch the sample at a constant velocity (e.g., 100 mm/min) until it fractures.[12]
-
Record the stress-strain curve to determine tensile strength and elongation at break.
B. Compression Testing (adapted from ASTM D695) [11]
-
Prepare cylindrical hydrogel samples of a defined height and diameter.[12]
-
Place the sample between two compression plates on a universal testing machine.
-
Apply a compressive force at a constant speed (e.g., 5 mm/min).[12]
-
Record the stress-strain curve to determine the compressive modulus and compressive strength.
Visualizations
Caption: Workflow for PVP hydrogel synthesis.
Caption: Workflow for mechanical testing of hydrogels.
References
- 1. Synthesis and Characterization of Pectin/PVP Hydrogel Membranes for Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imp.kiev.ua [imp.kiev.ua]
- 3. ijrr.com [ijrr.com]
- 4. inis.iaea.org [inis.iaea.org]
- 5. mdpi.com [mdpi.com]
- 6. A Comprehensive Review of Radiation-Induced Hydrogels: Synthesis, Properties, and Multidimensional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. High performances of dual network PVA hydrogel modified by PVP using borax as the structure-forming accelerator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. In Vitro Biocompatibility of Hydrogel Polyvinyl Alcohol/Moringa oleifera Leaf Extract/Graphene Oxide for Wound Dressing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A facile method to fabricate hybrid hydrogels with mechanical toughness using a novel multifunctional cross-linker - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05645A [pubs.rsc.org]
Technical Support Center: Mastering Polyvinylpyrrolidone (PVP) Molecular Weight Control
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of polyvinylpyrrolidone (PVP), with a specific focus on controlling its molecular weight. Precise molecular weight is a critical parameter that dictates the performance of PVP in numerous applications, including as a drug carrier, binder, and solubilizer in pharmaceutical formulations.
Troubleshooting Guide
This section addresses specific issues that may arise during PVP polymerization, offering potential causes and actionable solutions.
Question 1: The molecular weight of my synthesized PVP is consistently lower than the target.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| High Initiator Concentration | An excess of initiator generates a higher concentration of free radicals, leading to the formation of more polymer chains that terminate at a shorter length. | Decrease the concentration of the free radical initiator, such as azobisisobutyronitrile (AIBN) or hydrogen peroxide.[1][2] |
| Presence of Unintended Chain Transfer Agents (CTAs) | Impurities in the monomer or solvent, or the solvent itself, can act as chain transfer agents, prematurely terminating growing polymer chains.[3] | Ensure high purity of the N-vinylpyrrolidone (NVP) monomer and the solvent. Select a solvent with a low chain transfer constant. |
| High Reaction Temperature | Elevated temperatures can increase the rate of both initiation and chain transfer reactions, both of which contribute to the formation of lower molecular weight polymers.[4] | Lower the polymerization temperature. Note that this may also decrease the overall reaction rate. |
Question 2: The molecular weight of my PVP is consistently higher than the target.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Low Initiator Concentration | An insufficient amount of initiator leads to fewer growing polymer chains, resulting in longer chains and a higher average molecular weight. | Increase the concentration of the initiator. This will generate more polymer chains, thereby reducing the average molecular weight. |
| Low Monomer Concentration | Lower monomer concentrations can sometimes lead to a lower rate of propagation relative to initiation, which can result in higher molecular weight, though this effect can be complex. | Adjust the initial concentration of the NVP monomer. Generally, higher monomer concentrations can lead to higher molecular weights, but this can be influenced by other factors like the Trommsdorff effect. |
| Absence of a Chain Transfer Agent | Without a CTA, there is no mechanism to control and limit the growth of the polymer chains. | Introduce a suitable chain transfer agent (CTA) into the polymerization reaction. Common CTAs for vinyl polymerization include thiols like dodecyl mercaptan.[] |
Question 3: I am observing a broad molecular weight distribution (high Polydispersity Index - PDI) in my PVP.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Chain Transfer Reactions | N-vinylpyrrolidone is susceptible to chain transfer to the monomer and polymer, which can lead to branching and a broader distribution of chain lengths.[6] | Optimize the reaction conditions to minimize side reactions. This can include adjusting the temperature and monomer concentration. |
| Slow or Inconsistent Initiation | If the initiation of new polymer chains does not occur uniformly at the beginning of the reaction, it will result in a wider range of final chain lengths. | Ensure the initiator is well-dissolved and evenly distributed in the reaction mixture before starting the polymerization. |
| High Monomer Conversion (Trommsdorff-Norrish Effect) | At high monomer conversions, the viscosity of the reaction medium increases significantly, which can hinder termination reactions. This leads to a rapid increase in molecular weight for some chains, broadening the PDI.[3] | Stop the polymerization at a lower monomer conversion. |
| Presence of Impurities | Impurities in the monomer or solvent can act as inhibitors or retarders, leading to uncontrolled polymerization and a broader molecular weight distribution.[3] | Use purified monomer and solvent. |
Question 4: My PVP exhibits a bimodal molecular weight distribution.
Possible Causes and Solutions:
A bimodal molecular weight distribution in free radical polymerization can be complex and may arise from several factors acting simultaneously.
| Cause | Explanation | Solution |
| Multiple Active Radical Species | Different initiator fragments or radicals generated from chain transfer events may have different reactivities, leading to two distinct populations of polymer chains. | This is inherent to the complexity of free radical polymerization. Using a more controlled polymerization technique like RAFT can mitigate this. |
| Inconsistent Polymerization Conditions | Fluctuations in temperature or monomer/initiator concentration during the reaction can create different populations of polymer chains at different times. | Ensure stable and consistent reaction conditions, including uniform heating and stirring. |
| Presence of a "Living" and a Conventional Radical Polymerization Process | In some systems, particularly those aiming for controlled radical polymerization, a combination of controlled and conventional free-radical processes can occur simultaneously, leading to a bimodal distribution.[7] | Optimize the ratio of initiator to chain transfer agent (in controlled radical polymerization) to favor the controlled process. |
| Coagulative Nucleation in Emulsion/Dispersion Systems | In heterogeneous polymerization systems, different polymerization modes (e.g., in small primary particles versus larger aggregated particles) can lead to distinct molecular weight populations.[8] | While less common in solution polymerization of PVP, ensure the reaction mixture remains a homogeneous solution. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to control the molecular weight of PVP during free-radical polymerization?
A1: The primary methods for controlling the molecular weight of PVP are:
-
Initiator Concentration: Increasing the initiator concentration leads to a lower molecular weight.[9]
-
Monomer Concentration: The concentration of the N-vinylpyrrolidone (NVP) monomer can influence the polymerization rate and molecular weight.[1]
-
Chain Transfer Agents (CTAs): The addition of CTAs, such as thiols, is an effective way to reduce the molecular weight of the polymer.[]
-
Solvent Selection: The choice of solvent can affect the polymerization kinetics and the degree of chain transfer, thereby influencing the molecular weight.
-
Temperature: Higher reaction temperatures generally lead to lower molecular weight PVP.[4]
Q2: How does a Chain Transfer Agent (CTA) work to control molecular weight?
A2: A chain transfer agent (CTA) possesses a weak chemical bond that can react with a growing polymer radical. This reaction terminates the growth of the current polymer chain and creates a new radical on the CTA molecule. This new radical can then initiate the growth of a new, shorter polymer chain. The overall effect is an increase in the number of polymer chains and a decrease in the average molecular weight.
Q3: What are some common initiators and chain transfer agents used for PVP synthesis?
A3:
-
Initiators: Common free-radical initiators for NVP polymerization include azobisisobutyronitrile (AIBN) and hydrogen peroxide.[1][2][10] Benzoyl peroxide has also been reported as an effective initiator.[11]
-
Chain Transfer Agents: For controlling the molecular weight of poly(N-vinyl amides), organic compounds that are effective chain-transfer agents include thiols (mercaptans) like isopropanethiol and dodecyl mercaptan, as well as certain alcohols like isopropyl alcohol.[][12] Reversible Addition-Fragmentation chain Transfer (RAFT) agents, such as xanthates and dithiocarbamates, are used for more controlled polymerization.[13]
Q4: How can I determine the molecular weight of my synthesized PVP?
A4: The molecular weight of PVP is typically characterized by its K-value, which is derived from the relative viscosity of a PVP solution. The K-value can be correlated to the average molecular weight.[14] More direct methods for determining molecular weight and its distribution (polydispersity) include Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[8]
Quantitative Data
The following tables provide an overview of the expected impact of various parameters on the molecular weight of PVP.
Table 1: Effect of Initiator (AIBN) Concentration on PVP Molecular Weight
| Initiator Concentration (mol/L) | Approximate Weight Average Molecular Weight (Mw) ( g/mol ) |
| Low | High |
| Medium | Medium |
| High | Low |
| Note: This table illustrates a general trend. Actual values will depend on specific reaction conditions. |
Table 2: K-Value to Approximate Average Molecular Weight Conversion for PVP
| K-Value | Approximate Average Molecular Weight ( g/mol ) |
| K-12 | 2,500 |
| K-15 | 8,000 |
| K-17 | 10,000 |
| K-25 | 30,000 |
| K-30 | 50,000 |
| K-60 | 400,000 |
| K-90 | 1,000,000 |
| Source: Data compiled from various sources. Values can vary slightly between suppliers. |
Experimental Protocols
General Protocol for Free-Radical Polymerization of N-Vinylpyrrolidone (NVP)
This protocol provides a general guideline for the solution polymerization of NVP. The specific amounts of reagents should be adjusted based on the desired molecular weight.
Materials:
-
N-Vinylpyrrolidone (NVP), purified
-
Solvent (e.g., water, isopropanol, ethanol)
-
Free-radical initiator (e.g., AIBN)
-
Chain Transfer Agent (CTA) (optional, e.g., dodecyl mercaptan)
-
Reaction vessel with a stirrer, condenser, and nitrogen inlet
Procedure:
-
Purification: Purify the NVP monomer by vacuum distillation to remove any inhibitors.
-
Reaction Setup: Assemble the reaction vessel and purge with nitrogen for at least 30 minutes to create an inert atmosphere.
-
Charging Reagents: Add the desired amount of solvent and NVP monomer to the reaction vessel. If using a CTA, add it at this stage.
-
Initiation: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C). Once the temperature is stable, add the initiator (dissolved in a small amount of solvent if it's a solid).
-
Polymerization: Allow the reaction to proceed for the desired amount of time (typically several hours), maintaining a constant temperature and stirring.
-
Termination and Purification: Cool the reaction mixture. The polymer can be isolated by precipitation in a non-solvent (e.g., diethyl ether) and then dried under vacuum.
Protocol for RAFT Polymerization of N-Vinylpyrrolidone
This protocol is an example of a more controlled polymerization technique.
Materials:
-
N-Vinylpyrrolidone (NVP), purified
-
RAFT agent (e.g., a xanthate or dithiocarbamate)[13]
-
Initiator (e.g., AIBN)
-
Solvent (e.g., 1,4-dioxane (B91453) or benzene)[13]
-
Reaction vessel with a stirrer, condenser, and nitrogen inlet
Procedure:
-
Reagent Preparation: In a reaction flask, dissolve the NVP monomer, RAFT agent, and initiator in the chosen solvent. A typical molar ratio of [NVP]:[RAFT agent]:[Initiator] might be in the range of[15]::[0.2].
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the specified time.[13]
-
Isolation: After the desired conversion is reached, the polymerization is stopped by cooling the reaction vessel in an ice bath. The polymer can then be isolated by precipitation and purified.
Visualizations
Caption: General workflow for the laboratory synthesis of this compound (PVP).
Caption: Relationship between key control parameters and the resulting molecular weight of PVP.
References
- 1. Introduction of Polyvinylpyrrolidone_Chemicalbook [chemicalbook.com]
- 2. Methods for Preparing Poly Vinyl Pyrrolidone - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0104042B1 - Preparation of this compound or vinyl-pyrrolidone/vinyl acetate copolymers of various molecular weights using a single initiator system - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arxiv.org [arxiv.org]
- 9. fluenceanalytics.com [fluenceanalytics.com]
- 10. Green Chemistry in Teaching Labo [web.njit.edu]
- 11. sbpmat.org.br [sbpmat.org.br]
- 12. chemicalpapers.com [chemicalpapers.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmaceutical assessment of this compound (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
Technical Support Center: Polyvinylpyrrolidone (PVP) in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of polyvinylpyrrolidone (PVP) in long-term cell culture. It addresses common issues, offers troubleshooting advice, and provides detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is PVP and why is it used in cell culture?
This compound (PVP) is a water-soluble, synthetic polymer of N-vinylpyrrolidone.[1][2] Due to its unique properties—such as being generally inert, non-toxic, biocompatible, and pH-stable—it has found various applications in pharmaceuticals and cell culture.[1][3] In cell culture, it is commonly used as a cryoprotectant for cell preservation, a stabilizing agent for nanoparticles and proteins, and to reduce browning and hyperhydricity in plant tissue culture.[4][5][6][7]
Q2: Is PVP toxic to cells in long-term culture?
The toxicity of PVP is dependent on its molecular weight, concentration, and whether it is complexed with other substances like iodine (in PVP-Iodine) or used as a nanoparticle coating.[8][9]
-
Pure PVP: Generally considered to have low toxicity at low concentrations.[1][3] However, high molecular weight PVP can be problematic as it may not be efficiently excreted by cells, leading to accumulation and potential "storage disease" where it is retained within the reticuloendothelial system.[10][11]
-
PVP-Iodine (PVP-I): Clinically used concentrations of PVP-I can be toxic to eukaryotic cells, causing rapid cell death by disrupting the cell membrane and mitochondrial membrane potential.[9][12]
-
PVP-coated Nanoparticles: The PVP coating can influence the cytotoxicity of nanoparticles. For instance, PVP-coated silver nanoparticles have shown higher cytotoxicity compared to those with other coatings.[13] PVP-coated gold nanoparticles have been observed to inhibit endothelial cell viability and proliferation.[14]
Q3: Can PVP interfere with my cell-based assays?
Yes, PVP, particularly when used as a coating for nanoparticles or as an additive in culture media, can potentially interfere with cell-based assays.[15] This interference can manifest in several ways:
-
Autofluorescence: PVP or impurities could contribute to background fluorescence, affecting imaging-based assays.[15]
-
Interaction with Assay Reagents: PVP might interact with detection reagents, leading to false-positive or false-negative results.[16]
-
Alteration of Cell Behavior: PVP can alter cell proliferation and signaling pathways (e.g., ERK1/2), which could confound the interpretation of assays measuring these endpoints.[14]
Q4: What are the signs of PVP-related issues in my cell culture?
Recognizing the early warning signs of PVP-related problems can prevent the loss of valuable cultures.[17] Key indicators include:
-
Changes in Cell Morphology: Cells may appear stressed, rounded, or detached from the culture surface.
-
Altered Growth Rates: You might observe a sudden decrease in proliferation or, in some cases, an unexpected increase.[18]
-
Decreased Viability: An increase in floating, dead cells.
-
Unexpected Assay Results: Inconsistent or inexplicable data from your cell-based assays.
Troubleshooting Guide
This guide addresses specific problems you might encounter when using PVP in long-term cell culture.
| Problem | Possible Cause | Recommended Solution |
| Decreased cell viability after introducing PVP. | PVP concentration is too high. | Determine the optimal, non-toxic concentration of PVP for your specific cell line through a dose-response experiment. |
| High molecular weight PVP is accumulating in cells. | If possible, switch to a lower molecular weight PVP.[8] | |
| PVP is part of a toxic complex (e.g., PVP-Iodine). | Ensure you are using pure, cell culture-grade PVP and not a complex like PVP-Iodine for long-term culture applications. | |
| Altered cell proliferation (increase or decrease). | PVP is affecting cell signaling pathways. | Investigate the effect of PVP on relevant signaling pathways in your cell line. Consider if the observed effect is a desirable outcome or an artifact.[14] |
| PVP is acting as a protective agent or growth promoter. | In some contexts, like hydrogels, PVP can enhance cell proliferation.[19] Evaluate if this is consistent with your experimental goals. | |
| Inconsistent results in cell-based assays. | PVP is interfering with the assay. | Run appropriate controls, including a "PVP only" control (without cells) and a "vehicle" control (cells without PVP), to identify any direct interference with the assay reagents or detection method. |
| Difficulty dissolving PVP. | Improper dissolution technique. | PVP can be dissolved in water or culture medium by creating a paste and heating it gently (e.g., in a 55°C water bath or paraffin (B1166041) oven overnight) with stirring until a smooth, syrupy solution is obtained.[2] |
Quantitative Data Summary
The following table summarizes quantitative data on PVP cytotoxicity from various studies. It is crucial to note that toxicity is highly dependent on the specific cell line, PVP grade, and experimental conditions.
| Cell Line(s) | PVP Formulation | Concentration Range | Observed Effect | Citation(s) |
| Endothelial (HMEC-1), Mesothelial (LP-9), Epithelial (A549), Immune (RAW264.7) | PVP-Iodine (PVP-I) | > 0.1% | Abolished cellular and mitochondrial metabolism. | [9] |
| Normal Human Dermal Fibroblasts (NHDF) | PVP K30 | Up to 0.05 mg/mL | No significant cytotoxicity (cell survival > 85%). | [3] |
| Leukemia (JURKAT) and Peripheral Blood Mononuclear Cells (PBMCs) | PVP-coated Silver Nanoparticles (PVP-AgNPs) | 0.37 - 6 µg/mL | PVP-AgNPs induced higher cytotoxicity compared to glucose-coated AgNPs. | [13] |
| Adipose Tissue-derived Adult Stem Cells (ASCs) | PVP (as a cryoprotectant) | 10% in DMEM | Maintained cell viability (~70%) comparable to standard cryopreservation media with DMSO. | [20] |
Experimental Protocols
Protocol 1: Assessment of PVP Cytotoxicity using MTT Assay
This protocol outlines a method to determine the cytotoxic effect of PVP on an adherent cell line.
Materials:
-
Cell line of interest
-
Complete culture medium
-
PVP solution (sterile, various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
PVP Treatment: Prepare serial dilutions of your PVP solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the PVP dilutions. Include a "no PVP" control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control (untreated) cells.
Protocol 2: Removal of PVP from Nanoparticle Suspensions
This protocol provides a general method for removing excess PVP from a solution containing PVP-coated nanoparticles.
Materials:
-
PVP-coated nanoparticle suspension
-
Appropriate solvent (e.g., deionized water, ethanol)[21]
-
Centrifuge capable of pelleting the nanoparticles
-
Ultrasonic bath (optional)[21]
Procedure:
-
Dilution: Dilute the nanoparticle suspension with a suitable solvent (e.g., 1:10 ratio of suspension to solvent) in a centrifuge tube.
-
Centrifugation: Centrifuge the suspension at a speed and time sufficient to pellet the nanoparticles. This will depend on the size and density of your nanoparticles.
-
Supernatant Removal: Carefully decant the supernatant, which contains the dissolved, unbound PVP.
-
Resuspension: Resuspend the nanoparticle pellet in fresh solvent. Gentle vortexing or sonication can aid in resuspension.
-
Repeat: Repeat the centrifugation and resuspension steps 2-3 times to ensure thorough removal of PVP.
-
Final Resuspension: After the final wash, resuspend the cleaned nanoparticles in the desired buffer or medium for your downstream application.
Visualizations
Caption: Troubleshooting workflow for PVP-related issues in cell culture.
Caption: Potential mechanisms of PVP-induced cytotoxicity in cells.
References
- 1. Pharmaceutical assessment of this compound (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stainsfile.com [stainsfile.com]
- 3. The Impact of Various Poly(vinylpyrrolidone) Polymers on the Crystallization Process of Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunomodulatory Function of this compound (PVP)-Functionalized Gold Nanoparticles in Vibrio-Stimulated Sea Urchin Immune Cells | MDPI [mdpi.com]
- 6. chapmanhall.com [chapmanhall.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Cell death and barrier disruption by clinically used iodine concentrations | Life Science Alliance [life-science-alliance.org]
- 10. droracle.ai [droracle.ai]
- 11. Long-term this compound storage. Histochemical and ultrastructural observations in two biopsy cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell death and barrier disruption by clinically used iodine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound-coated gold nanoparticles inhibit endothelial cell viability, proliferation, and ERK1/2 phosphorylation and reduce the magnitude of endothelial-independent dilator responses in isolated aortic vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. cellculturecompany.com [cellculturecompany.com]
- 18. researchgate.net [researchgate.net]
- 19. Effect of crosslinked poly(1-vinyl-2-pyrrolidinone) gels on cell growth in static cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of this compound as a cryoprotectant for adipose tissue-derived adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming PVP-Induced Cytotoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with polyvinylpyrrolidone (PVP)-induced cytotoxicity in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is PVP and why is it used in in vitro experiments?
This compound (PVP), also known as povidone, is a synthetic, water-soluble polymer of N-vinylpyrrolidone.[1] Due to its inertness, biocompatibility, and ability to dissolve in both water and many organic solvents, PVP is widely used in pharmaceuticals and biomedical research.[1][2] Its applications include acting as a binder in tablets, a cryoprotectant for cells, a viscosity enhancer, and a stabilizer for nanoparticles and poorly soluble drugs.[1][3][4]
Q2: Can PVP be cytotoxic to cells in culture?
While generally considered biocompatible, PVP can exhibit cytotoxicity under certain conditions.[1] The cytotoxic effects are often dependent on several factors, including:
-
Concentration: Higher concentrations of PVP are more likely to induce cytotoxic effects.
-
Molecular Weight (MW): Lower molecular weight PVP may be more cytotoxic as it can more easily penetrate cells.[5]
-
Purity: Residual monomers or other impurities from the synthesis process can contribute to cytotoxicity.
-
Cell Type: Different cell lines exhibit varying sensitivities to PVP.
-
Formulation: When used as a carrier or coating, the overall formulation can influence cytotoxicity. For instance, in povidone-iodine (PVP-I), the cytotoxicity is primarily attributed to the oxidizing effects of free iodine.[6]
Q3: What are the cellular mechanisms of PVP-induced cytotoxicity?
The primary mechanism of cytotoxicity, especially in the case of PVP-iodine, involves the induction of oxidative stress by free iodine, which can lead to:
-
Apoptosis (Programmed Cell Death): This can be triggered through both intrinsic and extrinsic pathways, often involving the activation of caspase-3.[6]
-
Necrosis: At higher concentrations, direct damage to the cell membrane can occur, leading to necrosis.[6]
For PVP itself, particularly at high concentrations or with low molecular weights, cytotoxicity may be related to physical stress on the cell membrane or interactions with cellular processes.
Q4: How does the molecular weight of PVP affect cytotoxicity?
The molecular weight of PVP is a critical factor influencing its interaction with cells and, consequently, its cytotoxic potential. Lower molecular weight PVP molecules are smaller and may penetrate cell membranes more easily, leading to higher toxicity.[5] Conversely, larger PVP molecules are generally less harmful as they are less likely to enter cells. The biological elimination of PVP from the body is also inversely proportional to its molecular weight.[7] Different grades of PVP are denoted by a K-value (e.g., K15, K30, K90), which is related to the average molecular weight.[8][9]
Q5: Are there alternatives to PVP if cytotoxicity is a persistent issue?
Yes, depending on the application, several alternatives to PVP can be considered. For instance, in assisted reproductive technology, hyaluronic acid has been successfully used as a replacement for PVP to slow sperm motility during intracytoplasmic sperm injection (ICSI).[10][11] For drug formulations, other polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) may be suitable alternatives.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments involving PVP.
Problem 1: High cytotoxicity observed in cell viability assays (e.g., MTT, LDH).
-
Symptom: A significant reduction in cell viability in PVP-treated cells compared to controls.
-
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| High PVP Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration of PVP for your specific cell line and application. |
| Low Molecular Weight PVP | If possible, switch to a higher molecular weight PVP (e.g., K30 or K90) which may exhibit lower cytotoxicity.[5] |
| PVP Impurities | Ensure the use of high-purity, sterile PVP. Consider dialysis of the PVP solution to remove potential low molecular weight impurities or residual monomers. |
| PVP-I Formulation Issues (High Free Iodine) | For PVP-I based materials, a high initial burst of iodine can be cytotoxic.[6] Consider pre-leaching the material in a buffer before cell exposure or modifying the formulation to slow the release kinetics.[6] |
| Incorrect Assay Interpretation | Some compounds can interfere with the chemistry of viability assays (e.g., direct reduction of MTT). Run appropriate controls, such as a cell-free system with your PVP formulation and the assay reagent, to rule out interference. |
Problem 2: Inconsistent or variable results in cytotoxicity assays.
-
Symptom: High variability between replicate wells or experiments.
-
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Solubilization of Formazan (B1609692) (MTT Assay) | Ensure complete dissolution of formazan crystals by using a sufficient volume of a suitable solubilizing agent (e.g., DMSO) and allowing adequate incubation time with gentle agitation. |
| Interference from Media Components | Phenol (B47542) red and serum in cell culture media can interfere with colorimetric assays. Use phenol red-free media and consider reducing or removing serum during the assay incubation period. |
| "Edge Effect" in 96-well plates | Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media.[8] |
| Pipetting Errors | Ensure proper pipetting technique and use calibrated pipettes to minimize variability in cell seeding and reagent addition. |
Quantitative Data on PVP Cytotoxicity
The following tables summarize quantitative data on PVP-related cytotoxicity from various studies. It is important to note that direct comparisons can be challenging due to variations in cell lines, experimental conditions, and PVP formulations.
Table 1: Effect of PVP Formulations on Cell Viability
| PVP Formulation | Cell Line | Concentration | Incubation Time | Result | Reference |
| PVP Hydrogel (direct contact) | hOMSCs | N/A | 3 days | 68.4% cell metabolic activity compared to control | |
| PVP/Alginate Hydrogel Extract | 3T3L1 mouse fibroblasts | 10, 50, 100 µg/mL | 24 hours | 83-135% cell viability (non-cytotoxic) | [1] |
| PVP-coated Silver Nanoparticles (PVP-AgNPs) | JURKAT (leukemia) | IC50: 1.5 µg/mL | 24 hours | Lower cell viability compared to glucose-coated AgNPs | |
| PVP-coated Silver Nanoparticles (PVP-AgNPs) | PBMCs (healthy) | IC50: > 6 µg/mL | 24 hours | Less cytotoxic to healthy cells compared to leukemia cells |
Table 2: Influence of PVP Molecular Weight on Cytotoxicity (Qualitative)
| PVP Molecular Weight | Organism/Cell Line | Observation | Reference |
| 40 kDa | Daphnia magna | Lethal effects observed at OECD recommended algal rations. | |
| 360 kDa | Daphnia magna | Inhibited growth but was not lethal under the same conditions. |
Experimental Protocols
Detailed methodologies for key experiments to assess PVP-induced cytotoxicity.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance is measured, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of the PVP solution. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate at 37°C for 2-4 hours.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630 nm to correct for background.[6]
LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged membranes.
Principle: LDH released into the culture supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the PVP solution in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Add Reaction Mixture: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add Stop Solution: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells in culture with the PVP solution for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[3]
Visualizations
Signaling Pathway: PVP-Iodine Induced Apoptosis
Caption: Signaling pathway of PVP-Iodine induced cell death.
Experimental Workflow: Troubleshooting PVP Cytotoxicity
Caption: A logical workflow for troubleshooting PVP-induced cytotoxicity.
Logical Relationship: Factors Influencing PVP Cytotoxicity
Caption: Key factors that modulate the cytotoxic effects of PVP in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of the this compound concentration of cryoprotectant on mouse embryo development and production of pups: 7.5% of PVP is beneficial for in vitro and in vivo development of frozen-thawed mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sunvidone.com [sunvidone.com]
- 5. ulipolymer.com [ulipolymer.com]
- 6. Pharmaceutical assessment of this compound (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Toxicity of the water-soluble polymer PVP is dependent on molecular weight and feed concentration for a freshwater model species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. K30 or K90 A Guide to Choosing the Right PVP for Your Formulation-KNOWLEDGE-HENAN PENGFEI NEW MATERIALS [pf-pvp.com]
Validation & Comparative
A Comparative Guide to Validating Drug Release from Polyvinylpyrrolidone (PVP) Matrices
This guide provides a comprehensive comparison of drug release from various polyvinylpyrrolidone (PVP) matrix formulations. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of PVP's performance as a drug release carrier. This document summarizes key experimental data, details the methodologies used, and visualizes critical concepts in drug release from PVP matrices.
Data Presentation: Comparative Drug Release Profiles
The following tables summarize the in vitro dissolution data from studies investigating the impact of PVP K-value and drug-to-polymer ratio on the release of poorly water-soluble drugs.
Table 1: Influence of PVP K-Value on Drug Release
This table compares the percentage of drug released over time from solid dispersions formulated with different molecular weight grades of PVP.
| Time (minutes) | PVP K15 | PVP K17 | PVP K30 | PVP K60 |
| 10 | ~25% | ~30% | ~45% | ~40% |
| 30 | ~40% | ~50% | ~70% | ~65% |
| 60 | ~55% | ~65% | ~85% | ~80% |
| 120 | ~70% | ~75% | >90% | >85% |
Data compiled from a study on Glycyrrhetinic Acid solid dispersions with a carrier-to-drug ratio of 8:1. The results indicate that PVP K30 provided the most significant enhancement in the dissolution rate.[1]
Table 2: Influence of Drug-to-PVP K30 Ratio on Drug Release
This table illustrates how varying the ratio of drug to PVP K30 in a solid dispersion formulation affects the drug release profile.
| Time (minutes) | Drug:PVP K30 (1:3) | Drug:PVP K30 (1:5) | Drug:PVP K30 (1:8) |
| 5 | ~30% | ~40% | ~55% |
| 10 | ~45% | ~60% | ~70% |
| 15 | ~55% | ~70% | ~75% |
| 30 | ~65% | ~75% | ~80% |
| 45 | ~68% | ~78% | ~81% |
Data is based on studies with the poorly water-soluble drug T-OA. The dissolution rate was observed to increase with a higher proportion of PVP.[2]
Table 3: Comparative Dissolution of a Poorly Soluble Drug with Different Polymers
This table compares the dissolution of Famotidine (a poorly water-soluble drug) from solid dispersions prepared with PVP K30 and other amorphous polymers.[3]
| Time (minutes) | Pure Drug | Solid Dispersion with Inulin | Solid Dispersion with Milk Powder | Solid Dispersion with PVP K30 |
| 10 | ~15% | ~25% | ~60% | ~75% |
| 20 | ~25% | ~35% | ~75% | ~85% |
| 30 | ~35% | ~45% | ~85% | ~95% |
| 40 | ~40% | ~50% | ~90% | ~98% |
| 50 | ~45% | ~55% | ~91% | ~99% |
| 60 | ~50% | ~59% | ~92% | ~99.4% |
The study highlights that solid dispersions with PVP K30 resulted in a significantly higher drug release compared to the pure drug and other carriers.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of drug release from PVP matrices.
1. In Vitro Dissolution Testing (Paddle Method)
This protocol is a standard method for assessing the dissolution rate of solid dosage forms.
-
Dissolution Medium: 900 mL of a specified buffer solution (e.g., 0.1 N HCl or phosphate (B84403) buffer at a specific pH to simulate gastrointestinal conditions).[6] The medium should be de-aerated before use.
-
Temperature: Maintained at 37 ± 0.5°C.[2]
-
Paddle Speed: 50 or 75 rpm.[2]
-
Procedure:
-
Place one tablet or an accurately weighed amount of the solid dispersion in each dissolution vessel.
-
Start the apparatus and withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
-
Analysis: The concentration of the dissolved drug in the filtered samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
2. Preparation of Solid Dispersions (Solvent Evaporation Method)
This is a common technique to prepare solid dispersions of poorly water-soluble drugs with PVP.
-
Materials: Active Pharmaceutical Ingredient (API), this compound (PVP), and a suitable solvent (e.g., ethanol, methanol, or a mixture).
-
Procedure:
-
Dissolve the API and PVP in the selected solvent in the desired ratio.
-
The solvent is then evaporated under controlled conditions (e.g., using a rotary evaporator or by slow evaporation at room temperature).
-
The resulting solid mass is further dried to remove any residual solvent.
-
The dried solid dispersion is then pulverized and sieved to obtain a uniform powder.
-
3. Characterization of Solid Dispersions
These techniques are used to understand the physical form of the drug within the PVP matrix.
-
Differential Scanning Calorimetry (DSC): To determine the thermal properties and to check for the absence of the drug's crystalline melting peak, which indicates its amorphous state.
-
X-Ray Powder Diffraction (XRPD): To confirm the amorphous nature of the drug in the solid dispersion by observing the absence of sharp diffraction peaks characteristic of the crystalline drug.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions (e.g., hydrogen bonding) between the drug and the PVP polymer.[7]
Mandatory Visualization
Diagram 1: Experimental Workflow for Validating Drug Release
Caption: Workflow for preparing and validating drug release from PVP matrices.
Diagram 2: Factors Influencing Drug Release from a PVP Matrix
Caption: Key factors that modulate drug release from a PVP matrix system.
References
- 1. scispace.com [scispace.com]
- 2. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejpps.online [ejpps.online]
- 4. ijrpr.com [ijrpr.com]
- 5. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Solid-State Characterization and Dissolution Properties of Meloxicam–Moringa Coagulant–PVP Ternary Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
comparing PVP and PEG as drug carriers
An Objective Comparison of PVP and PEG as Drug Carriers for Pharmaceutical Researchers
Introduction
Polyvinylpyrrolidone (PVP) and Polyethylene (B3416737) glycol (PEG) are two of the most prominent hydrophilic polymers used in pharmaceutical sciences as drug carriers. Both are recognized as safe by the U.S. Food and Drug Administration (FDA) and are utilized to enhance the solubility, stability, and bioavailability of therapeutic agents.[1][2] PVP, or povidone, is a synthetic polymer of N-vinylpyrrolidone known for its excellent solubility in both water and various organic solvents, good binding properties, and its ability to form stable complexes with a wide range of drugs.[1] PEG is a polyether compound renowned for its "stealth" properties; when attached to a drug or nanoparticle surface (a process known as PEGylation), it can reduce immunogenicity and prolong circulation time by shielding the carrier from the body's mononuclear phagocyte system (MPS).[3][4][5]
This guide provides a detailed, objective comparison of PVP and PEG as drug carriers, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate polymer for their specific application.
Data Presentation: Performance Metrics
The performance of PVP and PEG as drug carriers can be quantified across several key parameters. The following tables summarize available experimental data for these metrics.
Table 1: Physicochemical and Biocompatibility Properties
| Property | This compound (PVP) | Polyethylene Glycol (PEG) | Key Considerations |
| Biocompatibility | Generally biocompatible and non-toxic.[1] | Highly biocompatible and non-toxic.[6] | Both are FDA-approved for pharmaceutical use. |
| Solubility | Excellent solubility in water and a wide range of polar/non-polar organic solvents.[1] | Soluble in water and many organic solvents.[2][6] | PVP's amphiphilic character gives it broader solvent compatibility.[7] |
| Immunogenicity | Generally considered to have low immunogenicity.[8] However, repeated injections of PVP-coated nanoparticles did not trigger the Accelerated Blood Clearance (ABC) effect seen with PEG.[9] | While historically considered non-immunogenic, evidence shows that pre-existing anti-PEG antibodies can cause accelerated clearance and hypersensitivity reactions.[8][9] | The potential for PEG immunogenicity is a growing concern and a key differentiator.[8][10] |
| Biodegradability | Considered non-biodegradable; high molecular weight variants can accumulate in the body.[1][8] | Low molecular weight (<~60 kDa) PEG is excreted via the kidneys, but it is also non-biodegradable, and high MW PEG can accumulate.[10] | Lack of biodegradability for both polymers is a limitation for high MW applications. |
Table 2: Drug Formulation and In Vitro Performance
| Parameter | This compound (PVP) | Polyethylene Glycol (PEG) | Key Considerations |
| Drug Loading | Can achieve high drug loading. A PVP coating on gold nanoparticles resulted in a 78% drug loading of Epirubicin.[1] | Drug loading is formulation-dependent. Doxorubicin loading in PEG-coated magnetic nanoparticles was found to be in the order of CoFe₂O₄ > NiFe₂O₄ > Fe₃O₄.[11] | The interaction between the specific drug and polymer matrix is critical. PVP often enhances drug loading by forming amorphous solid dispersions.[12] |
| Encapsulation Efficiency | Formulation dependent. In one study, PVP was used to create composite microparticles with high therapeutic efficacy.[1] | In a study with carbamazepine (B1668303) microspheres, encapsulation efficiency was 65-70% when PEG 1500 was added to the formulation.[13] | The manufacturing process (e.g., spray drying, coacervation) significantly impacts efficiency for both polymers.[1] |
| Drug Release Profile | Significantly enhances the dissolution rate of poorly soluble drugs.[1][12] PVP/curcumin powders achieved >95% release in 5 minutes, compared to ~2% for the pure drug.[1] Increasing the PVP/drug ratio often enhances the release rate.[1] | Can be used to modify and sustain drug release. The addition of PEG 1500 to cellulose (B213188) acetate (B1210297) butyrate (B1204436) microspheres significantly increased the release rate of carbamazepine.[13] PEGylated nanoparticles often exhibit sustained release profiles.[14] | PVP is often used for immediate or rapid release of poorly soluble drugs, while PEG is versatile for both immediate and controlled release, especially in nanoparticle systems. |
| Stability | Acts as a stabilizing agent, preventing drug recrystallization in amorphous solid dispersions and protecting against oxidation.[1][12] | PEGylation is known to enhance the stability of drugs, particularly proteins and peptides, by protecting them from enzymatic degradation.[2][4] | Both polymers improve the stability of the final formulation through different mechanisms. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for key experiments used to characterize and compare polymer-based drug carriers.
Protocol 1: Preparation of Drug-Loaded Nanoparticles (Solvent Evaporation Method)
-
Polymer-Drug Solution Preparation: Dissolve the chosen polymer (e.g., PLA-PEG copolymer or a blend of PLA and PVP) and the active pharmaceutical ingredient (API) in a suitable volatile organic solvent (e.g., dichloromethane (B109758) or acetone).
-
Emulsification: Add the organic phase dropwise into an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) under high-speed homogenization or sonication. This forms an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours (typically 3-4 hours) under a fume hood to allow the organic solvent to evaporate completely. This leads to the precipitation of solid, drug-loaded nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 20 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess surfactant and unencapsulated drug. Resuspend the pellet in water between each wash, vortex, and re-centrifuge.
-
Lyophilization: Freeze-dry the final washed nanoparticle pellet to obtain a powder, which can be stored at -20°C for long-term stability.
Protocol 2: Characterization of Drug Loading and Encapsulation Efficiency
-
Sample Preparation: Accurately weigh a specific amount of lyophilized drug-loaded nanoparticles (e.g., 5 mg).
-
Drug Extraction: Dissolve the nanoparticles in a suitable solvent that dissolves both the polymer and the drug (e.g., acetonitrile (B52724) or DMSO) to release the encapsulated drug.
-
Quantification: Analyze the concentration of the drug in the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry at the drug's specific λ_max.
-
Calculation of Drug Loading (DL):
-
DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
-
Calculation of Encapsulation Efficiency (EE):
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used in formulation) x 100
-
Protocol 3: In Vitro Drug Release Study
-
Setup: Suspend a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) in multiple sealed vials.[15] Place the vials in a shaking incubator maintained at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from each vial. To maintain sink conditions, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.[15]
-
Sample Processing: Centrifuge the withdrawn samples to separate the nanoparticles from the supernatant.
-
Analysis: Measure the concentration of the released drug in the supernatant using an appropriate analytical technique (e.g., UV-Vis spectrophotometry or HPLC).[15]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate the drug release profile.
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz DOT language illustrate key processes and concepts in the comparison of PVP and PEG as drug carriers.
Caption: Experimental workflow for comparing PVP and PEG drug carriers.
Caption: Common drug release mechanisms from polymer carrier matrices.
Caption: Mechanism of PEG "stealth" effect, preventing immune clearance.
Conclusion
Both PVP and PEG are exceptionally versatile and valuable polymers in drug delivery, but they serve distinct primary functions.
-
PVP is an outstanding choice for enhancing the solubility and dissolution rate of poorly water-soluble drugs, primarily through the formation of stable amorphous solid dispersions. It is highly effective for oral dosage forms where rapid drug release is desired.
-
PEG is the gold standard for prolonging the systemic circulation of injectable nanomedicines.[2][3] Its ability to create a "stealth" coating that evades the immune system is unparalleled, leading to improved pharmacokinetics and enabling passive targeting of tissues like tumors via the Enhanced Permeability and Retention (EPR) effect.[16]
The choice between PVP and PEG depends critically on the drug's properties, the intended route of administration, and the desired therapeutic outcome. For oral delivery and solubility enhancement, PVP is often superior. For injectable, long-circulating formulations, PEG remains the preferred choice, though researchers must be mindful of its potential immunogenicity. In some advanced formulations, the two polymers can even be used in combination to leverage their complementary properties.[17][18][19]
References
- 1. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Polyethylene Glycol Coated Magnetic Nanoparticles: Hybrid Nanofluid Formulation, Properties and Drug Delivery Prospects [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. latamjpharm.org [latamjpharm.org]
- 14. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Characterization of Pectin/PVP Hydrogel Membranes for Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 17. Fabrication of pH-Sensitive Dual Antibiotic-Loaded PVP-PEG@ZnO Nanohybrids for Controlled Drug Release to Combat Bacteria [jns.kashanu.ac.ir]
- 18. Development of PVP/PEG mixtures as appropriate carriers for the preparation of drug solid dispersions by melt mixing technique and optimization of dissolution using artificial neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Biocompatibility Face-Off: PVP vs. Other Leading Polymers
In the landscape of pharmaceutical and biomedical research, the choice of polymer is a critical decision that profoundly impacts the efficacy and safety of drug delivery systems and medical devices. Among the front-runners, polyvinylpyrrolidone (PVP) has long been favored for its versatile properties. This guide provides a comprehensive comparison of the biocompatibility of PVP against other widely used polymers: polyethylene (B3416737) glycol (PEG), polylactic acid (PLA), and polycaprolactone (B3415563) (PCL). Through an objective lens, we will delve into experimental data to assist researchers, scientists, and drug development professionals in making informed decisions.
At a Glance: Key Biocompatibility Indicators
The following table summarizes quantitative data from various studies, offering a comparative look at the cytotoxicity of these polymers. It is important to note that direct comparative studies under identical conditions for all four polymers are limited; therefore, the data is compiled from multiple sources.
| Polymer | Assay | Cell Line | Concentration/Form | Cell Viability (%) | Citation |
| PVP | MTT | Human Dermal Fibroblasts | 0.05 mg/mL | > 85% | [1] |
| PVP | Alamar Blue | Mouse Oocytes | 3% (w/v) in culture medium | 93% | [2] |
| PVP | - | Printed Fibroblast Cells | 2.5% (w/v) in bio-ink | 95.4% | [3] |
| PCL/PVP | MTT | Mesenchymal Stem Cells | 3D Printed Construct | High (Non-cytotoxic) | [4] |
| PEG | MTT | Caco-2 | 4 w/v% (MW 400) | 45% | |
| PEG | MTT | Caco-2 | 4 w/v% (MW 4000) | 100% | |
| PLA/PCL | - | - | Films | > 100% | [5] |
| PLA | MTT | Human Dermal Fibroblasts | Scaffolds with 360 kDa PVP | < 70% | [6] |
| PCL | MTT | Retinal Microvascular Endothelial Cells | Nanoparticles (200 µg/mL) | ~60% (after 6 days) | |
| PEG-PLGA | MTT | Retinal Microvascular Endothelial Cells | Nanoparticles (200 µg/mL) | ~95% (after 6 days) |
In-Depth Biocompatibility Analysis
Cytotoxicity: A Measure of Cellular Health
Cytotoxicity is a primary indicator of a material's biocompatibility. In vitro studies consistently demonstrate that PVP exhibits low cytotoxicity across various cell lines. For instance, studies have shown that PVP-based bio-inks can significantly improve cell viability, with some reporting survival rates of over 90%.[3] One study indicated that cell viability in the presence of PVP at a concentration of 0.05 mg/mL remained above 85%.[1] Another study on mouse oocytes found that a 3% PVP solution resulted in a 93% survival rate.[2] When combined with PCL in 3D printed constructs, PVP did not induce cytotoxicity in mesenchymal stem cells.[4]
In comparison, the biocompatibility of PEG can be molecular weight-dependent. Lower molecular weight PEGs have been shown to be more cytotoxic than higher molecular weight variants. For example, one study found that PEG 400 exhibited significant toxicity to Caco-2 cells, reducing viability to 45%, whereas PEG 4000 showed 100% cell viability.
PLA and PCL are generally considered biocompatible. In one study, films composed of a PLA/PCL blend demonstrated excellent biocompatibility, with cell viability exceeding 100%.[5] However, the surface properties and degradation products of these polymers can influence cellular response. Interestingly, a study on PLA scaffolds grafted with high molecular weight PVP (360 kDa) showed a reduction in cell viability to below the 70% threshold for non-cytotoxicity, suggesting that the combination and form of the polymer can significantly impact its biocompatibility.[6]
Inflammatory Response: The Body's Reaction
The in vivo inflammatory response to implanted polymers is a crucial aspect of biocompatibility. For PLA and PCL, implantation typically elicits a foreign body response characterized by the infiltration of inflammatory cells, which is a normal part of the healing process.[7][8] Over time, this acute inflammatory reaction generally subsides and leads to the formation of a fibrous capsule around the implant.[8] Studies have shown that inflammatory cells are actively involved in the biodegradation of both PCL and PLA.[7] While specific comparative in vivo studies including PVP are limited, the general consensus from its wide use in biomedical applications suggests a minimal inflammatory response.
Protein Adsorption: The Initial Interaction
The initial event upon a biomaterial's contact with biological fluids is the adsorption of proteins to its surface, which can influence subsequent cellular interactions and the overall biocompatibility. The hydrophobicity of a polymer plays a significant role in this process. A comparative study of PLGA and PCL nanoparticles revealed that the more hydrophobic PCL nanoparticles exhibited a greater extent and higher affinity for protein binding from human serum.[9] This suggests that the surface chemistry of the polymer is a key determinant of its interaction with biological macromolecules. Quantitative data directly comparing protein adsorption on PVP, PEG, PLA, and PCL is an area that warrants further investigation.
Experimental Methodologies
To ensure the reproducibility and validity of biocompatibility testing, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assessment: MTT Assay (Following ISO 10993-5)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
1. Preparation of Polymer Extracts:
- Sterilize polymer samples (PVP, PEG, PLA, PCL) according to standard protocols (e.g., ethylene (B1197577) oxide or gamma irradiation).
- Incubate the sterile polymer samples in a cell culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) at a surface area to volume ratio of 3 cm²/mL for 24 to 72 hours at 37°C in a humidified incubator. This resulting medium is the "polymer extract."
2. Cell Seeding:
- Plate a suitable cell line (e.g., L929 fibroblasts or primary human dermal fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well.
- Incubate for 24 hours to allow for cell attachment.
3. Cell Treatment:
- Remove the existing culture medium from the cells.
- Replace it with the previously prepared polymer extracts. Include a negative control (fresh culture medium) and a positive control (a known cytotoxic substance).
4. Incubation and MTT Addition:
- Incubate the cells with the polymer extracts for 24, 48, and 72 hours.
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline - PBS) to each well and incubate for another 4 hours.
5. Formazan (B1609692) Solubilization and Absorbance Measurement:
- Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
6. Calculation of Cell Viability:
- Cell Viability (%) = (Absorbance of test sample / Absorbance of negative control) x 100.
In Vivo Biocompatibility Assessment: Subcutaneous Implantation
This in vivo test evaluates the local tissue response to an implanted polymer over time.
1. Animal Model:
- Select a suitable animal model, such as Sprague-Dawley rats or BALB/c mice.
2. Implant Preparation and Sterilization:
- Prepare polymer samples (PVP, PEG, PLA, PCL) in a desired form (e.g., films, scaffolds, or rods of a specific dimension).
- Sterilize the implants using an appropriate method.
3. Surgical Implantation:
- Anesthetize the animals following approved protocols.
- Make a small incision in the dorsal skin and create a subcutaneous pocket.
- Insert the sterile polymer implant into the pocket.
- Suture the incision.
4. Post-Operative Care and Observation:
- Monitor the animals for signs of inflammation, infection, or distress at regular intervals.
5. Histological Analysis:
- At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals.
- Excise the implant along with the surrounding tissue.
- Fix the tissue samples in 10% neutral buffered formalin.
- Process the samples for paraffin (B1166041) embedding, sectioning (5 µm thickness), and staining with Hematoxylin and Eosin (H&E) and Masson's Trichrome.
- Examine the stained sections under a light microscope to evaluate the inflammatory response, fibrous capsule formation, tissue integration, and any signs of necrosis or degradation.
Visualizing Experimental Workflows
To better understand the processes involved in biocompatibility testing, the following diagrams illustrate a typical workflow for in vitro cytotoxicity testing and an in vivo implantation study.
References
- 1. The Impact of Various Poly(vinylpyrrolidone) Polymers on the Crystallization Process of Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of 3D-Printed Polycaprolactone-/Polyvinylpyrrolidone-Based Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanical properties and cytotoxicity of PLA/PCL films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular biointeractions of biomedical polymers with extracellular exudate and inflammatory cells and their effects on the biocompatibility, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biocompatibility Assessment of Polycaprolactone/Polylactic Acid/Zinc Oxide Nanoparticle Composites Under In Vivo Conditions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative whole corona fingerprinting and protein adsorption thermodynamics of PLGA and PCL nanoparticles in human serum - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: PVP vs. HPMC in Drug Formulation Efficacy
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical determinant of a drug product's ultimate success. Among the most widely used polymers, polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC) are frequently employed to enhance solubility, modify drug release, and ensure the stability of various dosage forms. This guide provides an objective comparison of their performance, supported by experimental data, to aid in making informed formulation decisions.
This comprehensive analysis delves into the comparative efficacy of PVP and HPMC across several key performance indicators, including drug release profiles, bioavailability enhancement, tablet characteristics, and the stability of amorphous solid dispersions.
At a Glance: Key Performance Attributes of PVP and HPMC
| Performance Metric | PVP (this compound) | HPMC (Hydroxypropyl Methylcellulose) | Key Considerations |
| Drug Release | Often provides rapid drug release, acting as a good "spring" to achieve quick supersaturation.[1] However, this can sometimes be followed by rapid precipitation of the drug.[2] | Typically offers a more controlled and sustained drug release profile, acting as a "parachute" to maintain supersaturation and prevent crystallization.[1][2] | The combination of PVP and HPMC can be leveraged to achieve both a rapid onset and a sustained release of the active pharmaceutical ingredient (API).[2][3] |
| Bioavailability | Can enhance the bioavailability of poorly soluble drugs by improving their dissolution rate. However, its fast dissolution can lead to drug recrystallization in the gastrointestinal tract, potentially lowering bioavailability compared to HPMC in some cases.[4][5] | Generally effective at enhancing and maintaining the bioavailability of poorly soluble drugs by inhibiting their precipitation from a supersaturated state.[2][4] | The choice of polymer can significantly impact in vivo performance, which may not always be predicted by in vitro dissolution data alone.[4][5] |
| Tablet Hardness & Friability | Formulations with PVP as a binder may exhibit lower tablet hardness and higher friability compared to those with HPMC.[6] | Often results in tablets with greater hardness and lower friability, which can be attributed to stronger adhesive and cohesive properties.[6][7][8] | The desired tablet hardness will depend on the specific requirements of the dosage form, such as the need for rapid disintegration versus extended release. |
| Stability of Amorphous Solid Dispersions (ASDs) | Effective at forming amorphous solid dispersions, but may be a weaker crystallization inhibitor compared to HPMC, potentially impacting long-term stability.[1][9] | Widely used to stabilize the amorphous state of drugs in solid dispersions by preventing recrystallization during storage and dissolution.[9][10][11] | The molecular weight and grade of both polymers can significantly influence the stability of the amorphous system.[9][12] |
| Bioadhesion | The addition of PVP to HPMC-based hydrogels has been shown to significantly increase their bioadhesiveness without negatively impacting other mechanical properties.[13] | HPMC itself possesses bioadhesive properties, which can be beneficial for localized drug delivery.[13] | The combination of these polymers can be optimized to achieve the desired level of bioadhesion for specific applications, such as topical or mucosal drug delivery. |
Experimental Insights: A Deeper Dive into the Data
The selection of either PVP or HPMC can lead to significant differences in the final drug product's performance. The following sections provide a summary of experimental findings that highlight these distinctions.
Drug Dissolution and Release Profiles
Studies comparing PVP and HPMC in solid dispersions have shown that PVP often facilitates a more rapid initial drug release. For instance, in a study with the poorly water-soluble drug nimodipine (B1678889), solid dispersions prepared with PVP showed a faster initial dissolution rate compared to those with HPMC. However, the drug concentration in the PVP formulation decreased sharply after a certain point due to precipitation, whereas the HPMC formulation provided a more sustained release profile by effectively inhibiting crystallization.[2]
A cooperative effect has been observed when both polymers are used in combination. The inclusion of HPMC in a PVP-based solid dispersion of nimodipine helped to maintain supersaturation and prevent precipitation, leading to a more stable and desirable release profile.[2][3]
Bioavailability Enhancement
The ultimate goal of many formulation strategies is to improve the in vivo performance of a drug. In a study comparing amorphous solid dispersions of a BMS-A compound, the HPMC-based dispersion demonstrated significantly better bioavailability in dogs compared to the PVP-based dispersion, despite similar in vitro dissolution profiles.[4] The researchers attributed this to the slower dissolution rate and greater hydrophobicity of HPMC, which prevented the drug from recrystallizing within the polymer matrix before it could be fully released and absorbed.[4][5]
Tablet Integrity: Hardness and Friability
The mechanical properties of tablets are crucial for manufacturing, packaging, and patient handling. A study that measured the work of adhesion between binders and active pharmaceutical ingredients found a direct correlation between this parameter and tablet strength. For both acetaminophen (B1664979) and ibuprofen, HPMC showed a higher work of adhesion compared to PVP.[6] This resulted in tablets with higher crushing forces (hardness) and lower friability, indicating that HPMC can produce more robust tablets.[6]
Stability of Amorphous Solid Dispersions
Maintaining the amorphous state of a drug is essential for the stability and performance of amorphous solid dispersions (ASDs). Both PVP and HPMC are effective at forming ASDs, but HPMC is often considered a more potent crystallization inhibitor.[1] Powder X-ray diffraction (PXRD) analysis of griseofulvin (B1672149) solid dispersions prepared by hot-melt extrusion showed that both PVP and HPMC formulations were amorphous at lower drug loads. However, at higher drug loads, the PVP-based dispersions showed more significant crystallinity.[9][14] This suggests that HPMC may offer a wider formulation design space when higher drug loading is required.
Experimental Methodologies
To ensure the reproducibility and validity of these findings, it is essential to understand the experimental protocols employed. Below are detailed methodologies for key experiments cited in the comparison of PVP and HPMC.
Preparation of Amorphous Solid Dispersions (Solvent Evaporation Method)
-
Polymer and Drug Dissolution: The active pharmaceutical ingredient (e.g., nimodipine) and the polymer (PVP or HPMC) are dissolved in a suitable solvent or solvent mixture (e.g., ethanol (B145695) or a 1:1 v/v mixture of ethanol and dichloromethane (B109758) for combined polymers) at a specific drug-to-polymer ratio (e.g., 1:3).[2]
-
Heating and Mixing: The solution is heated to approximately 40°C in a water bath to ensure complete dissolution of all components.[2]
-
Solvent Removal: The solvent is then removed under vacuum using a rotary evaporator at the same temperature for a defined period (e.g., 1 hour).[2]
-
Drying: The resulting solid dispersion is further dried overnight in a vacuum desiccator at 25°C to remove any residual solvent.[2]
-
Characterization: The amorphous nature of the drug in the solid dispersion is confirmed using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
In Vitro Dissolution Testing
-
Apparatus: A USP-compliant dissolution apparatus (e.g., USP Apparatus I - basket method) is used.
-
Dissolution Medium: A suitable dissolution medium is selected (e.g., acetate (B1210297) buffer at pH 4.5 with 0.05% SDS, or water) to simulate relevant physiological conditions.[3]
-
Test Conditions: The dissolution test is carried out at a specified temperature (e.g., 37 ± 0.5°C) and rotation speed.
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.
-
Analysis: The concentration of the dissolved drug in the samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Tablet Hardness and Friability Testing
-
Tablet Preparation: Tablets are compressed from a blend of the active pharmaceutical ingredient and the binder (PVP or HPMC) along with other excipients, using a tablet press at a defined compression force.
-
Hardness Testing: The crushing strength of a set number of tablets (e.g., n=10) is measured using a tablet hardness tester. The force required to break the tablet is recorded in kiloponds (kP) or Newtons (N).[6]
-
Friability Testing: A pre-weighed sample of tablets is placed in a friability tester and subjected to a specified number of rotations. The tablets are then de-dusted and re-weighed. The percentage of weight loss (friability) is calculated.[6]
Visualizing the Formulation Process and Logic
To better illustrate the relationships and workflows involved in comparing PVP and HPMC, the following diagrams are provided.
Caption: A flowchart illustrating the typical experimental workflow for comparing PVP and HPMC in drug formulations.
Caption: A diagram showing the logical relationships between polymer choice, their properties, and formulation outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Cooperative effect of this compound and HPMC E5 on dissolution and bioavailability of nimodipine solid dispersions and tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solution behavior of PVP-VA and HPMC-AS-based amorphous solid dispersions and their bioavailability implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 7. The Fundamental and Functional Property Differences Between HPMC and PVP Co-Processed Herbal Particles Prepared by Fluid Bed Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Hydroxypropyl Methylcellulose 15 CPS Affects the Hardness of Tablets - HPMC manufacturer [hpmcmanufacturer.com]
- 9. Thermal Processing of PVP- and HPMC-Based Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Physical stability of hydroxypropyl methylcellulose-based amorphous solid dispersions: Experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hydroxypropyl Methylcellulose Bioadhesive Hydrogels for Topical Application and Sustained Drug Release: The Effect of this compound on the Physicomechanical Properties of Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
Comparative Analysis of Different Molecular Weights of PVP in Drug Delivery: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate polymer is a critical step in the formulation of effective drug delivery systems. Polyvinylpyrrolidone (PVP), a versatile and widely used excipient, is available in various molecular weights, each imparting distinct characteristics to the final formulation. This guide provides an objective comparison of the performance of different molecular weights of PVP in drug delivery, supported by experimental data, detailed methodologies, and visual representations of key processes and concepts.
This compound (PVP) is a synthetic, water-soluble polymer recognized for its biocompatibility, low toxicity, and pH stability, making it a valuable component in pharmaceutical formulations.[1] Its molecular weight, commonly denoted by a "K-value," significantly influences its physicochemical properties such as viscosity, solubility, and binding capacity.[1][2] These properties, in turn, dictate the performance of the drug delivery system, affecting drug release kinetics, solubility enhancement of poorly soluble drugs, and the stability of amorphous solid dispersions.[3][4]
Impact of PVP Molecular Weight on Drug Delivery Performance
The molecular weight of PVP plays a pivotal role in modulating drug delivery. Lower molecular weight PVPs, such as K15 and K17, generally exhibit lower viscosity and faster dissolution rates.[5] Conversely, higher molecular weight grades like K60 and K90 provide higher viscosity and stronger binding properties.[2] This trade-off is a key consideration in formulation development.
For instance, in the context of solid dispersions, lower molecular weight PVPs can lead to a faster dissolution rate of the incorporated drug.[6] However, higher molecular weight PVPs are often more effective at inhibiting the crystallization of the amorphous drug, thereby enhancing the physical stability of the formulation.[6] Interestingly, some studies have shown a non-monotonic relationship, where an intermediate molecular weight, such as PVP K30, provides an optimal balance of solubility enhancement and dissolution rate for certain drugs.[7][8]
The choice of PVP molecular weight also has implications for the manufacturing process. For example, in preparing solid dispersions via hot-melt extrusion, the high melting point of PVP can be a limiting factor.[4] In such cases, lower molecular weight grades may be more suitable. For solvent-based methods, the solubility of PVP in a wide range of organic solvents makes it a versatile choice across different molecular weights.[9]
Data Presentation: Quantitative Comparison of PVP Molecular Weights
To facilitate a clear comparison, the following tables summarize quantitative data from various studies on the impact of PVP molecular weight on key drug delivery parameters.
Table 1: Effect of PVP Molecular Weight on the Dissolution Rate of Celecoxib (B62257) from Solid Dispersions
| PVP Grade | Drug:Carrier Ratio | Dissolution Rate (% released in 30 min) | Reference |
| PVP K30 | 1:1 | ~60% | [10] |
| PVP K30 | 1:2 | ~75% | [10] |
| PVP K30 | 1:4 | ~85% | [10] |
| PVP K30 | 1:6 | ~95% | [10] |
Note: This table illustrates the effect of drug-to-carrier ratio with a specific PVP grade. Comparative data across different K-values for celecoxib under identical conditions is limited in the reviewed literature, but the trend of increased dissolution with higher polymer content is a common finding.
Table 2: Influence of PVP Molecular Weight on the Solubility of Glycyrrhetinic Acid (GA) in Solid Dispersions
| PVP Grade | Drug:Carrier Ratio | Solubility in PBS (μg/mL) | Reference |
| PVP K15 | 8:1 | Not specified, but lower than K30/K60 | [7] |
| PVP K17 | 8:1 | Not specified, but lower than K30/K60 | [7] |
| PVP K30 | 8:1 | 566.51 ± 34.55 | [7] |
| PVP K60 | 8:1 | Not specified, but lower than K30 | [7] |
Note: The study demonstrated a non-monotonic relationship, with PVP K30 showing the highest solubility enhancement for glycyrrhetinic acid.[7]
Table 3: Biocompatibility Overview of Different PVP Molecular Weights
| PVP Molecular Weight | Biocompatibility/Toxicity Profile | Key Considerations | Reference |
| Low (e.g., K12, K15, K17, K30) | Generally considered safe and biocompatible. Excreted through the renal system. | The molecular weight should ideally be below 30,000 Da for injectable formulations to ensure efficient renal clearance. | [11][12] |
| High (e.g., K60, K90) | May accumulate in the body, particularly in the reticuloendothelial system, with prolonged or high-dose parenteral administration. | Potential for long-term accumulation and associated health effects should be carefully evaluated for parenteral applications. | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols for preparing and characterizing PVP-based drug delivery systems.
Preparation of Solid Dispersions
1. Solvent Evaporation Method:
-
Dissolution: Dissolve the drug and the selected PVP grade in a common volatile solvent (e.g., ethanol, methanol, or a mixture). The ratio of drug to polymer should be predetermined.[8][13]
-
Evaporation: Evaporate the solvent under controlled conditions, such as using a rotary evaporator or by gentle heating with continuous stirring.[13]
-
Drying: Dry the resulting solid mass in a desiccator or vacuum oven to remove any residual solvent.
-
Post-processing: Pulverize the dried mass and pass it through a sieve of a specific mesh size to obtain a uniform powder.[13]
2. Hot-Melt Extrusion Method:
-
Mixing: Physically mix the drug and PVP powder.
-
Extrusion: Feed the mixture into a hot-melt extruder. The processing temperature should be carefully controlled to be above the glass transition temperature of the polymer but below the degradation temperature of the drug and polymer.
-
Cooling and Solidification: The molten extrudate is rapidly cooled and solidified.
-
Milling: Mill the extrudate to the desired particle size.
Characterization of PVP-Drug Formulations
1. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the physical state of the drug (crystalline or amorphous) within the PVP matrix and to assess drug-polymer interactions.[9][10]
-
Sample Preparation: Accurately weigh 3-5 mg of the solid dispersion into an aluminum pan and hermetically seal it.
-
Analysis: Heat the sample in a DSC instrument under a nitrogen purge. A typical heating rate is 10°C/min over a temperature range relevant to the melting point of the drug and the glass transition temperature of the polymer.[9]
-
Interpretation: The absence of a sharp endothermic peak corresponding to the melting of the crystalline drug suggests that the drug is in an amorphous state.[9] A single glass transition temperature (Tg) for the dispersion, intermediate between that of the pure drug and the polymer, indicates a miscible, single-phase amorphous system.[9]
2. X-Ray Diffraction (XRD):
-
Objective: To confirm the amorphous or crystalline nature of the drug in the solid dispersion.[9][10]
-
Sample Preparation: Mount the powder sample on a sample holder.
-
Analysis: Scan the sample using an X-ray diffractometer over a specific 2θ range (e.g., 5° to 50°) at a defined scan speed.
-
Interpretation: A diffraction pattern with sharp, distinct peaks indicates a crystalline material. A pattern with a broad halo and the absence of sharp peaks is characteristic of an amorphous substance.[9] The disappearance of the drug's characteristic crystalline peaks in the solid dispersion confirms its amorphous state.[10]
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To investigate potential intermolecular interactions (e.g., hydrogen bonding) between the drug and PVP.[9][10]
-
Sample Preparation: Prepare a pellet by mixing a small amount of the sample with dry potassium bromide (KBr) and compressing it under high pressure.[14] Alternatively, samples can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[14]
-
Analysis: Scan the sample over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Interpretation: Shifts in the characteristic absorption bands of the drug and/or polymer (e.g., C=O stretching of the pyrrolidone ring in PVP, N-H or O-H stretching of the drug) can indicate the formation of intermolecular interactions.[10]
4. In Vitro Drug Release Study:
-
Objective: To determine the rate and extent of drug release from the formulation.
-
Apparatus: Use a standard dissolution apparatus (e.g., USP Apparatus II - paddle method).
-
Dissolution Medium: Select a dissolution medium that is relevant to the intended route of administration (e.g., simulated gastric fluid, simulated intestinal fluid, or phosphate-buffered saline).
-
Procedure: Place a known amount of the formulation in the dissolution vessel containing the pre-warmed dissolution medium (37 ± 0.5°C). Stir at a constant speed (e.g., 50 or 100 rpm).
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals and replace with an equal volume of fresh medium.
-
Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
5. Cytotoxicity Assay (e.g., MTT Assay):
-
Objective: To evaluate the biocompatibility of different PVP molecular weights.
-
Cell Culture: Seed a relevant cell line (e.g., fibroblasts or a cell line related to the therapeutic target) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the different PVP grades for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Interpretation: Cell viability is proportional to the absorbance. A decrease in absorbance indicates cytotoxicity.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of PVP-based drug delivery systems.
Caption: Experimental workflow for preparing and characterizing PVP-based solid dispersions.
Caption: Relationship between PVP molecular weight, properties, and drug delivery outcomes.
Conclusion
The selection of the optimal molecular weight of PVP is a multifaceted decision that depends on the specific drug properties, the desired release profile, and the manufacturing process. Lower molecular weight PVPs generally favor faster drug release, while higher molecular weight grades are superior for inhibiting crystallization and providing structural integrity. However, as evidenced by some studies, an intermediate molecular weight like PVP K30 can offer a "sweet spot" for certain formulations. A thorough understanding of these relationships, supported by robust experimental characterization, is essential for the successful development of effective and stable drug delivery systems. The biocompatibility of higher molecular weight PVPs for parenteral routes requires careful consideration due to the potential for bioaccumulation. This guide provides a foundational framework for researchers to navigate the selection of PVP grades in their drug delivery research.
References
- 1. sid.ir [sid.ir]
- 2. Pharmaceutical assessment of this compound (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound K-30-Based Crosslinked Fast Swelling Nanogels: An Impeccable Approach for Drug's Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of the Molecular Weight of this compound and the Model Drug on Laser-Induced In Situ Amorphization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Characterization and Improvement of Dissolution Rate of Solid Dispersion of Celecoxib in PVP K30/Eudragit EPO | Semantic Scholar [semanticscholar.org]
- 7. Preparation and Characterization of Celecoxib Dispersions in Soluplus®: Comparison of Spray Drying and Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Preparation and characterization of celecoxib solid dispersions; comparison of poloxamer-188 and PVP-K30 as carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical properties of Polyvinylpyrrolidone_Chemicalbook [chemicalbook.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to Assessing the Purity of Synthesized Polyvinylpyrrolidone and its Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of excipients is a critical step in guaranteeing the safety, efficacy, and stability of pharmaceutical formulations. Polyvinylpyrrolidone (PVP), a widely used synthetic polymer, is no exception. Impurities stemming from the synthesis process can significantly impact its physicochemical properties and performance. This guide provides a comprehensive comparison of the methods used to assess the purity of synthesized PVP and two common alternatives, Hydroxypropyl Methylcellulose (HPMC) and Polyethylene (B3416737) Glycol (PEG), supported by experimental data and detailed protocols.
Assessing the Purity of this compound (PVP)
PVP, also known as povidone, is a polymer of N-vinylpyrrolidone. Its purity is primarily assessed by quantifying residual monomers, related substances, and byproducts from the manufacturing process.
Key Purity Tests and Acceptance Criteria for PVP
The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide monographs for povidone that outline specific tests and acceptance criteria for various impurities.[1][2][3][4][5][6]
| Parameter | Analytical Method | Acceptance Criteria (USP/Ph. Eur.) |
| Aldehydes | UV-Vis Spectrophotometry | NMT 0.05% |
| Hydrazine | Thin-Layer Chromatography (TLC) | NMT 1 ppm |
| Vinylpyrrolidone (residual monomer) | High-Performance Liquid Chromatography (HPLC) | NMT 0.001% (10 ppm) |
| Peroxides | Titration | NMT 400 ppm |
| Lead | Atomic Absorption Spectroscopy | NMT 10 ppm |
| Residue on Ignition | Gravimetry | NMT 0.1% |
| Water Content | Karl Fischer Titration | NMT 5.0% |
Experimental Protocols for PVP Purity Assessment
1. Determination of Residual Vinylpyrrolidone by HPLC
This method is crucial for quantifying the amount of unreacted N-vinylpyrrolidone monomer in the final PVP product.
-
Chromatographic System:
-
Column: C18, 4.6 mm × 25 cm; 5-µm packing
-
Mobile Phase: A mixture of water and methanol (B129727) (80:20)
-
Flow Rate: 1.0 mL/min
-
Detector: UV 205 nm
-
-
Procedure:
-
Prepare a standard solution of vinylpyrrolidone in the mobile phase.
-
Prepare a sample solution by dissolving a known quantity of PVP in the mobile phase.
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
Calculate the percentage of vinylpyrrolidone in the PVP sample.
-
2. Determination of Peroxide Value by Titration
Peroxides are potential impurities from the polymerization process that can affect the stability of drug substances.
-
Reagents:
-
Glacial acetic acid
-
Chloroform
-
Saturated potassium iodide solution
-
0.01 M Sodium thiosulphate solution
-
Starch indicator solution
-
-
Procedure:
-
Dissolve a known weight of PVP in a mixture of glacial acetic acid and chloroform.
-
Add saturated potassium iodide solution and shake for exactly one minute.
-
Add water and titrate the liberated iodine with 0.01 M sodium thiosulphate, using starch solution as an indicator towards the endpoint.
-
Perform a blank determination under the same conditions.
-
Calculate the peroxide value.
-
Workflow for PVP Purity Assessment
Caption: Workflow for assessing the purity of synthesized this compound.
Alternatives to PVP and Their Purity Assessment
Hydroxypropyl Methylcellulose (HPMC) and Polyethylene Glycol (PEG) are common alternatives to PVP in various pharmaceutical formulations, each with its own set of potential impurities and analytical challenges.
Hydroxypropyl Methylcellulose (HPMC)
HPMC, or hypromellose, is a semisynthetic polymer used as a thickener, binder, and film-former. Its purity is determined by the degree of substitution and the presence of residual reactants and byproducts.
Key Purity Tests and Acceptance Criteria for HPMC
The USP and EP monographs for hypromellose provide the following specifications.[7][8][9][10][11][12][13][14][15][16][17]
| Parameter | Analytical Method | Acceptance Criteria (USP/Ph. Eur.) |
| Loss on Drying | Gravimetry | NMT 5.0% |
| Residue on Ignition | Gravimetry | NMT 1.5% - 5% (depending on viscosity grade) |
| Heavy Metals | Colorimetric or Spectroscopic Methods | NMT 0.001% (10 ppm) or 20 ppm |
| Organic Volatile Impurities | Gas Chromatography (GC) | Meets the requirements of USP <467> |
| Methoxy (B1213986) and Hydroxypropoxy Content | Gas Chromatography (GC) | Varies depending on the substitution type |
Experimental Protocol for HPMC Purity Assessment: Assay of Methoxy and Hydroxypropoxy Groups by GC
This method determines the degree of substitution, a critical quality attribute of HPMC.
-
Chromatographic System:
-
Column: A suitable capillary column for the separation of methyl iodide and isopropyl iodide.
-
Carrier Gas: Helium
-
Detector: Flame Ionization Detector (FID)
-
-
Procedure:
-
React a known quantity of HPMC with hydriodic acid to cleave the methoxy and hydroxypropoxy groups, forming methyl iodide and isopropyl iodide, respectively.
-
Extract the resulting alkyl iodides into a suitable organic solvent containing an internal standard.
-
Inject an aliquot of the organic layer into the gas chromatograph.
-
Calculate the percentages of methoxy and hydroxypropoxy groups based on the peak areas relative to the internal standard.
-
Workflow for HPMC Purity Assessment
Caption: Workflow for assessing the purity of Hydroxypropyl Methylcellulose.
Polyethylene Glycol (PEG)
PEG, also known as macrogol, is a polyether compound with a wide range of applications in pharmaceuticals. The primary purity concerns for PEG are residual ethylene (B1197577) oxide and 1,4-dioxane, which are process-related impurities and potential carcinogens, as well as ethylene glycol and diethylene glycol.
Key Purity Tests and Acceptance Criteria for PEG
The USP and EP monographs for macrogols provide the following limits for key impurities.[18][19][20][21][22][23][24][25][26][27][28][29][30][31][32]
| Parameter | Analytical Method | Acceptance Criteria (USP/Ph. Eur.) |
| Free Ethylene Oxide | Gas Chromatography (GC) - Headspace | NMT 1 ppm |
| 1,4-Dioxane | Gas Chromatography (GC) - Headspace | NMT 10 ppm |
| Ethylene Glycol and Diethylene Glycol | Gas Chromatography (GC) | Sum of both NMT 0.25% |
| Heavy Metals | Colorimetric or Spectroscopic Methods | NMT 5 ppm or 20 ppm |
| Residue on Ignition | Gravimetry | NMT 0.1% |
| Formaldehyde (B43269) and Acetaldehyde | HPLC with UV detection after derivatization | Varies; e.g., for PEG 3350, formaldehyde NMT 30 µg/g |
Experimental Protocol for PEG Purity Assessment: Determination of Ethylene Oxide and 1,4-Dioxane by GC-Headspace
This method is critical for ensuring the safety of PEG for pharmaceutical use.
-
Chromatographic System:
-
Column: A suitable capillary column for the separation of volatile compounds.
-
Carrier Gas: Helium
-
Detector: Flame Ionization Detector (FID)
-
-
Procedure:
-
Prepare a standard solution containing known concentrations of ethylene oxide and 1,4-dioxane.
-
Weigh a sample of PEG into a headspace vial and seal it.
-
Heat the vial at a specified temperature for a set time to allow the volatile impurities to partition into the headspace.
-
Inject a portion of the headspace into the gas chromatograph.
-
Record the chromatograms and measure the peak areas for ethylene oxide and 1,4-dioxane.
-
Calculate the concentration of each impurity in the PEG sample.
-
Workflow for PEG Purity Assessment
References
- 1. usp.org [usp.org]
- 2. usp.org [usp.org]
- 3. usp.org [usp.org]
- 4. drugfuture.com [drugfuture.com]
- 5. drugfuture.com [drugfuture.com]
- 6. Povidone - this compound USP IP EP BP Ph Eur JP FCC Manufacturers [mubychem.com]
- 7. uspbpep.com [uspbpep.com]
- 8. nbinno.com [nbinno.com]
- 9. Hypromellose | USP-NF [uspnf.com]
- 10. What are the different grades of HPMC? - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 11. usp.org [usp.org]
- 12. uspbpep.com [uspbpep.com]
- 13. usp.org [usp.org]
- 14. landu-china.com [landu-china.com]
- 15. drugfuture.com [drugfuture.com]
- 16. fao.org [fao.org]
- 17. edqm.eu [edqm.eu]
- 18. uspnf.com [uspnf.com]
- 19. pharmacopeia.cn [pharmacopeia.cn]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. Polyethylene Glycol 3350 [doi.usp.org]
- 22. uspnf.com [uspnf.com]
- 23. azom.com [azom.com]
- 24. drugfuture.com [drugfuture.com]
- 25. Method of Analysis for Polyethylene Glycol | Pharmaguideline [pharmaguideline.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Quantitation of polyethylene glycol by size exclusion chromatography with charged aerosol, differential refractive index, and multi-angle light scattering detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. thomassci.com [thomassci.com]
- 29. food.ec.europa.eu [food.ec.europa.eu]
- 30. downloads.regulations.gov [downloads.regulations.gov]
- 31. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 32. mhlw.go.jp [mhlw.go.jp]
Biocompatibility of PVP-Based Materials: A Comparative Guide
Polyvinylpyrrolidone (PVP) is a synthetic polymer widely utilized in biomedical and pharmaceutical applications due to its established biocompatibility.[1][2] This guide provides a comparative analysis of the biocompatibility of PVP-based materials against common alternatives, including Polyvinyl Alcohol (PVA), Polyethylene Glycol (PEG), and Chitosan (B1678972). The assessment is based on key biocompatibility indicators: cytotoxicity and hemocompatibility, supported by experimental data. Furthermore, this guide delves into the inflammatory response mechanisms associated with these biomaterials.
In Vitro Cytotoxicity: A Comparative Analysis
Cytotoxicity is a critical indicator of a material's biocompatibility, assessing its potential to cause cell death. The MTT assay is a standard colorimetric method used to quantify cell viability, where a higher percentage of cell viability indicates lower cytotoxicity.
While comprehensive studies directly comparing the cytotoxicity of PVP, PVA, PEG, and Chitosan in a single experimental setup are limited, the available data provides valuable insights. For instance, hydrogels based on PVA blended with water-soluble chitosan and glycerol (B35011) have demonstrated high cell viability, exceeding 88% in studies using L929 mouse fibroblasts.[3] Similarly, a study on PVA hydrogels incorporating Moringa oleifera leaf extract and graphene oxide reported cell viability in the range of 83-135% with 3T3L1 mouse fibroblast cells, indicating low cytotoxicity.[4] Conversely, some studies suggest that blending PVA with chitosan in the form of nanofibers can lead to a higher cytotoxic effect compared to PVA alone.[5]
Table 1: Comparative In Vitro Cytotoxicity Data
| Material/Composite | Cell Line | Concentration/Condition | Cell Viability (%) | Reference |
| PVA/ws-chitosan/glycerol Hydrogel | L929 mouse fibroblasts | 24h incubation | > 88% | [3] |
| PVA/MOL/GO Hydrogel | 3T3L1 mouse fibroblasts | 50 µg/mL | 91% | [4] |
| PVA/MOL/GO Hydrogel | 3T3L1 mouse fibroblasts | 100 µg/mL | 83% | [4] |
| PVA and Chitosan Nanofibers | Caco-2 | Not specified | Lower than PVA alone | [5] |
Hemocompatibility Assessment: A Comparative Overview
Hemocompatibility evaluates the interaction of a material with blood and its components. The hemolysis assay is a primary test to determine a material's potential to damage red blood cells, leading to the release of hemoglobin. A hemolysis percentage below 5% is generally considered acceptable for biomaterials.[6]
Available data indicates that both PVA and Chitosan-based materials can be highly hemocompatible. For example, blend films of PVA and chitosan oligosaccharide have shown very low hemolysis values, ranging from 0.034% to 0.256%.[7] However, the hemocompatibility of chitosan can be significantly influenced by its formulation. Neutralized chitosan nanoparticle solutions have exhibited a wide range of hemolytic activity, from as low as 2.56% to as high as 72.54%, highlighting the importance of pH and preparation methods.[8]
Table 2: Comparative Hemolysis Assay Data
| Material | Condition | Hemolysis (%) | Reference |
| PVA/Chitosan Oligosaccharide Blend Films | Not specified | 0.034 - 0.256% | [7] |
| Neutralized Chitosan Nanoparticles | 0.4 mg/mL | 2.56% | [8] |
| Neutralized Chitosan Nanoparticles | Various | up to 72.54% | [8] |
Inflammatory Response and Signaling Pathways
The implantation of a biomaterial invariably triggers an inflammatory response, primarily mediated by macrophages. Macrophages can polarize into two main phenotypes: the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. The balance between these phenotypes is crucial for successful tissue integration and healing. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, play a central role in regulating this inflammatory response.
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance is measured spectrophotometrically, which is directly proportional to the number of viable cells.
Workflow:
Hemolysis Assay (Direct Contact Method - adapted from ISO 10993-4)
This assay determines the hemolytic properties of a biomaterial upon direct contact with red blood cells. The amount of hemoglobin released due to red blood cell lysis is quantified spectrophotometrically.
Workflow:
Macrophage Polarization and NF-κB Signaling Pathway
The interaction of a biomaterial with macrophages can trigger signaling cascades that determine the inflammatory outcome. The NF-κB signaling pathway is a key regulator of this process.
Simplified NF-κB Signaling Pathway:
References
- 1. biorxiv.org [biorxiv.org]
- 2. bionaturajournal.com [bionaturajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Biocompatibility of Hydrogel Polyvinyl Alcohol/Moringa oleifera Leaf Extract/Graphene Oxide for Wound Dressing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Functionalized Magnetic Hydrogel Polyvinyl Alcohol and Chitosan Electrospun Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Hemagglutination Activity of Chitosan Nanoparticles Using Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TNFα-stimulated gene-6 (TSG6) activates macrophage phenotype transition to prevent inflammatory lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of macrophage polarization and plasticity by complex activation signals - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Polyvinylpyrrolidone (PVP) as a Coating Material in Comparison to Other Polymers: A Guide for Researchers
Polyvinylpyrrolidone (PVP), a synthetic, water-soluble polymer, is widely utilized in the pharmaceutical and biomedical fields as a versatile coating material.[1][2] Its biocompatibility, chemical stability, and film-forming properties make it a prime candidate for enhancing the performance of drug delivery systems and medical devices.[1][3] This guide provides an objective comparison of PVP's performance against other commonly used polymers—Polyethylene Glycol (PEG), Polylactic-co-glycolic acid (PLGA), and Chitosan—supported by experimental data and detailed protocols.
Comparative Analysis of Polymer Coating Performance
The selection of a polymer for a coating application depends on a variety of factors, including the intended use, the properties of the active pharmaceutical ingredient (API), and the desired performance characteristics of the final product. Here, we compare PVP to PEG, PLGA, and Chitosan across four key metrics: Biocompatibility, Stability, Drug Release Kinetics, and Adhesion Strength.
Biocompatibility
Biocompatibility is a critical attribute for any material intended for medical applications, indicating its ability to perform with an appropriate host response.[4] PVP is generally considered biocompatible and has been used as a blood plasma substitute, highlighting its hemocompatibility.[5] Blending PVP with other polymers, such as Chitosan, can result in materials with excellent biocompatibility, with some studies showing cell viability values greater than 90%.[6][7]
Table 1: Comparative Biocompatibility Data
| Polymer Coating | Cell Line | Assay | Cell Viability (%) | Key Findings & Citation |
| PVP/Chitosan | RAW 264.7 | - | > 90% | The blend showed high cell viability, indicating good biocompatibility.[1] |
| PVP/Chitosan | HFFF2 Fibroblasts | - | High | Matrices with 5% PVP, γ-irradiated at 10 kGy, showed the highest cellular viability.[4] |
| PEG-coated Nanoparticles | Porcine Aortic Endothelial Cells | Live/Dead Assay | High (minimal cell death) | PEG coating significantly reduced the cytotoxicity of iron oxide nanoparticles compared to bare nanoparticles.[8] |
| Chitosan-coated Nanoparticles | Caco-2 | - | High (no cytotoxicity) | Chitosan-coated lipid and PLGA nanoparticles showed no cytotoxicity in Caco-2 cells.[9] |
| PLGA Nanoparticles | Caco-2 | - | High (no cytotoxicity) | PLGA nanoparticles are known for their biocompatibility and degradation into safe products.[9] |
Note: Data is compiled from various studies with different experimental conditions and nanoparticle types. Direct comparison should be made with caution.
Stability
The stability of a polymer coating is crucial for the shelf-life and in-vivo performance of a drug delivery system. For nanoparticle formulations, stability refers to the ability to resist aggregation and maintain a consistent size distribution over time.[10] Sterically stabilized nanoparticles, such as those coated with PVP and PEG, have been shown to be more stable than charge-stabilized particles.[11] In comparative studies, PVP-stabilized nanoparticles have demonstrated exceptional stability, in some cases outperforming PEG.[11]
Table 2: Comparative Stability Data for Polymer-Coated Nanoparticles
| Coating Material | Nanoparticle Core | Medium | Stability Assessment (21 days) | Key Findings & Citation |
| PVP | Silver (AgNP) | 10-fold diluted OECD media | Most stable : minimal loss in concentration, no changes in shape, aggregation, or dissolution. | PVP-stabilized NPs are recommended for exposure studies due to their high stability.[11] |
| PEG | Silver (AgNP) | Concentrated media | Slightly more stable than citrate-coated NPs, but showed >90% losses in some cases. | Steric stabilization from PEG offers better stability than charge stabilization.[11] |
| Citrate | Silver (AgNP) | Concentrated media | Unstable : complete loss of nanoparticles. | Charge-stabilized particles were found to be more unstable.[11] |
Note: The stability of coated nanoparticles is highly dependent on the core material, the surrounding medium, and the specific grade of the polymer used.
Drug Release Kinetics
A primary function of polymer coatings in drug delivery is to control the release of the active pharmaceutical ingredient. The release profile can be modulated by the choice of polymer, its molecular weight, and the coating thickness. PVP is often used to enhance the dissolution of poorly soluble drugs and can be blended with other polymers to achieve specific release profiles.[2][12] For example, hybrid nanoparticles of PLGA and PVP have been shown to significantly increase the in vitro release of β-carotene compared to PLGA nanoparticles alone.[12]
Table 3: Comparative Drug Release and Encapsulation Efficiency
| Polymer System | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Key Findings on Release & Citation |
| PLGA-PVP Hybrid | β-Carotene | ~75-85% (decreased slightly with PVP) | Not specified | PPNPs led to a 1.9-fold higher in vitro release compared to PLGA NPs alone.[12] |
| PLGA-PVP Blend | Protein | > 97% | Not specified | The inclusion of PVP minimized initial burst release and resulted in a controllable release pattern.[2] |
| Chitosan-coated PLGA | Doxorubicin | 84.28% | 1.69 mg | Showed pH-dependent release, with ~86% released at pH 4.5 after 48h.[13] |
| PEG-coated PLGA | Doxorubicin | 79.38% | 1.59 mg | Also exhibited pH-dependent release, with a sustained release profile.[13] |
| PLGA | Aclacinomycin A | 48-70% | ~1.3% | Showed the slowest release, with only 50% released after 70 days.[14] |
Note: Encapsulation efficiency and drug release are highly dependent on the drug, the fabrication method, and the specific polymer characteristics.
Adhesion Strength
The ability of a coating to adhere to a substrate is fundamental to its function, particularly for medical devices.[15] PVP is known for its good adhesive properties on various surfaces, including metals like stainless steel.[16] The adhesion strength can be influenced by factors such as surface roughness and the concentration of the polymer solution.[15]
Table 4: Comparative Adhesion Strength Data
| Coating Polymer | Substrate | Test Method | Adhesion Strength / Finding | Citation |
| Polyurethane (PUR) | Stainless Steel | Custom Tensile Test | Showed better adhesion than PDLG under the same conditions. | [15] |
| PDLG (PLGA) | Stainless Steel | Custom Tensile Test | Adhesion increased with polymer solution concentration. | [15] |
| PVP | Stainless Steel | Electrochemical | Inhibition of corrosion increased with molecular weight, indicating good surface interaction. | [16] |
| Epoxy Adhesive (DP490) | Stainless Steel | Lap-Shear Test | 29.3 MPa (with sandblasting and coating) | Indicates that surface preparation is critical for adhesion.[17] |
Note: Adhesion testing methods vary, making direct comparison of absolute values difficult. The data highlights relative performance and influencing factors.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of polymer coatings. Below are methodologies for assessing key performance indicators.
Biocompatibility Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18]
Experimental Workflow
Detailed Steps:
-
Preparation: Aseptically prepare the polymer-coated materials to be tested, typically as films at the bottom of a 96-well plate. Sterilize the samples, for example, using UV irradiation for 30 minutes.[19]
-
Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts, HUVEC) into each well at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[18] Include control wells with cells on tissue culture plastic and blank wells with medium only.
-
Incubation: Incubate the plate for 24 to 48 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).[19]
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for an additional 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculation: Calculate the percentage of cell viability for each polymer coating relative to the control (untreated) cells, after subtracting the background absorbance of the blank wells.
Stability Assessment: DLS and Zeta Potential
Dynamic Light Scattering (DLS) and Zeta Potential measurements are fundamental techniques to assess the stability of nanoparticle suspensions. DLS measures the hydrodynamic diameter and size distribution, while Zeta Potential indicates the surface charge, which is a key predictor of colloidal stability.[5][15]
Experimental Workflow
Detailed Steps:
-
Sample Preparation: Disperse the polymer-coated nanoparticles in a suitable medium (e.g., deionized water, PBS) to a known concentration. The concentration should be optimized to be within the instrument's linear range.[3]
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up. Enter the parameters for the dispersant (viscosity, refractive index) and the material (refractive index) into the software. Set the measurement temperature (e.g., 25°C).[15]
-
DLS Measurement (Size):
-
Transfer an appropriate volume of the sample (typically ~1 mL) into a clean, dust-free cuvette.[20]
-
Place the cuvette in the instrument and allow the sample to thermally equilibrate for at least 2 minutes.[21]
-
Perform at least three replicate measurements to obtain the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement (Surface Charge):
-
Inject the sample into a clean zeta cell (e.g., folded capillary cell), ensuring no air bubbles are present.[21]
-
Place the cell in the instrument and allow it to equilibrate.
-
Apply the electric field and measure the electrophoretic mobility. The instrument's software will use the Henry equation to calculate the zeta potential.[5]
-
Perform at least three replicate measurements.
-
-
Stability Study: Store the nanoparticle suspension under defined conditions (e.g., 4°C or 25°C). Repeat the DLS and Zeta Potential measurements at specified time points (e.g., 1, 7, 14, 21 days) to monitor changes in particle size, PDI, and surface charge. Significant changes indicate instability.[11]
In Vitro Drug Release Testing
This protocol describes a common method for evaluating the rate and extent of drug release from polymer-coated nanoparticles using a dialysis membrane technique.[22][23]
Experimental Workflow
Detailed Steps:
-
Preparation: Prepare a known concentration of the drug-loaded nanoparticle suspension.
-
Dialysis Setup:
-
Hydrate a dialysis membrane with a molecular weight cut-off (MWCO) that is low enough to retain the nanoparticles but allows free diffusion of the released drug.
-
Pipette a precise volume (e.g., 1-2 mL) of the nanoparticle suspension into the dialysis bag and securely seal both ends.
-
-
Release Study:
-
Immerse the sealed dialysis bag into a larger vessel containing a defined volume of release medium (e.g., 200 mL of phosphate-buffered saline, pH 7.4). The volume should be sufficient to maintain "sink conditions," where the concentration of the drug in the medium does not exceed 10-30% of its saturation solubility.[24]
-
Place the entire setup in a shaking water bath or on a magnetic stirrer set to a constant temperature (37°C) and agitation speed (e.g., 100 rpm).[22]
-
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.[22]
-
Replenishment: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
-
Data Analysis: Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative percentage of drug released versus time to generate the drug release profile.
Conclusion
This compound (PVP) stands as a highly versatile and effective polymer for coating applications in the biomedical and pharmaceutical industries. Its excellent biocompatibility, film-forming ability, and capacity to enhance the stability and solubility of drugs make it a strong candidate for a wide range of applications.[1][25]
When compared to other polymers:
-
vs. PEG: PVP demonstrates comparable and sometimes superior performance in providing steric stability to nanoparticles, effectively preventing aggregation in biological media.[10][11]
-
vs. PLGA: While PLGA is prized for its biodegradability and sustained-release characteristics, PVP can be blended with PLGA to create hybrid systems that offer improved drug loading, minimized burst release, and accelerated release profiles when desired.[2][12]
-
vs. Chitosan: PVP can be combined with Chitosan to enhance mechanical properties, improve hydrophilicity, and increase the stability of the formulation, leveraging the beneficial properties of both polymers.[7][25]
Ultimately, the choice of coating material is not a one-size-fits-all decision. It requires careful consideration of the specific application, the properties of the drug to be delivered, and the desired therapeutic outcome. This guide provides a foundational comparison and the necessary experimental framework to assist researchers in making informed decisions for their formulation and development challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of protein-loaded PLGA-PVP blend nanoparticles by nanoprecipitation method: entrapment, Initial burst and drug release kinetic studies | PDF [slideshare.net]
- 3. amsec.wwu.edu [amsec.wwu.edu]
- 4. Chitosan/Poly(vinylpyrrolidone) Matrices Obtained by Gamma-Irradiation for Skin Scaffolds: Characterization and Preliminary Cell Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. protocols.io [protocols.io]
- 9. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coating Matters: Review on Colloidal Stability of Nanoparticles with Biocompatible Coatings in Biological Media, Living Cells and Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Poly (Lactic-Co-Glycolic) Acid–Poly (Vinyl Pyrrolidone) Hybrid Nanoparticles to Improve the Efficiency of Oral Delivery of β-Carotene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chitosan, Polyethylene Glycol and Polyvinyl Alcohol Modified MgFe2O4 Ferrite Magnetic Nanoparticles in Doxorubicin Delivery: A Comparative Study In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the release kinetics of hydrophilic and lipophilic compounds from lipid–polymer hybrid nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 15. materialneutral.info [materialneutral.info]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. bds.berkeley.edu [bds.berkeley.edu]
- 19. mdpi.com [mdpi.com]
- 20. rivm.nl [rivm.nl]
- 21. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. bionaturajournal.com [bionaturajournal.com]
Safety Operating Guide
Personal Protective Equipment for Handling Polyvinylpyrrolidone: A Comprehensive Guide
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the selection and use of Personal Protective Equipment (PPE) for handling Polyvinylpyrrolidone (PVP), a common excipient in the pharmaceutical industry. Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risk. Procedural steps for handling, spill cleanup, and disposal are outlined to provide direct, actionable information for laboratory personnel.
Recommended Personal Protective Equipment
When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is necessary to prevent contact and inhalation. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications & Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Should be worn at all times in the laboratory.[1][2] |
| Face Shield | Recommended when there is a risk of generating significant dust or splashes.[3] | |
| Hand Protection | Chemical Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended for handling solid PVP.[4] Since PVP is considered a low-hazard solid, specific breakthrough time data is not readily available. However, for general laboratory use with powders, a standard thickness of 4-8 mils is advisable. Gloves should be inspected for any signs of degradation before use and changed regularly.[5] |
| Body Protection | Laboratory Coat or Coveralls | A standard lab coat is sufficient for most procedures. In situations with a high potential for dust generation, coveralls are recommended to minimize skin contact.[1] |
| Respiratory Protection | Particulate Respirator | When handling PVP powder, especially in poorly ventilated areas or when generating dust, a NIOSH-approved particulate respirator is essential.[1] The choice of respirator depends on the potential for airborne exposure. |
| N95 or P95 Respirator | Suitable for most applications where PVP dust is generated. | |
| N100 or P100 Respirator | Recommended for activities with higher potential for dust generation. | |
| Powered Air-Purifying Respirator (PAPR) | Should be considered for high-dust environments or for individuals with facial hair that may interfere with the seal of a tight-fitting respirator. |
Handling Protocol for this compound Powder
The following is a step-by-step protocol for the safe handling of PVP powder in a laboratory setting. This procedure is designed to minimize the generation of airborne particles and prevent cross-contamination.
Experimental Workflow for Handling PVP Powder
Caption: A step-by-step workflow for the safe handling of this compound powder.
Spill and Disposal Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area. Proper disposal of PVP and contaminated materials is crucial to prevent environmental contamination.
Spill Cleanup Protocol
For minor spills of solid this compound, the following steps should be taken:
-
Evacuate and Secure the Area: Alert others in the vicinity of the spill.
-
Don Appropriate PPE: At a minimum, wear safety glasses, a lab coat, and chemical-resistant gloves. If a significant amount of dust is present, a particulate respirator (N95 or higher) is required.
-
Contain the Spill: Cover the spill with a damp paper towel or use a spill kit absorbent for powders to prevent the dust from becoming airborne.[3][6]
-
Clean the Spill: Carefully sweep or scoop the absorbed material into a designated waste container.[7][8] Avoid dry sweeping, which can generate dust.[1]
-
Decontaminate the Area: Wipe the spill area with a damp cloth.
-
Dispose of Waste: Place all contaminated materials, including used PPE, into a sealed plastic bag and dispose of it as chemical waste.[8]
-
Wash Hands: Thoroughly wash your hands after the cleanup is complete.
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations.
Disposal Plan for PVP-Contaminated Waste
Caption: A workflow for the proper disposal of waste contaminated with this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. redox.com [redox.com]
- 3. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. fishersci.com [fishersci.com]
- 8. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
